molecular formula C8H12N2O2 B2483465 3-Isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 890591-01-2; 92933-49-8

3-Isobutyl-1H-pyrazole-5-carboxylic acid

货号: B2483465
CAS 编号: 890591-01-2; 92933-49-8
分子量: 168.196
InChI 键: OCAWPZXEVMMJMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a member of pyrazoles.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAWPZXEVMMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-49-8
Record name 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8)

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8), a key heterocyclic building block in contemporary medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives finding applications as potent therapeutic agents. This guide delves into the chemical properties, a plausible and detailed synthetic route, and the known applications of 3-Isobutyl-1H-pyrazole-5-carboxylic acid, with a particular focus on its role as a crucial intermediate in the synthesis of pharmaceutical compounds. While specific biological activity data for this molecule is not extensively documented in peer-reviewed literature, this guide will explore the well-established pharmacological potential of the pyrazole carboxylic acid class of compounds, providing a scientifically grounded perspective for future research and development endeavors.

Introduction: The Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow for a diverse range of interactions with biological targets, leading to a wide spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for treating a variety of conditions, including inflammation, cancer, and infectious diseases. The incorporation of a carboxylic acid functional group, as seen in 3-Isobutyl-1H-pyrazole-5-carboxylic acid, provides a versatile handle for further chemical modifications, enabling the synthesis of complex molecular architectures with tailored biological functions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Isobutyl-1H-pyrazole-5-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 92933-49-8
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Solid
Storage Temperature -20°C
Purity Typically ≥95%
InChI Key OCAWPZXEVMMJMI-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid can be envisioned through a cyclocondensation reaction between a β-diketoester and hydrazine, followed by hydrolysis of the resulting ester.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A Diethyl oxalate D Ethyl 2,4-dioxo-6-methylheptanoate (β-diketoester intermediate) A->D B 4-Methyl-2-pentanone B->D C Sodium ethoxide (Base) C->D Catalyst F Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate D->F E Hydrazine hydrate E->F H 3-Isobutyl-1H-pyrazole-5-carboxylic acid (Final Product) F->H G NaOH / H₂O G->H Reagent

Caption: Proposed synthetic workflow for 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of diethyl oxalate (1.0 eq) and 4-methyl-2-pentanone (1.0 eq) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the β-diketoester intermediate.

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon bonds. The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the ketone, which then acts as a nucleophile attacking the electrophilic carbonyl of the diethyl oxalate.

Step 2: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate

  • Dissolve the ethyl 2,4-dioxo-6-methylheptanoate (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the pyrazole ester.

Causality: The cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine is a fundamental and widely used method for the synthesis of pyrazoles. The acidic medium of glacial acetic acid facilitates the reaction.

Step 3: Hydrolysis to 3-Isobutyl-1H-pyrazole-5-carboxylic acid

  • Suspend the ethyl 3-isobutyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2-3.

  • Collect the precipitated 3-Isobutyl-1H-pyrazole-5-carboxylic acid by filtration, wash with cold water, and dry to yield the final product.

Causality: Basic hydrolysis of the ester to the corresponding carboxylic acid is a standard and high-yielding transformation. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Analytical Characterization

The identity and purity of 3-Isobutyl-1H-pyrazole-5-carboxylic acid can be confirmed using a suite of standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons), a signal for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR spectroscopy will reveal distinct signals for the carbons of the isobutyl group, the pyrazole ring, and the carboxylic acid carbonyl.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (168.19 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H and C=N stretches of the pyrazole ring.

Chromatographic Methods

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. A general protocol is provided below, which can be optimized for specific analytical needs. A similar method has been described for the analysis of other pyrazole carboxylic acid derivatives.

General RP-HPLC Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Self-Validation: The HPLC method should be validated for linearity, precision, accuracy, and specificity to ensure reliable and reproducible results.

Applications in Drug Discovery and Development

The primary documented application of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is as a key intermediate in the synthesis of impurities of Sildenafil citrate. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The synthesis and characterization of potential impurities are critical aspects of drug development and quality control.

G A 3-Isobutyl-1H-pyrazole-5-carboxylic acid B Further Synthetic Steps (e.g., amidation, cyclization) A->B Intermediate C Sildenafil Impurity B->C Leads to D Sildenafil (Viagra®) D->C Related Structure

Caption: Role as an intermediate in the synthesis of a Sildenafil impurity.

Biological Activity: A Landscape of Potential

While there is a lack of specific biological activity data for 3-Isobutyl-1H-pyrazole-5-carboxylic acid in the current literature, the broader class of pyrazole carboxylic acid derivatives exhibits a wide range of significant pharmacological activities. This provides a strong rationale for investigating the potential therapeutic applications of this specific molecule.

Established Activities of Pyrazole Carboxylic Acids
  • Anti-inflammatory Activity: Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.

  • Anticancer Activity: Pyrazole-containing compounds have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

  • Antimicrobial Activity: A significant number of pyrazole derivatives have demonstrated antibacterial and antifungal properties.

  • Endothelin Antagonists: Certain pyrazole-5-carboxylic acids have been identified as potent endothelin antagonists, which have potential applications in cardiovascular diseases.

G cluster_0 Potential Biological Activities of the Pyrazole Carboxylic Acid Scaffold A Anti-inflammatory F 3-Isobutyl-1H-pyrazole-5-carboxylic acid (Area for Future Investigation) A->F Potential B Anticancer B->F Potential C Antimicrobial C->F Potential D Endothelin Antagonist D->F Potential E Other CNS & Metabolic Activities E->F Potential

Caption: Potential biological activities based on the pyrazole carboxylic acid scaffold.

Future Research Directions

The established importance of the pyrazole carboxylic acid scaffold in drug discovery strongly suggests that 3-Isobutyl-1H-pyrazole-5-carboxylic acid and its derivatives are valuable candidates for biological screening. Future research should focus on:

  • Screening for Biological Activity: Evaluating the compound against a panel of biological targets, including kinases, proteases, and GPCRs, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore how modifications to the isobutyl group and the pyrazole ring affect biological activity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

Conclusion

3-Isobutyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block with a clear role in pharmaceutical synthesis. While its specific biological activities remain to be fully elucidated, its structural relationship to a plethora of biologically active pyrazole derivatives makes it a compound of significant interest for future drug discovery and development programs. This technical guide provides a solid foundation of its chemical properties, a plausible synthetic route, and a clear context for its potential applications, serving as a valuable resource for researchers in the field.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Zhang, J., Didierlaurent, S., Fortin, M., Lefrançois, D., Uridat, E., & Vevert, J. P. (2000). Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. Bioorganic & medicinal chemistry letters, 10(22), 2575–2578. [Link]

  • Li, K., Li, Y., Yi, Y., Xu, L., Ye, J., Ou, X., Li, J., & Hu, A. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities, 41(4), 716-726. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-546. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebude, Y., & Al-Majidi, S. M. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(1), 105432. [Link]

  • Thuijl, J., Klebe, K. J., & Van der, J. M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Wiley Analytical Science. (n.d.). Pyrazole-3-carboxylic acid. SpectraBase. [Link]

  • Kasimogullari, R., et al. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry - Section B, 54B(9), 1134-1140. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Liu, Y., et al. (2021). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. RSC Advances, 11(5), 2845-2852. [Link]

  • Ilhan, I. O., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. [Link]

  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8484-8501. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • El-Sayed, M. A. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2) and

An In-Depth Technical Guide to the Spectral Data of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Tautomerism

Before delving into the spectral data, it is essential to consider the structure of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. The pyrazole ring is an aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This dynamic equilibrium can influence the observed spectral data, particularly in NMR spectroscopy.

Caption: Tautomeric forms of Isobutyl-1H-pyrazole-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a pyrazole derivative is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Isobutyl-1H-pyrazole-5-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like those of the carboxylic acid and the pyrazole N-H.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.[3]

  • Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters are generally sufficient.

  • D₂O Exchange: To confirm the presence of exchangeable protons (N-H and COOH), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 3-Isobutyl-1H-pyrazole-5-carboxylic acid are summarized in the table below. These predictions are based on typical chemical shifts for pyrazoles, isobutyl groups, and carboxylic acids.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH12.0 - 13.0Broad Singlet-1H
N-H10.0 - 14.0Broad Singlet-1H
Pyrazole C4-H~6.5Singlet-1H
-CH₂- (isobutyl)~2.6Doublet~72H
-CH- (isobutyl)~1.9Multiplet (nonet)~71H
-CH₃ (isobutyl)~0.9Doublet~76H
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.

  • Carboxylic Acid and N-H Protons: The broad singlets in the downfield region (10-14 ppm) are characteristic of the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring. Their broadness is a result of hydrogen bonding and chemical exchange. A D₂O exchange experiment would confirm these assignments by causing the disappearance of these signals.

  • Pyrazole Ring Proton: A singlet around 6.5 ppm is expected for the proton at the C4 position of the pyrazole ring. Its chemical shift is influenced by the aromatic nature of the ring.

  • Isobutyl Group Protons: The isobutyl group gives rise to a characteristic set of signals:

    • A doublet at approximately 0.9 ppm integrating to six protons corresponds to the two equivalent methyl groups.

    • A multiplet (ideally a nonet) around 1.9 ppm, integrating to one proton, is assigned to the methine proton, which is coupled to the adjacent methylene and methyl protons.

    • A doublet around 2.6 ppm, integrating to two protons, corresponds to the methylene group adjacent to the pyrazole ring.

Caption: Predicted ¹H NMR spectral correlations for the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (15-20 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Data Acquisition: The spectrum is acquired on a 100 MHz (or higher) NMR spectrometer using a standard proton-decoupled pulse sequence.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 3-Isobutyl-1H-pyrazole-5-carboxylic acid are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165
C5 (Pyrazole Ring)~145
C3 (Pyrazole Ring)~150
C4 (Pyrazole Ring)~108
-CH₂- (isobutyl)~35
-CH- (isobutyl)~28
-CH₃ (isobutyl)~22
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region, around 165 ppm.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C3 and C5 carbons, being adjacent to nitrogen atoms, are expected to be the most downfield of the ring carbons, appearing around 145-150 ppm. The C4 carbon is expected to be more shielded, with a chemical shift around 108 ppm.

  • Isobutyl Group Carbons: The signals for the isobutyl group carbons are expected in the aliphatic region of the spectrum, with the methylene carbon appearing around 35 ppm, the methine carbon around 28 ppm, and the methyl carbons around 22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and is often used in conjunction with liquid chromatography (LC-MS). Electron ionization (EI) is a harder ionization technique that can provide more extensive fragmentation information and is typically used with gas chromatography (GC-MS).

  • Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental formula.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectrum Data

The molecular weight of 3-Isobutyl-1H-pyrazole-5-carboxylic acid (C₈H₁₂N₂O₂) is 168.19 g/mol .[1][2]

m/z (Predicted) Proposed Fragment Fragmentation Pathway
169[M+H]⁺Protonated molecular ion (in ESI+)
168[M]⁺˙Molecular ion (in EI)
123[M - COOH]⁺Loss of the carboxylic acid group
111[M - C₄H₉]⁺Loss of the isobutyl group
95[M - COOH - N₂]⁺Loss of the carboxylic acid group followed by loss of N₂
Interpretation of the Mass Spectrum
  • Molecular Ion: The mass spectrum should show a prominent molecular ion peak (or protonated molecular ion in ESI) at m/z 168 (or 169), confirming the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 123.

    • Cleavage of the bond between the isobutyl group and the pyrazole ring would lead to a fragment at m/z 111.

    • Further fragmentation of the pyrazole ring, such as the loss of a molecule of nitrogen (N₂), can also be expected.[4]

Fragmentation M [M]⁺˙ m/z = 168 F1 [M - COOH]⁺ m/z = 123 M->F1 - COOH F2 [M - C₄H₉]⁺ m/z = 111 M->F2 - C₄H₉ F3 [M - COOH - N₂]⁺ m/z = 95 F1->F3 - N₂

Caption: Predicted key fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet (for solid samples) or as a thin film on a salt plate. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for 3-Isobutyl-1H-pyrazole-5-carboxylic acid are summarized in the table below.

Wavenumber (cm⁻¹) Vibration Functional Group Intensity
3300-2500O-H stretchCarboxylic AcidBroad, Strong
~3150N-H stretchPyrazoleMedium
2960-2870C-H stretchIsobutyl (alkane)Strong
~1700C=O stretchCarboxylic AcidStrong
~1550C=N, C=C stretchPyrazole RingMedium
1470-1430C-H bendIsobutylMedium
1320-1210C-O stretchCarboxylic AcidStrong
950-910O-H bendCarboxylic AcidBroad, Medium
Interpretation of the IR Spectrum
  • Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching absorption from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid, and the strong C=O stretching absorption around 1700 cm⁻¹.[4][5] The presence of both of these bands is strong evidence for a carboxylic acid functional group. A broad O-H bend around 930 cm⁻¹ is also expected.

  • Pyrazole Ring: The N-H stretching vibration of the pyrazole ring is expected around 3150 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1600-1500 cm⁻¹ region.[6][7]

  • Isobutyl Group: Strong C-H stretching absorptions from the isobutyl group will be observed in the 2960-2870 cm⁻¹ region. C-H bending vibrations will appear around 1470-1430 cm⁻¹.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data provides a robust and self-validating framework for the identification and characterization of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. Each spectroscopic technique offers complementary information that, when combined, allows for the unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for researchers, providing both the theoretical foundation and practical insights necessary for the confident spectral analysis of this important heterocyclic compound.

References

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

  • Cvijetic, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4649-4659.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 3,5‐disubstituted‐4,5‐dihydro‐1H-pyrazole and their carbothioamide derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

  • Kebiroglu, M. H. (2025). Comprehensive DFT study of 3-(2-furyl)
  • Royal Society of Chemistry. (2021). Structurally diverse triterpenes obtained from the fruits of Ziziphus jujuba Mill. as inflammation inhibitors by NF-κB si. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Thermodynamic and Empirical Profiling of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Pre-formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction and Strategic Relevance

In the landscape of pharmaceutical process chemistry, the rational selection of solvents is not merely a matter of dissolution—it is the foundation of yield optimization, impurity purging, and crystallization control. 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is a highly valued building block and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably recognized as a precursor in the formation of Sildenafil citrate impurities (e.g., Sildenafil Impurity 47 / RC 42)[1][2].

Due to its amphiphilic structural nature—combining a highly polar, hydrogen-bonding pyrazole-carboxylic acid core with a lipophilic isobutyl tail—its solvation behavior is complex. This whitepaper synthesizes the physicochemical causality, Hansen Solubility Parameters (HSP)[3], and self-validating empirical methodologies required to accurately profile and leverage the solubility of this compound in organic solvents.

Physicochemical Profiling & Molecular Causality

To predict and manipulate solubility, one must first deconstruct the molecule's physicochemical properties. The dual nature of 3-Isobutyl-1H-pyrazole-5-carboxylic acid dictates its behavior in the lattice and in solution.

Table 1: Fundamental Physicochemical Properties
PropertyValueMolecular Causality & Impact on Solvation
CAS Number 92933-49-8[4]Unique identifier for the specific isobutyl regioisomer.
Molecular Formula C₈H₁₂N₂O₂[4]Indicates a balance of hydrocarbon mass to heteroatoms.
Molecular Weight 168.19 g/mol [1]Low molecular weight facilitates relatively rapid dissolution kinetics.
XLogP3 1.31 – 1.70[1]Moderate lipophilicity; suggests preference for moderately polar to polar organic solvents over pure aqueous systems.
Density 1.203 g/cm³[1]Relevant for suspension density and phase separation during centrifugation.
Boiling Point 376.2 ºC (at 760 mmHg)[1]High boiling point implies strong intermolecular forces (hydrogen bonding) in the solid state.
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors[1]The 1H-pyrazole nitrogen and carboxylic acid -OH act as strong donors, driving high solubility in protic and polar aprotic solvents.

Causality Analysis: The solid-state crystal lattice of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is held together by robust intermolecular hydrogen bonds (typically forming carboxylic acid dimers and pyrazole N-H···N networks). To achieve dissolution, the solvent must provide sufficient interaction energy (enthalpy of solvation) to overcome this high lattice energy.

Thermodynamics of Solvation and Hansen Solubility Parameters (HSP)

The dissolution of pyrazole-carboxylic acids is best understood through the lens of Hansen Solubility Parameters (HSP) [3] and thermodynamic models such as the Non-Random Two-Liquid (NRTL) model or the modified Apelblat equation[5]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion forces ( δd​ ) : Governed by the isobutyl chain.

  • Polar forces ( δp​ ) : Governed by the pyrazole ring dipole.

  • Hydrogen-bonding ( δh​ ) : Governed by the carboxylic acid and pyrazole N-H groups.

Solvents that closely match the compound's position in 3D "Hansen Space" will minimize the energetic penalty of cavity formation, driving the thermodynamic equilibrium toward the solvated state.

Solvation Solid Solid Crystal Lattice (Strong H-Bonds) Cavity Solvent Cavity Formation (ΔH > 0) Solid->Cavity Energy Input (Lattice Disruption) Solvated Solvated Complex (ΔH < 0, ΔS > 0) Cavity->Solvated Solute-Solvent Interactions

Caption: Thermodynamic cycle of 3-Isobutyl-1H-pyrazole-5-carboxylic acid solvation.

Quantitative Solubility Profiles in Organic Solvents

Based on the thermodynamic principles of structurally analogous pyrazole derivatives[5] and the compound's specific XLogP3[1], the solubility behavior across different organic solvent classes at standard ambient temperature (298.15 K) is categorized below.

Table 2: Representative Solubility Profiles (at 298.15 K)
Solvent ClassRepresentative SolventsEstimated Solubility RangeSolvation Mechanism & Causality
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Exceptional hydrogen-bond accepting capability disrupts the carboxylic acid dimer without competing for donor sites.
Polar Protic Methanol, EthanolHigh (50 - 100 mg/mL)Strong δh​ interactions. The solvent acts as both H-bond donor and acceptor, fully solvating the pyrazole core.
Moderately Polar Ethyl Acetate, DCMModerate (10 - 50 mg/mL)Interacts favorably with the lipophilic isobutyl group ( δd​ ), but provides weaker disruption of the polar lattice.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Pure dispersion forces cannot overcome the high enthalpy of the hydrogen-bonded crystal lattice.

Strategic Application: If 3-Isobutyl-1H-pyrazole-5-carboxylic acid is an impurity in a crude Sildenafil intermediate mixture[2], a non-polar solvent like heptane can be used as an anti-solvent to precipitate the main API while leaving lipophilic impurities in solution, or conversely, a moderately polar solvent can be used to selectively wash the impurity away.

Self-Validating Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly accurate, empirical solubility data for process scale-up, kinetic dissolution methods (which are confounded by particle size and surface area) must be discarded. Instead, we utilize a Self-Validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

This protocol is designed as a closed-loop system where the data validates its own thermodynamic equilibrium.

Step-by-Step Protocol
  • Preparation (Closed System): Suspend an excess amount (e.g., 500 mg) of 3-Isobutyl-1H-pyrazole-5-carboxylic acid[4] into 10 mL of the target organic solvent within a hermetically sealed borosilicate glass vial. Causality: Borosilicate prevents the leaching of alkali ions that could alter the micro-pH of the solution, which would artificially ionize the carboxylic acid and skew the solubility data.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set to exactly 298.15 K (± 0.1 K) at 150 rpm. Causality: Solubility is highly temperature-dependent[5]. Strict thermostatic control prevents supersaturation cycles caused by ambient temperature fluctuations.

  • Self-Validation (The Equilibrium Check): Extract 0.5 mL aliquots at 48 hours and 72 hours . Causality: True thermodynamic solubility is only achieved when the concentration plateaus. If the variance in HPLC peak area between the 48h and 72h samples is < 2%, equilibrium is validated. If > 2%, agitation must continue.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes in a temperature-controlled rotor (298.15 K). Causality: Centrifugation is strictly prioritized over vacuum filtration. Filtration induces localized pressure drops leading to solvent evaporation and temperature loss, artificially inflating the measured solute concentration.

  • Quantification: Dilute the clear supernatant immediately with the HPLC mobile phase and analyze via HPLC-UV (e.g., at 254 nm). Causality: Chromatographic separation ensures that any trace degradation products are not mistakenly quantified as the parent compound, ensuring absolute data integrity.

Workflow Prep Excess Solute + Solvent (Hermetically Sealed) Eq Isothermal Agitation (48h & 72h, 298.15K) Prep->Eq Sep Isothermal Centrifugation (Prevents Evaporation) Eq->Sep Quant Quant Sep->Quant

Caption: Self-validating isothermal shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility profile of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is dictated by the precise interplay between its highly polar hydrogen-bonding core and its lipophilic isobutyl appendage. By leveraging Hansen Solubility Parameters and employing rigorous, self-validating isothermal equilibration techniques, process chemists can accurately map its solubility landscape. This data is indispensable for designing robust crystallization processes, optimizing reaction yields, and ensuring the efficient purging of this compound when it acts as an impurity in complex pharmaceutical syntheses.

References

  • Sigma-Aldrich. "3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8". sigmaaldrich.com. Available at:[4]

  • ECHEMI. "92933-49-8, 3-Isobutyl-1H-pyrazole-5-carboxylicacid Formula". echemi.com. Available at:[1][2]

  • Abbott, S. "HSP Basics | Practical Solubility Science". stevenabbott.co.uk. Available at:[3]

  • ResearchGate. "Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures". researchgate.net. Available at:[5]

  • ChemBuyersGuide. "Molcan Corporation (Page 10) @ ChemBuyersGuide.com, Inc." chembuyersguide.com. Available at:

Sources

3-Isobutyl-1H-pyrazole-5-carboxylic acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

3-Isobutyl-1H-pyrazole-5-carboxylic Acid: A Critical Synthetic Intermediate in PDE5 Inhibitor Development and Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, substituted pyrazoles serve as privileged scaffolds due to their robust metabolic stability, bioisosteric properties, and precise hydrogen-bonding capabilities. 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is a highly specialized heterocyclic building block[1]. While its structural analog, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is the foundational precursor for the blockbuster drug Sildenafil[2], the 3-isobutyl variant plays a dual role in pharmaceutical development: it is utilized in the exploration of novel phosphodiesterase type 5 (PDE5) inhibitors and serves as the definitive precursor for synthesizing Isobutyl Sildenafil (Sildenafil EP Impurity A) [3][4]. This whitepaper details the physicochemical dynamics, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling and Structural Dynamics

The utility of a synthetic intermediate is dictated by its physicochemical properties, which govern its reactivity, solubility, and behavior during multi-step organic synthesis.

Table 1: Physicochemical Profile of 3-Isobutyl-1H-pyrazole-5-carboxylic acid [1]

PropertyValueFunctional Significance
CAS Number 92933-49-8Unique registry identifier for procurement and QA.
Molecular Formula C8H12N2O2Dictates stoichiometric baselines for downstream coupling.
Molecular Weight 168.19 g/mol Low molecular weight allows for extensive downstream functionalization.
XLogP3 1.30 - 1.70Optimal lipophilicity for phase-transfer reactions without compromising aqueous solubility.
TPSA 65.98 ŲEnsures sufficient polarity for regioselective electrophilic aromatic substitution.
H-Bond Donors/Acceptors 2 / 3Facilitates transient catalyst coordination during cyclization steps.

Causality in Experimental Design: The XLogP3 value of ~1.7 is experimentally critical. It provides the molecule with enough lipophilicity to dissolve in organic solvents (like dichloromethane or tetrahydrofuran) during N-alkylation or nitration, while the carboxylic acid moiety allows for transient aqueous solubility under basic conditions (via carboxylate salt formation). Furthermore, the isobutyl group at the C3 position introduces specific steric bulk. This steric hindrance alters the regioselectivity of subsequent electrophilic attacks on the pyrazole ring compared to its straight-chain propyl counterpart, necessitating highly controlled reaction temperatures to prevent isomeric impurities.

Mechanistic Role in Drug Design (PDE5 Inhibition)

The pyrazole-5-carboxylic acid core is not merely a structural backbone; it is a critical pharmacophore component. In the synthesis of PDE5 inhibitors, this intermediate is elaborated into a pyrazolopyrimidinone ring system[2].

When the final API (e.g., Isobutyl Sildenafil) enters the biological system, the pyrazolopyrimidinone core mimics the guanine base of cyclic guanosine monophosphate (cGMP). The isobutyl substitution is specifically designed to probe the hydrophobic binding pocket of the PDE5 enzyme. By competitively binding to the active site, the inhibitor prevents the hydrolysis of cGMP into inactive GMP, thereby sustaining the activation of Protein Kinase G (PKG) and promoting smooth muscle relaxation (vasodilation)[5].

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Vaso Vasodilation PKG->Vaso GMP GMP (Inactive) PDE5->GMP Inhibitor Isobutyl Sildenafil Inhibitor->PDE5 Blocks

Mechanism of action for PDE5 inhibitors blocking cGMP degradation to promote vasodilation.

Experimental Protocols: Synthesis and Downstream Application

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: Downstream Conversion to Isobutyl Sildenafil (Impurity A Standard)

Because 3-isobutyl-1H-pyrazole-5-carboxylic acid is the defining precursor for Sildenafil Citrate Impurity A[3], its downstream conversion must be executed with high regiochemical fidelity.

Step 1: Nitration and Amidation [2]

  • Procedure: Dissolve 3-isobutyl-1H-pyrazole-5-carboxylic acid in fuming sulfuric acid (oleum) and carefully add fuming nitric acid at 0°C. Stir for 2 hours to achieve regioselective nitration at the C4 position. Quench over ice, isolate the nitrated intermediate, and treat with thionyl chloride (SOCl₂) under reflux to form the acid chloride. React immediately with aqueous ammonium hydroxide to yield the carboxamide.

  • Causality: Oleum acts as a dehydrating agent, driving the generation of the potent nitronium ion (NO₂⁺). Thionyl chloride is chosen over oxalyl chloride here to minimize gaseous byproducts that could cause foaming with the isobutyl derivative.

  • Self-Validation: Confirm the success of amidation via FTIR. The disappearance of the broad carboxylic acid OH stretch (~2500-3300 cm⁻¹) and the appearance of primary amide N-H stretches (~3200 and 3400 cm⁻¹) validate the step.

Step 2: Reduction and Cyclization [2][5]

  • Procedure: Subject the nitro-amide intermediate to catalytic hydrogenation using 10% Pd/C under H₂ gas (50 psi) in ethanol to yield the amino-amide. Filter through Celite. React the amine with 2-ethoxybenzoyl chloride in the presence of triethylamine. Cyclize the resulting intermediate using NaOH and hydrogen peroxide to form the pyrazolopyrimidinone core.

  • Self-Validation: Monitor by HPLC at 254 nm. The cyclized product will exhibit a significant bathochromic shift in its UV spectrum due to the extended conjugation of the newly formed pyrimidinone ring.

Step 3: Chlorosulfonation and Final Coupling [5]

  • Procedure: Add the pyrazolopyrimidinone core to chlorosulfonic acid at 0°C. Stir at room temperature for 12 hours. Carefully quench over crushed ice to precipitate the sulfonyl chloride intermediate. Dissolve in dichloromethane and react with N-methylpiperazine to yield Isobutyl Sildenafil.

  • Causality: Chlorosulfonic acid acts as both solvent and reagent. A known side reaction here is the incomplete conversion of the intermediate sulfonic acid to the sulfonyl chloride, which can carry over as an unreacted impurity[5]. Strict temperature control prevents this.

  • Self-Validation: Final confirmation via LC-MS. The target Isobutyl Sildenafil will present a molecular ion peak [M+H]⁺ at m/z 489.60.

G A 3-Isobutyl-1H-pyrazole- 5-carboxylic acid B Nitration & Amidation A->B C Reduction & Cyclization B->C D Chlorosulfonation & Coupling C->D E Isobutyl Sildenafil (Impurity A) D->E

Synthetic workflow from 3-Isobutyl-1H-pyrazole-5-carboxylic acid to Isobutyl Sildenafil.

Analytical Significance in Quality Control

In pharmaceutical manufacturing, the purity of the final API is paramount. The presence of 3-isobutyl-1H-pyrazole-5-carboxylic acid in the raw material supply chain leads directly to the formation of Isobutyl Sildenafil (Impurity A)[3].

Table 2: Comparative PDE5 Inhibitor Intermediates and Final Targets [3][5]

Pyrazole IntermediateAlkyl SubstitutionTarget API / ImpurityFinal API Molecular Weight
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidPropyl (-CH₂CH₂CH₃)Sildenafil Citrate (Active API)474.58 g/mol
3-Isobutyl-1H-pyrazole-5-carboxylic acid Isobutyl (-CH₂CH(CH₃)₂) Isobutyl Sildenafil (Impurity A) 488.60 g/mol

Because Isobutyl Sildenafil shares near-identical solubility and ionization profiles with the active Sildenafil API, it is notoriously difficult to separate via standard crystallization. Therefore, rigorous LC-MS/MS monitoring of the 3-isobutyl-1H-pyrazole-5-carboxylic acid starting material is the most effective strategy to prevent Impurity A from exceeding the ICH Q3A threshold limits in the final drug product.

References

  • "92933-49-8, 3-Isobutyl-1H-pyrazole-5-carboxylicacid Formula - ECHEMI", Echemi.
  • "Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate", Benchchem.
  • "Sildenafil Citrate-impurities", Pharmaffiliates.
  • "A Facile, Improved Synthesis of Sildenafil and Its Analogues", MDPI.

Sources

Technical Whitepaper: Commercial Procurement and Synthetic Utility of 3-Isobutyl-1H-pyrazole-5-carboxylic acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized pyrazoles serve as privileged scaffolds due to their robust physicochemical properties and ability to participate in diverse hydrogen-bonding networks. 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is a highly versatile, commercially available building block. Characterized by a sterically demanding isobutyl group and an accessible carboxylic acid moiety, this compound is primarily utilized in the synthesis of complex heterocycles and as a critical intermediate in the impurity profiling of commercial APIs, most notably Sildenafil citrate[1].

This technical guide provides an authoritative overview of its commercial availability, physicochemical profile, and field-proven methodologies for its integration into synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is critical for predicting its behavior in both synthetic reactions and biological assays. The compound exhibits excellent compliance with Lipinski’s Rule of 5, making it an ideal fragment for oral drug candidates.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Impact on Formulation & Synthesis
Molecular Weight 168.19 g/mol Highly favorable for fragment-based drug design (FBDD); leaves ample molecular weight budget for downstream derivatization[1].
XLogP3 1.30 - 1.70Optimal lipophilicity for membrane permeability without inducing excessive non-specific protein binding[1].
Topological Polar Surface Area 65.98 ŲExcellent for oral bioavailability; moderate blood-brain barrier (BBB) penetration potential[1].
Boiling Point 376.2 ºC at 760 mmHgIndicates high thermal stability, allowing for aggressive reaction conditions (e.g., refluxing in SOCl₂)[1].
Density 1.203 g/cm³Standard handling as a stable, solid powder[1].

Commercial Availability & Supply Chain Dynamics

For drug development professionals, securing a reliable supply chain for building blocks is as critical as the chemistry itself. 3-Isobutyl-1H-pyrazole-5-carboxylic acid is widely available across multiple global vendors, typically offered at a standard purity of ≥95%.

Table 2: Verified Commercial Suppliers
SupplierPurityTarget ScaleProcurement Notes
≥95%mg to gStandard catalog item; reliable COA/COO provided. Recommended storage at -20°C for long-term stability.
1 ≥95%g to kgExcellent for bulk sourcing. Safety data highlights GHS Warning (H315) for skin irritation[1].
2 95%mg to gSpecialized in building blocks (Catalog #QZ-0571); highly cost-effective for initial SAR screening[2].
3 95%g to kgSuitable for scale-up (Catalog #AB218381). Note that dangerous goods shipping fees may apply depending on the destination[3].

Regulatory Note: The compound carries GHS classifications for Skin Irritation (H315), Eye Irritation (H319), and Respiratory Tract Irritation (H335). Standard PPE (nitrile gloves, safety goggles, and fume hood operation) is strictly required[1],[3].

Synthetic Utility & Mechanistic Pathways

3-Isobutyl-1H-pyrazole-5-carboxylic acid acts as a bifunctional scaffold. Its primary synthetic utilities branch into three distinct domains:

  • API Impurity Profiling: It is a direct intermediate in the synthesis of Sildenafil citrate impurity I780620 [1]. Regulatory agencies (ICH Q3A/Q3B) mandate the rigorous identification and synthesis of API impurities to serve as analytical reference standards during HPLC method validation.

  • Ring Annulation: The compound can undergo chlorination to yield 4-Chloro-3-isobutylpyrazole-5-carboxylic acid (CAS: 222729-56-8). This intermediate is subsequently reacted with thionyl chloride to form complex fused systems like 3,8-dichloro-2,7-diisobutyldipyrazolo[1,5-a;1',5'-d]pyrazine-4,9-dione, a precursor for novel 5H-6-substituted-pyrazolo[1,5-d]-1,2,4-triazine-4,7-diones[4].

  • Peptidomimetic Amide Coupling: The free carboxylic acid is readily coupled with primary and secondary amines to generate targeted libraries for structure-activity relationship (SAR) studies.

G Core 3-Isobutyl-1H-pyrazole- 5-carboxylic acid (CAS: 92933-49-8) Sildenafil Sildenafil Citrate Impurity I780620 Core->Sildenafil Target Synthesis Heterocycles Pyrazolo[1,5-d]-1,2,4- triazine-4,7-diones Core->Heterocycles Ring Annulation Amide Amide Coupling (Peptidomimetics) Core->Amide HATU/DIPEA Coupling Chlorination 4-Chloro-3-isobutylpyrazole- 5-carboxylic acid (CAS: 222729-56-8) Core->Chlorination SOCl2 / Chlorination Chlorination->Heterocycles Further Derivatization

Figure 1: Synthetic pathways and downstream applications of 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols: Self-Validating Amide Coupling

When generating SAR libraries, standard EDC/HOBt coupling can sometimes result in low yields due to the intermolecular hydrogen bonding of the pyrazole NH and the steric hindrance of the adjacent isobutyl group. The following protocol utilizes HATU to ensure rapid, epimerization-free activation.

Protocol: Synthesis of Pyrazole-5-carboxamides via HATU Activation

Objective: High-yielding synthesis of target amides for biological screening.

Step 1: Carboxylic Acid Activation

  • Action: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 mmol of 3-Isobutyl-1H-pyrazole-5-carboxylic acid in 5.0 mL of anhydrous DMF (0.2 M). Add 1.2 mmol of HATU, followed dropwise by 2.5 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA effectively deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive 7-azabenzotriazole active ester (OAt ester). The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. The complete disappearance of the starting material mass ( m/z 167 [M-H]⁻) validates successful activation.

Step 2: Amine Conjugation

  • Action: Add 1.1 mmol of the target primary or secondary amine to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (eluent: 50% EtOAc in Hexanes). The formation of a new, less polar UV-active spot confirms product formation.

Step 3: Quenching and Workup

  • Action: Dilute the reaction mixture with 20 mL of Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (1 × 10 mL).

  • Causality: The 5% LiCl wash is highly specific for partitioning DMF into the aqueous phase, preventing solvent carryover. The NaHCO₃ wash neutralizes and removes any unreacted acid and the HOAt byproduct.

Step 4: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure pyrazole-5-carboxamide.

References

  • Sigma-Aldrich | 3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 |

  • ECHEMI | 92933-49-8, 3-Isobutyl-1H-pyrazole-5-carboxylicacid Formula | 1

  • abcr Gute Chemie | AB218381 | CAS 92933-49-8 | 3

  • Combi-Blocks | Product Catalog: QZ-0571 | 2

  • Molaid | 4-Chloro-3-isobutylpyrazole-5-carboxylic acid - CAS 222729-56-8 Synthesis | 4

Sources

The Pyrazole Pharmacophore: Structural and Physicochemical Rationale

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of the Pyrazole Scaffold in Medicinal Chemistry

Executive Summary As drug discovery programs increasingly demand molecules with high target affinity, exquisite selectivity, and robust metabolic stability, the pyrazole scaffold has emerged as a privileged pharmacophore. Characterized by a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, pyrazoles offer a unique combination of hydrogen-bond donor and acceptor capabilities within a rigid, planar geometry. As a Senior Application Scientist, I have utilized this scaffold extensively to design targeted therapies ranging from anti-inflammatory agents to precision oncology kinase inhibitors. This whitepaper deconstructs the structural rationale, mechanistic action, and synthetic workflows associated with pyrazole-based drug development.

The intrinsic value of the pyrazole ring (1,2-diazole) in medicinal chemistry stems from its distinct electronic distribution and tautomeric flexibility. The two adjacent nitrogen atoms serve dual roles: the "pyrrole-like" nitrogen (N1) acts as a hydrogen-bond donor, while the "pyridine-like" nitrogen (N2) functions as a hydrogen-bond acceptor[1].

Why choose a pyrazole over other heterocycles?

  • Hinge-Binding Competence: In kinase inhibitor design, the pyrazole core frequently mimics the adenine ring of ATP. The N-H and N: atoms form critical bidentate donor-acceptor hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • Metabolic Stability: Unlike electron-rich heterocycles such as furans or thiophenes, which are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, the relatively electron-deficient nature of the pyrazole ring confers superior metabolic half-lives in vivo[3].

  • Vectorial Trajectory: The 1,3,5-substitution pattern of the pyrazole ring allows medicinal chemists to precisely project functional groups into distinct sub-pockets of a target protein, enabling the optimization of both potency and selectivity[4].

Mechanistic Case Studies: Approved Pyrazole-Containing Drugs

To understand the translational impact of the pyrazole scaffold, we must analyze its role in clinically validated targets.

Case Study A: Celecoxib (Selective COX-2 Inhibitor)

5 is a paradigm of structure-based drug design. Nonsteroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory). Celecoxib achieves 10- to 20-fold selectivity for COX-2 by exploiting a hydrophilic side pocket present only in the COX-2 isoform[5].

  • Mechanistic Causality: The central pyrazole ring acts as a rigid spacer, forcing the two aryl substituents into a specific "Y-shape" conformation. This geometry directs the 4-sulfamoylphenyl group into the COX-2 specific side pocket (interacting with Arg513 and Val523), while the trifluoromethyl group at the C3 position enhances hydrophobic interactions and metabolic stability[6],[7].

Case Study B: Ruxolitinib (JAK1/JAK2 Inhibitor)Ruxolitinib is a first-in-class inhibitor targeting the Janus kinase (JAK) pathway, utilized for myelofibrosis and polycythemia vera[8].
  • Mechanistic Causality: Ruxolitinib features a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine scaffold. While the pyrrolopyrimidine core anchors the molecule to the ATP-binding hinge region (forming hydrogen bonds with Glu930 and Leu932 in JAK2), the pyrazole ring projects a cyclopentyl group toward the N-lobe and a nitrile group toward Lys908. This precise orientation, dictated by the pyrazole scaffold, yields an exceptional binding affinity of ~3 nM[8],[9].

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/2 Kinase Receptor->JAK STAT STAT Activation JAK->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Rux Ruxolitinib (Pyrazole Scaffold) Rux->JAK ATP Competitive Inhibition

Fig 1: JAK/STAT signaling pathway and targeted inhibition by the pyrazole-based drug Ruxolitinib.

Quantitative Pharmacological Profile

To benchmark the efficacy of pyrazole-derived therapeutics, Table 1 summarizes the quantitative metrics of key clinical assets.

Drug NameTargetPrimary ScaffoldBiochemical IC50Clinical Indication
Celecoxib COX-21,5-diarylpyrazole~40 nM (COX-2)Osteoarthritis, Rheumatoid Arthritis
Ruxolitinib JAK1 / JAK2Pyrazolyl-pyrrolopyrimidine3.3 nM (JAK1), 2.8 nM (JAK2)Myelofibrosis
Asciminib BCR-ABLPyrazolyl-imidazo-pyridazine0.5 nMChronic Myeloid Leukemia (CML)
Barasertib Aurora BPyrazolyl-quinazoline0.37 nMOncology (Investigational)

(Data derived from structural and pharmacological evaluations of substituted pyrazole-based kinase inhibitors[10])

Synthetic Methodologies: Constructing the Pyrazole Core

The synthesis of pyrazoles must be highly regioselective to ensure the correct spatial arrangement of pharmacophores. The most robust and widely utilized approach in our laboratories is the Knorr Pyrazole Synthesis , which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives[4],[3].

Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazoles

Objective: Synthesize a celecoxib-like 1,5-diarylpyrazole core with high regiochemical fidelity.

  • Reagent Preparation: Dissolve 1.0 equivalent of the targeted 1,3-diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) in anhydrous ethanol.

    • Causality: Ethanol is chosen as a protic solvent to facilitate the initial nucleophilic attack and subsequent dehydration steps.

  • Hydrazine Addition: Add 1.1 equivalents of the arylhydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride) dropwise at 0°C.

  • Acid Catalysis: Introduce a catalytic amount of concentrated HCl.

    • Causality: The acidic environment accelerates the formation of the intermediate hydrazone and drives the cyclization by protonating the carbonyl oxygen, making it more electrophilic.

  • Reflux & Monitor: Heat the reaction to reflux (78°C) for 4-6 hours. Monitor progression via LC-MS.

    • Self-Validation: The reaction is only considered complete when the mass corresponding to the uncyclized hydrazone intermediate disappears entirely, preventing co-elution during purification.

  • Isolation & Regiochemical Validation: Quench with aqueous NaHCO3, extract with ethyl acetate, and purify via flash chromatography.

    • Self-Validation: Because the Knorr synthesis can yield a mixture of 1,3- and 1,5-isomers depending on the steric bulk of the diketone, you must perform 2D-NOESY NMR. A spatial correlation (NOE cross-peak) between the N1-aryl protons and the C5-substituent protons definitively validates the successful synthesis of the 1,5-isomer.

Experimental Workflow: Assay Cascade for Pyrazole Kinase Inhibitors

Once a library of pyrazole derivatives is synthesized, they must be triaged through a rigorous, self-validating assay cascade.

Workflow Syn Knorr Synthesis (Pyrazole Core) Pur LC-MS & NMR Validation Syn->Pur Yield > 80% Bio HTRF Kinase Assay Pur->Bio Purity > 95% Cell Cellular Viability Bio->Cell IC50 < 50nM

Fig 2: Self-validating experimental workflow for synthesizing and screening pyrazole inhibitors.

Protocol 2: HTRF Biochemical Assay for JAK2 Inhibition

To evaluate the ATP-competitive inhibition of our pyrazole analogs, we employ Homogeneous Time-Resolved Fluorescence (HTRF). Causality for choosing HTRF: Unlike standard colorimetric assays, HTRF utilizes a europium cryptate (Eu3+) donor and an XL665 acceptor. The long emission half-life of europium allows for time-gated fluorescence reading, completely eliminating short-lived background autofluorescence from the pyrazole compounds themselves.

  • Enzyme/Substrate Master Mix: In a 384-well low-volume plate, dispense 5 µL of recombinant human JAK2 kinase domain and biotinylated peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4).

  • Compound Addition: Add 100 nL of the pyrazole inhibitor (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Reaction Initiation: Add 5 µL of ATP at a concentration equal to its apparent Km for JAK2.

    • Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive inhibitors (like pyrazoles) while maintaining physiological relevance.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu3+-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Self-Validating Data Analysis: Read the plate at 620 nm and 665 nm.

    • Validation Metric: Calculate the Z'-factor using DMSO vehicle (100% activity) and a reference inhibitor like Ruxolitinib (0% activity). The assay is only deemed valid and actionable if the Z'-factor is > 0.6, proving the signal window is robust enough to distinguish subtle structure-activity relationship (SAR) differences among the pyrazole analogs.

References

  • 6, nih.gov 2.4, nih.gov 3.3, mdpi.com

  • 5, wikipedia.org 5.1, researchgate.net 6.8, semanticscholar.org 7.7, intechopen.com 8.10, mdpi.com 9.2, acs.org 10.9, nih.gov

Sources

Methodological & Application

Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid from Diketoesters: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: Pyrazole carboxylic acids are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of 3-isobutyl-1H-pyrazole-5-carboxylic acid, a valuable building block for drug discovery programs. We detail a robust, three-stage process beginning with a Claisen condensation to form the requisite 2,4-diketoester precursor, followed by the classic Knorr pyrazole synthesis, and concluding with ester hydrolysis.[4][5] This document offers in-depth experimental protocols, mechanistic insights, process optimization strategies, and troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in pharmaceutical and chemical development.

Introduction and Scientific Principle

The pyrazole ring is a privileged structure in drug design, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The synthesis of specifically substituted pyrazoles is therefore of critical importance. The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, stands as one of the most reliable and versatile methods for constructing this heterocyclic system.[5][6]

This protocol leverages the Knorr synthesis to prepare 3-isobutyl-1H-pyrazole-5-carboxylic acid. The key to this synthesis is the regioselective reaction between an unsymmetrical diketoester (ethyl 2,4-dioxo-6-methylheptanoate) and hydrazine.

Reaction Principle: The Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism:[5][7][8]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the more electrophilic carbonyl carbon of the diketoester. In the case of a 2,4-diketoester, the ketone at the C-4 position is significantly more reactive than the ester carbonyl at C-2.[9] This initial condensation, often facilitated by an acid catalyst, forms a hydrazone intermediate.[10][11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester).

  • Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of water and ethanol) to yield the stable, aromatic pyrazole ring.[5]

This inherent regioselectivity reliably places the isobutyl group at the 3-position and the ester group (the precursor to the carboxylic acid) at the 5-position of the pyrazole ring.

G cluster_workflow Overall Synthetic Workflow A Claisen Condensation: 4-Methyl-2-pentanone + Diethyl Oxalate B Synthesis of Diketoester: Ethyl 2,4-dioxo-6-methylheptanoate A->B  NaOEt C Knorr Pyrazole Synthesis: Diketoester + Hydrazine Hydrate B->C D Synthesis of Pyrazole Ester: Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate C->D  AcOH (cat.),  Ethanol, Reflux E Base-Mediated Hydrolysis D->E F Final Product: 3-Isobutyl-1H-pyrazole-5-carboxylic acid E->F  1. NaOH (aq)  2. HCl (aq)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated chemical fume hood.[5]

Protocol 1: Synthesis of Starting Material: Ethyl 2,4-dioxo-6-methylheptanoate

Materials and Reagents:

  • 4-methyl-2-pentanone (Methyl isobutyl ketone)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • In the flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare a mixture of 4-methyl-2-pentanone (1.0 eq) and diethyl oxalate (1.05 eq).

  • Add the ketone-ester mixture dropwise to the stirred sodium ethoxide solution at 0 °C over 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick precipitate (the sodium salt of the enolate) is expected.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 2M HCl until the pH is acidic (~pH 2-3), which will dissolve the precipitate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diketoester, which can be used in the next step or purified further by vacuum distillation.

Protocol 2: Knorr Synthesis of Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate

Trustworthiness: This protocol is a robust application of the Knorr synthesis. The use of a slight excess of hydrazine ensures complete consumption of the limiting diketoester. Acetic acid serves as a crucial catalyst to accelerate the condensation by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7][10]

Materials and Reagents:

  • Ethyl 2,4-dioxo-6-methylheptanoate (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or 1-Propanol)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude Ethyl 2,4-dioxo-6-methylheptanoate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).

  • Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).[7]

  • Heat the reaction mixture to reflux (approx. 80-100 °C) with vigorous stirring.[7][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl acetate / 70% Hexane). The reaction is complete when the starting diketoester spot is no longer visible. This typically takes 2-4 hours.[12]

  • Workup: Once the reaction is complete, remove the flask from the heat source. While the solution is still warm, slowly add deionized water with stirring until a precipitate forms.[12]

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain the pyrazole ester as a solid.

G cluster_mech Knorr Pyrazole Synthesis Mechanism diketoester Ethyl 2,4-dioxo-6-methylheptanoate hydrazone Hydrazone Intermediate diketoester->hydrazone 1. Nucleophilic attack at more reactive ketone 2. Dehydration (-H₂O) hydrazine Hydrazine (H₂N-NH₂) cyclized Cyclized Intermediate (Hemiaminal) hydrazone->cyclized Intramolecular attack at ester carbonyl pyrazole_ester Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate cyclized->pyrazole_ester Aromatization (-H₂O, -EtOH)

Caption: Key mechanistic steps of the Knorr pyrazole cyclization.

Protocol 3: Hydrolysis to 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Authoritative Grounding: Saponification (base-mediated hydrolysis) is the standard method for converting esters to carboxylic acids. The use of a co-solvent system like THF/water ensures the solubility of both the organic ester and the aqueous base, facilitating an efficient reaction.[13]

Materials and Reagents:

  • Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate (from Protocol 2)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 2M aqueous solution

Procedure:

  • In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).[13]

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting ester (typically 4-12 hours).[13]

  • Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise with stirring. A precipitate of the carboxylic acid will form as the solution becomes acidic (target pH ~2-3).[13]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.[13]

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the final product under vacuum to yield 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Quantitative Data Summary

The following table provides representative quantities and expected outcomes. These may require optimization based on substrate purity and reaction scale.

StepReactant 1Molar Eq.Reactant 2Molar Eq.Key ConditionsTypical TimeExpected Yield
1 4-Methyl-2-pentanone1.0Diethyl oxalate1.05NaOEt (1.1 eq), Ether, 0°C to RT12-16 h70-85%
2 Diketoester1.0Hydrazine Hydrate1.2AcOH (cat.), Ethanol, Reflux2-4 h85-95%
3 Pyrazole Ester1.0NaOH2.5THF/H₂O, 40°C4-12 h90-98%

Troubleshooting and Field-Proven Insights

  • Issue: Low yield in Protocol 1 (Claisen Condensation).

    • Cause: Incomplete deprotonation of the ketone or presence of moisture.

    • Solution: Ensure all glassware is thoroughly flame-dried and the reaction is run under a strictly inert atmosphere. Use freshly opened or properly stored anhydrous solvents. Confirm the activity of the sodium ethoxide base.

  • Issue: Oily product after Protocol 2 workup.

    • Cause: The product may have a lower melting point or impurities are preventing crystallization.

    • Solution: Try adding water more slowly to the warm reaction mixture to induce crystallization. If an oil persists, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. The crude product can then be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[13]

  • Issue: Incomplete hydrolysis in Protocol 3.

    • Cause: Insufficient base or reaction time. Steric hindrance around the ester can slow the reaction.

    • Solution: Increase the reaction time and/or temperature slightly (e.g., to 50-60 °C). An additional equivalent of NaOH can also be added. Ensure efficient stirring to maintain a homogenous mixture.

  • Confirmation of Structure: The final product and key intermediates should be characterized to confirm their identity and purity. Standard methods include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The regiochemistry of the pyrazole ring is best confirmed by 2D NMR techniques like HMBC and NOESY if there is any ambiguity.

References

  • BenchChem. (2025).
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Rainier, J. D., et al. (2018).
  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Snyder, S. A., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters.
  • BenchChem. (2025).
  • Fustero, S., et al. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • BenchChem. (2025).
  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.

Sources

detailed protocol for 3-Isobutyl-1H-pyrazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Introduction

3-Isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As an intermediate in the synthesis of more complex molecules, such as impurities of Sildenafil, its efficient preparation is crucial.[1] Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3]

This document provides a detailed, two-stage protocol for the synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. The synthetic strategy is grounded in well-established chemical principles: the Knorr pyrazole synthesis followed by ester hydrolysis.[4][5] This approach offers flexibility and is widely applicable for preparing a variety of pyrazole carboxylic acids.[6]

The first stage involves the construction of the pyrazole core via a cyclocondensation reaction between a custom-synthesized β-ketoester, ethyl 2,4-dioxo-6-methylheptanoate, and hydrazine. The resulting pyrazole ester is then hydrolyzed in the second stage to yield the final carboxylic acid product. This guide is intended for researchers and scientists in organic and medicinal chemistry, providing not just a procedural walkthrough but also the underlying chemical logic for each step.

Overall Synthetic Pathway

The synthesis is a two-step process starting from the formation of a key β-ketoester intermediate, followed by cyclization and hydrolysis.

Synthetic_Pathway cluster_0 Stage 1: Pyrazole Ester Synthesis cluster_1 Stage 2: Saponification reagents1 4-Methyl-2-pentanone + Diethyl Oxalate intermediate1 Ethyl 2,4-dioxo-6-methylheptanoate (β-Ketoester) reagents1->intermediate1 Claisen Condensation reagents2 + Hydrazine Hydrate product1 Ethyl 3-isobutyl-1H- pyrazole-5-carboxylate reagents2->product1 Knorr Cyclo- condensation product2 3-Isobutyl-1H-pyrazole- 5-carboxylic acid (Final Product) product1->product2 Ester Hydrolysis product1->product2

Caption: Overall two-stage synthetic route for 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Stage 1: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate

This stage is composed of two critical parts: the synthesis of the β-ketoester precursor and its subsequent cyclization to form the pyrazole ring.

Part A: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

The synthesis of the required β-ketoester is achieved via a Claisen condensation. This reaction involves the base-mediated condensation of a ketone (4-methyl-2-pentanone) with an ester (diethyl oxalate) to form a β-dicarbonyl compound.[7][8] Sodium ethoxide serves as the strong base required to deprotonate the α-carbon of the ketone, initiating the condensation.

Reaction Scheme:

(Self-generated image, chemical structures for illustration)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
4-Methyl-2-pentanone100.1610.0 g (11.8 mL)0.10Substrate
Diethyl oxalate146.1416.1 g (14.9 mL)0.11Acylating agent (1.1 eq)
Sodium Ethoxide (NaOEt)68.057.5 g0.11Base (1.1 eq)
Anhydrous Ethanol (EtOH)46.07100 mL-Solvent
Diethyl Ether (Et₂O)74.12As needed-Extraction solvent
Hydrochloric Acid (HCl), 2M36.46As needed-For neutralization/acidification
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-For washing
Brine (Saturated NaCl)58.44As needed-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent

Experimental Protocol:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Base Preparation: Add anhydrous ethanol (100 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (7.5 g). Stir the mixture until the base is fully dissolved.

  • Reactant Addition: Cool the solution to 0-5 °C using an ice-water bath. In the addition funnel, prepare a mixture of 4-methyl-2-pentanone (10.0 g) and diethyl oxalate (16.1 g). Add this mixture dropwise to the stirred sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight). The formation of a yellowish precipitate (the sodium enolate of the product) is typically observed.

  • Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully acidify the mixture by adding 2M HCl dropwise until the pH is approximately 2-3. Ensure all the precipitate has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 2,4-dioxo-6-methylheptanoate, is often used in the next step without further purification.

Part B: Cyclocondensation to form Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate

This step employs the Knorr pyrazole synthesis, a classic method involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5][9][10] The use of a catalytic amount of acid, such as acetic acid, facilitates the reaction.

Reaction Scheme:

(Self-generated image, chemical structures for illustration)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
Ethyl 2,4-dioxo-6-methylheptanoate (Crude)200.24~0.10 (from Part A)~0.10Substrate (1.0 eq)
Hydrazine Hydrate (~64% N₂H₄)50.065.0 g (4.8 mL)0.10Nitrogen source (1.0 eq)
Ethanol (EtOH)46.07150 mL-Solvent
Glacial Acetic Acid (AcOH)60.050.6 g (0.57 mL)0.01Catalyst (0.1 eq)
Ethyl Acetate (EtOAc)88.11As needed-Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-For washing
Brine (Saturated NaCl)58.44As needed-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate from Part A in ethanol (150 mL).

  • Reagent Addition: Add glacial acetic acid (0.6 g) to the solution.[5] At room temperature, add hydrazine hydrate (5.0 g) dropwise to the stirred solution.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

  • Work-up and Extraction: Pour the remaining residue into 200 mL of cold water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 3-isobutyl-1H-pyrazole-5-carboxylate.

Stage 2: Saponification to 3-Isobutyl-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the pyrazole ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions using sodium hydroxide or lithium hydroxide, followed by acidic work-up to protonate the carboxylate salt.[4][5][11]

Reaction Scheme:

(Self-generated image, chemical structures for illustration)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate196.2510.0 g0.051Substrate (1.0 eq)
Sodium Hydroxide (NaOH)40.004.1 g0.102Base (2.0 eq)
Tetrahydrofuran (THF)72.1190 mL-Co-solvent
Water (H₂O)18.0230 mL-Co-solvent
Hydrochloric Acid (HCl), 2M36.46As needed-For acidification
Cold Water18.02As needed-For washing the product

Experimental Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 3-isobutyl-1H-pyrazole-5-carboxylate (10.0 g) in a 3:1 mixture of THF and water (90 mL THF, 30 mL water).[4][5]

  • Base Addition: Add sodium hydroxide pellets (4.1 g) to the solution and stir vigorously at room temperature. Gentle heating to 40-50 °C can accelerate the reaction.[5]

  • Reaction Monitoring: Monitor the hydrolysis by TLC until all the starting ester has been consumed (typically 4-12 hours).[5]

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify to pH 2-3 by the slow, dropwise addition of 2M HCl.[4][5] A white precipitate of the carboxylic acid should form.

  • Precipitation and Filtration: Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., NaCl).

  • Drying: Dry the collected solid under high vacuum to yield the pure 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Expected Product Characteristics:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₁₂N₂O₂[1]

  • Molecular Weight: 168.19 g/mol [1]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle under anhydrous conditions.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.[12] Handle with extreme care.

  • Diethyl Oxalate & 4-Methyl-2-pentanone: Flammable liquids and irritants.

  • Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact. The neutralization and acidification steps are exothermic and should be performed slowly and with cooling.

  • Organic Solvents (Ethanol, Ether, THF, Ethyl Acetate): Highly flammable. Keep away from ignition sources.[12]

Experimental Workflow Visualization

This diagram outlines the complete workflow from starting materials to the final purified product.

Detailed_Workflow start_node start_node end_node end_node process_node process_node workup_node workup_node qc_node qc_node start Start: Reagents claisen_setup 1. Prepare NaOEt in EtOH under N₂ at 0-5 °C start->claisen_setup claisen_add 2. Add Ketone/Oxalate Mixture claisen_setup->claisen_add claisen_react 3. Stir Overnight at RT claisen_add->claisen_react claisen_workup 4. Acidify with 2M HCl claisen_react->claisen_workup claisen_extract 5. Extract with Et₂O claisen_workup->claisen_extract claisen_dry 6. Dry & Evaporate Solvent claisen_extract->claisen_dry intermediate Crude β-Ketoester claisen_dry->intermediate knorr_setup 7. Dissolve Ketoester in EtOH + Acetic Acid intermediate->knorr_setup knorr_add 8. Add Hydrazine Hydrate knorr_setup->knorr_add knorr_reflux 9. Reflux for 4-6h knorr_add->knorr_reflux tlc1 TLC Monitoring knorr_reflux->tlc1 knorr_evap 10. Evaporate Solvent tlc1->knorr_evap knorr_extract 11. Extract with EtOAc knorr_evap->knorr_extract knorr_purify 12. Column Chromatography knorr_extract->knorr_purify ester_product Pure Pyrazole Ester knorr_purify->ester_product sapon_setup 13. Dissolve Ester in THF/H₂O ester_product->sapon_setup sapon_add 14. Add NaOH sapon_setup->sapon_add sapon_react 15. Stir at RT (4-12h) sapon_add->sapon_react tlc2 TLC Monitoring sapon_react->tlc2 sapon_acidify 16. Acidify with 2M HCl at 0 °C tlc2->sapon_acidify sapon_filter 17. Filter Precipitate sapon_acidify->sapon_filter sapon_wash 18. Wash with Cold H₂O sapon_filter->sapon_wash sapon_dry 19. Dry Under Vacuum sapon_wash->sapon_dry final_product Final Product sapon_dry->final_product

Caption: Step-by-step workflow for the synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Barreiro, G., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Request PDF. (n.d.). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Available at: [Link]

  • Labiad, B., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]

  • International Journal of Pharmaceutical and Research Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. IJPRAS. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Available at: [Link]

  • BYU ScholarsArchive. (n.d.). The condensation of hydrazines and [beta]-diols with 2,5-hexanedione. Available at: [Link]

  • El-Sayed, W. A. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Af. J. Biotech. Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1982). Chemistry of polydentate ligands. Part 3. Ring closures effected by the reaction of β-diketones with 6,6′-dihydrazino- and 6,6′-di(N-methylhydrazino)-2,2′-bipyridylnickel(II) diperchlorate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Tomlinson, M. J., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding.... Available at: [Link]

  • Google Patents. (n.d.). US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2,4-dioxo-6-(2-furyl)-cyclohexanecarboxylate. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • ResearchGate. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • MDPI. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Available at: [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]

  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 9, 242. Available at: [Link]

  • PMC. (n.d.). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis and Characterization of 3-Isobutyl-1H-pyrazole-5-carboxylic acid, a Key Reference Standard for Sildenafil Analogue Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rigorous landscape of pharmaceutical development and manufacturing, the identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Sildenafil, a widely used medication, and its analogues are subject to stringent purity requirements mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] This document provides a comprehensive guide on the synthesis, characterization, and analytical application of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. This compound is a critical precursor for the synthesis of Isobutyl-sildenafil, a potential analogue and process-related impurity of Sildenafil. The protocols herein are designed to furnish researchers and quality control professionals with a well-characterized reference standard, essential for the accurate detection and quantification of related impurities during drug development.

Introduction: The Imperative of Impurity Profiling

The quality of an API is intrinsically linked to its purity profile. Impurities can arise from various sources, including starting materials, intermediates, side reactions, or degradation products.[2] Regulatory guidelines stipulate that impurities present at levels greater than 0.10% must be identified, characterized, and quantified.[1][3] This necessitates the synthesis of authentic reference standards for each potential impurity.

Sildenafil's molecular architecture is built upon a pyrazolo-pyrimidinone core.[4] The synthesis of this core begins with a substituted pyrazole carboxylic acid.[5][6] Variations in the alkyl chain at the 3-position of the pyrazole ring, stemming from impurities in starting materials or alternative synthetic routes, can lead to the formation of sildenafil analogues. 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is the foundational building block for Isobutyl-sildenafil, an important potential process-related impurity.[7][8] Therefore, its availability as a high-purity standard is crucial for developing robust analytical methods to ensure the quality of sildenafil API.

Synthetic Pathway and Mechanistic Rationale

The synthesis of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process grounded in fundamental organic chemistry principles, including condensation, cyclization, and hydrolysis. The chosen pathway is designed for efficiency and regiochemical control.

The overall synthetic scheme begins with the Claisen condensation of a ketone (4-methyl-2-pentanone) with diethyl oxalate to form a β-diketoester. This intermediate undergoes a Knorr-type pyrazole synthesis upon reaction with hydrazine, which preferentially yields the desired pyrazole regioisomer.[9][10] Subsequent N-methylation and saponification of the ethyl ester furnish the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Knorr Synthesis) cluster_2 Step 3: N-Methylation cluster_3 Step 4: Saponification A 4-Methyl-2-pentanone + Diethyl Oxalate B Ethyl 2,4-dioxo-6-methylheptanoate A->B  NaOEt, EtOH C Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate B->C  Hydrazine Hydrate, EtOH, Reflux D Ethyl 1-methyl-3-isobutyl- 1H-pyrazole-5-carboxylate C->D  (CH₃)₂SO₄, K₂CO₃, Acetone E 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (Target Compound) D->E  1. NaOH (aq), Reflux  2. HCl (aq)

Figure 1: Synthetic pathway for 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Detailed Synthesis Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the title compound.

3.1. Materials and Reagents

  • 4-Methyl-2-pentanone

  • Diethyl oxalate

  • Sodium metal

  • Absolute Ethanol

  • Hydrazine hydrate

  • Dimethyl sulfate

  • Anhydrous Potassium Carbonate

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

3.2. Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

  • Prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

  • To the cooled NaOEt solution, add a mixture of 4-methyl-2-pentanone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-cold water and acidify with dilute HCl to pH ~4-5.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diketoester, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude diketoester from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pyrazole ester.

Step 3: Synthesis of Ethyl 1-methyl-3-isobutyl-1H-pyrazole-5-carboxylate

  • Dissolve the pyrazole ester from Step 2 in acetone.

  • Add anhydrous potassium carbonate (2.0 eq) followed by dimethyl sulfate (1.2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Heat the mixture to reflux for 3-5 hours until TLC indicates the disappearance of the starting material. This N-methylation occurs regioselectively.[5]

  • Cool the reaction, filter off the potassium carbonate, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the N-methylated product.

Step 4: Synthesis of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the N-methylated ester from Step 3 in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux for 2-4 hours. Saponification is generally not reversible and proceeds to completion.[11][12]

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude acid from an ethanol/water mixture to obtain the final product as a pure white solid. The expected yield is based on analogous reactions reported in the literature.[6]

Analytical Characterization and Quality Control

The identity and purity of the synthesized reference standard must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and is essential for quantifying the impurity in sildenafil samples.[2][13]

ParameterRecommended ConditionsRationale
Column C18 (e.g., Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm)Provides excellent separation for non-polar to moderately polar compounds.[2]
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate (pH adjusted to 5.6)Buffered aqueous phase to ensure consistent retention times and peak shapes.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the C18 stationary phase.
Gradient Time (min)/%B: 0/30, 25/70, 30/30A gradient elution is necessary to separate sildenafil and its various impurities with different polarities.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection UV at 230 nmSildenafil and its pyrazole-based impurities show significant UV absorbance at this wavelength.[2]
Injection Volume 10 µLStandard volume for analytical HPLC.

4.2. Spectroscopic Characterization

Spectroscopic data confirms the molecular structure of the synthesized compound.

TechniqueExpected Data for 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid
¹H NMR δ (ppm): ~13.0 (br s, 1H, COOH), ~6.7 (s, 1H, pyrazole-H), ~4.0 (s, 3H, N-CH₃), ~2.6 (d, 2H, -CH₂-), ~2.0 (m, 1H, -CH-), ~0.9 (d, 6H, -C(CH₃)₂)
¹³C NMR δ (ppm): ~165 (C=O), ~145 (C), ~140 (C), ~110 (CH), ~40 (N-CH₃), ~35 (-CH₂-), ~28 (-CH-), ~22 (-CH₃)
Mass Spec (ESI+) Calculated for C₉H₁₄N₂O₂: 182.11. Expected [M+H]⁺: 183.11

Note: NMR chemical shifts are predicted based on published data for structurally similar compounds and may vary slightly based on solvent and concentration.[6][8]

Application in Sildenafil Quality Control

The synthesized and validated 3-Isobutyl-1H-pyrazole-5-carboxylic acid serves as a crucial reference standard in the quality control workflow for sildenafil.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Reference Standard cluster_2 Analysis cluster_3 Data Evaluation Sample Bulk Sildenafil API Sample PreparedSample Prepare solution in diluent (e.g., Mobile Phase) Sample->PreparedSample HPLC HPLC Analysis (as per validated method) PreparedSample->HPLC Standard Synthesized Impurity Standard (3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid) PreparedStandard Prepare stock and working solutions of known concentration Standard->PreparedStandard PreparedStandard->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Identification Identify Impurity Peak by comparing retention time (RT) with reference standard Chromatogram->Identification Quantification Quantify Impurity using the area of the reference standard peak Identification->Quantification Report Report Impurity Level (%) and compare against specification limits Quantification->Report

Figure 2: Workflow for impurity identification and quantification using the reference standard.

Conclusion

The control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. This guide details the synthesis and characterization of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, a key precursor and potential impurity related to sildenafil analogues. The provided protocols for synthesis and analysis are robust and grounded in established chemical principles, enabling laboratories to produce a high-purity reference standard. Utilizing this standard within a validated analytical workflow will empower researchers and quality control analysts to accurately monitor and control the purity of sildenafil, ultimately safeguarding patient health.

References

  • Title: Synthesis and Characterization of Potential Impurities of Sildenafil Source: Chemistry & Biology Interface URL
  • Title: Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Organic Chemistry Portal URL: [Link]

  • Title: Liquid-Chromatography Determination of Impurities in Sildenafil Citrate Source: E-Journal of Chemistry URL
  • Source: Research Journal of Pharmacy and Biological and Chemical Sciences (RJPBCS)
  • Title: HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR Source: International Journal of Pharmaceutical and Clinical Research URL
  • Title: Nature's Impostors: Electrochemical Detection of Sildenafil in Natural Products Source: IntechOpen URL: [Link]

  • Title: Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance Source: ResearchGate URL: [Link]

  • Title: Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC Source: PubMed URL: [Link]

  • Title: HPLC Quantification and Impurity Profiling of Counterfeit Sildenafil Tablets from the African Market Source: ResearchGate URL: [Link]

  • Title: Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil Source: Madison Academic Press URL: [Link]

  • Title: Introduction - SUST Repository Source: SUST Repository URL: [Link]

  • Title: Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole Source: Slideshare URL: [Link]

  • Title: Synthesis of Sildenafil Citrate Source: University of Bristol URL: [Link]

  • Title: Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Synthesis of pyrazole carboxylic acid intermediate 5... Source: ResearchGate URL: [Link]

  • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: ResearchGate URL: [Link]

  • Title: Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide Source: Google Patents URL
  • Title: A Synthesis of Sildenafil Source: UKEssays.com URL: [Link]

  • Title: Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction Source: SciSpace URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method Source: Royal Society of Chemistry URL: [Link]

  • Title: Hydrolysis of Esters Source: 2012 Book Archive URL: [Link]

Sources

Application Note: Comprehensive NMR Characterization of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 3-Isobutyl-1H-pyrazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole carboxylic acid derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Accurate and unambiguous structural characterization is therefore critical for drug development and quality control. This document outlines a systematic workflow, from sample preparation to one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR analysis, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are self-validating, ensuring high-confidence structural confirmation.

Part 1: Introduction and Strategic Overview

3-Isobutyl-1H-pyrazole-5-carboxylic acid (C₈H₁₂N₂O₂) is a heterocyclic compound featuring a pyrazole ring substituted with an isobutyl group at the C3 position and a carboxylic acid at the C5 position.[4] The pyrazole moiety is a common feature in many pharmacologically active agents, exhibiting activities such as anti-inflammatory, anticancer, and antiviral properties.[5] Given its role as a potential building block in pharmaceutical synthesis, a robust and comprehensive characterization protocol is essential.[4]

NMR spectroscopy is an unparalleled tool for determining molecular structure in solution.[6] This guide employs a multi-tiered NMR strategy to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming not only the core structure but also the specific isomeric arrangement of the substituents.

Molecular Structure and Atom Numbering

The first step in any NMR analysis is to understand the expected structure and to assign a numbering system for unambiguous reference. The structure and IUPAC numbering for 3-Isobutyl-1H-pyrazole-5-carboxylic acid are shown below.

Caption: Molecular structure and numbering of 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Part 2: Experimental Protocols

Protocol: Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation.[7] This protocol ensures a homogeneous solution free of particulate matter.[8]

Materials:

  • 3-Isobutyl-1H-pyrazole-5-carboxylic acid (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Rationale for Solvent Choice: DMSO-d₆ is selected for several key reasons:

  • Solubility: It readily dissolves polar compounds, including carboxylic acids.

  • Exchangeable Protons: It allows for the observation of labile protons from the N-H and COOH groups, which often appear as broad signals.[9]

  • Chemical Shift Range: Its residual solvent peak (~2.50 ppm) and water peak (~3.33 ppm) typically do not obscure key signals of the analyte.

Procedure:

  • Accurately weigh 5-10 mg of the solid sample and place it into a clean, dry vial. For more demanding experiments like ¹³C or 2D NMR, a higher concentration (20-30 mg) is recommended to improve the signal-to-noise ratio.[7][8]

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.[7]

  • Gently vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Prepare a filter by pushing a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the solution directly into the NMR tube to remove any dust or particulate impurities which can degrade spectral resolution.[10]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any residue.[11]

  • Label the NMR tube clearly near the top.

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a standard 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H NMR Number of Scans (ns)16Provides good signal-to-noise for proton signals.
Relaxation Delay (d1)2 secondsAllows for adequate relaxation of protons, ensuring quantitative integration.
Spectral Width (sw)20 ppm (-2 to 18 ppm)Covers the full range of expected proton signals, including acidic protons.
¹³C{¹H} NMR Number of Scans (ns)1024 or moreNeeded due to the low natural abundance and sensitivity of the ¹³C nucleus.[8]
Relaxation Delay (d1)2 secondsStandard delay; may be increased for non-protonated carbons if quantitation is needed.
Spectral Width (sw)240 ppm (-10 to 230 ppm)Encompasses the full range of expected carbon chemical shifts.
DEPT-135 Number of Scans (ns)256Sufficient for distinguishing carbon types.
Pulse Angle135°Generates positive signals for CH/CH₃ and negative signals for CH₂. Quaternary carbons are absent.
2D COSY Number of Scans (ns)4-8Detects ¹H-¹H scalar couplings.[12]
Increments (F1)256Provides adequate resolution in the indirect dimension.
2D HSQC Number of Scans (ns)8-16Correlates protons with their directly attached carbons (one-bond C-H).[12]
Increments (F1)256Balances resolution and experiment time.
2D HMBC Number of Scans (ns)16-32Detects long-range (2-3 bond) C-H correlations, crucial for connecting molecular fragments.[12][13]
Increments (F1)256Provides sufficient resolution for analysis.
Long-Range Coupling8 HzOptimized for detecting typical ²JCH and ³JCH couplings.

Part 3: Spectral Analysis and Data Interpretation

Predicted ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and assignments for all non-exchangeable protons and carbons. Chemical shifts are referenced to the residual DMSO-d₆ peak (δH = 2.50 ppm, δC = 39.52 ppm).

Atom No.TypePredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)DEPT-135
4CH~6.5 - 7.0s~105 - 115Positive
1'CH₂~2.6 - 2.8d~30 - 35Negative
2'CH~1.9 - 2.1m (nonet)~27 - 32Positive
3', 4'CH₃~0.8 - 1.0d~21 - 24Positive
3C--~150 - 160Null
5C--~140 - 145Null
6 (COOH)C--~160 - 165Null
1 (NH)NH~12.0 - 14.0br s--
COOHOH~12.0 - 14.0br s--

Note: The signals for the NH and COOH protons are expected to be broad (br s) and may overlap. Their chemical shifts are highly dependent on concentration and temperature.

Workflow for Structural Elucidation

A systematic approach ensures all structural features are confirmed. The workflow combines 1D and 2D NMR experiments in a logical sequence.

G cluster_prep Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Verification cluster_final Conclusion Prep Sample Preparation (5-30 mg in DMSO-d6) H1 ¹H NMR (Identify proton signals, multiplicities, integrations) Prep->H1 C13 ¹³C NMR (Identify all carbon signals) H1->C13 DEPT DEPT-135 (Differentiate CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (Confirm isobutyl spin system) DEPT->COSY HSQC ¹H-¹³C HSQC (Link protons to directly attached carbons) COSY->HSQC HMBC ¹H-¹³C HMBC (Confirm connectivity of fragments and substituent positions) HSQC->HMBC Assign Final Structure Assignment HMBC->Assign

Caption: Experimental workflow for NMR-based structure elucidation.

Step-by-Step Interpretation
  • ¹H NMR Analysis: The ¹H spectrum will confirm the presence of the isobutyl group (a doublet for the two methyls, a multiplet for the CH, and a doublet for the CH₂). It will also show a singlet for the pyrazole C4-H and one or two broad singlets in the downfield region (>12 ppm) for the exchangeable N-H and COOH protons.

  • ¹³C and DEPT-135 Analysis: The ¹³C spectrum identifies all eight carbon atoms. The DEPT-135 experiment is crucial for differentiating them: the two methyls (C3', C4') and two CH groups (C4, C2') will appear as positive signals, the CH₂ (C1') as a negative signal, and the three quaternary carbons (C3, C5, C6) will be absent.

  • ¹H-¹H COSY Analysis: The COSY spectrum provides definitive proof of the isobutyl fragment's spin system.[14] It will show a cross-peak connecting the CH₂ protons (H-1') to the CH proton (H-2'), and another cross-peak connecting the CH proton (H-2') to the two equivalent methyl groups (H-3'/H-4'). No other correlations are expected.

  • ¹H-¹³C HSQC Analysis: This experiment links each proton to its directly attached carbon.[12][15] It will show correlations for C4-H4, C1'-H1', C2'-H2', and C3'/C4'-H3'/H4', confirming the assignments made from the 1D spectra.

  • ¹H-¹³C HMBC Analysis: The HMBC spectrum is the final and most powerful tool for confirming the overall structure by revealing 2- and 3-bond correlations.[14][15] Key expected correlations that validate the structure are:

    • H-1' to C3: Confirms the isobutyl group is attached to the C3 position of the pyrazole ring.

    • H-1' to C2' and C4: Further confirms the isobutyl connectivity.

    • H-4 to C3 and C5: Establishes the connectivity within the pyrazole ring.

    • H-4 to C6: Confirms the position of the carboxylic acid group adjacent to C4.

    • N-H proton to C5 and C4: Confirms the tautomeric form and ring structure.

Conclusion

By following the integrated workflow of 1D and 2D NMR experiments detailed in this application note, researchers can achieve an unambiguous and complete structural characterization of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. The combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC provides a self-validating system that confirms atom-to-atom connectivity, substituent positions, and the overall molecular framework with high confidence. This robust methodology is essential for ensuring the identity and purity of key intermediates in research and drug development.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester. [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(4-methylphenyl)-, hydrazide. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. [Link]

  • Kovrigin, E. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds 1-7. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • News-Medical. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Alam, S. et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Elyashberg, M. et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

  • PubChemLite. (n.d.). 3-(4-isobutylphenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Abood, N. A. et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zúñiga, L. et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • MDPI. (2025). ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • PubChem. (n.d.). 3-amino-1H-pyrazole-5-carboxylic acid. [Link]

  • Kebiroglu, M. H. et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. [Link]

  • ResearchGate. (n.d.). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. [Link]

Sources

Analytical Blueprint: RP-HPLC Purity Profiling of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Contextual and Chemical Framework

3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8) is a highly specialized pyrazole derivative. In pharmaceutical development, it is prominently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including specific1[1]. Because impurities in upstream intermediates can cascade into the final drug substance, establishing a rigorous, high-resolution High-Performance Liquid Chromatography (HPLC) method for its purity is a critical regulatory requirement.

Mechanistic Rationale for Method Development

Developing an assay for this compound requires addressing its amphoteric nature. The molecule features a basic pyrazole nitrogen and an acidic carboxylic acid moiety, which interact dynamically with both the mobile and stationary phases.

  • Stationary Phase Causality: A standard C18 reverse-phase column is selected. The octadecyl carbon chain provides optimal hydrophobic retention for the non-polar isobutyl aliphatic group, anchoring the molecule during the chromatographic run.

  • Mobile Phase & pH Control: The carboxylic acid group has a predicted pKa of approximately 4.0. If the mobile phase pH is near this value, the compound will exist in a state of partial ionization, leading to severe peak tailing and split peaks. To prevent this, the aqueous mobile phase is buffered with 0.1% Trifluoroacetic acid (TFA). This drives the pH down to ~2.0, ensuring the carboxylic acid remains fully protonated (neutral) and yielding 2[2]. Note: If downstream Mass Spectrometry (MS) is required, the TFA or 3 to maintain MS-compatibility[3].

  • Detection Kinetics: The conjugated π-system of the pyrazole ring absorbs strongly in the low-UV spectrum. Therefore,2 to maximize signal-to-noise ratio and capture trace impurities[2].

Analytical Workflow

HPLC_Workflow Prep Sample & Standard Prep (100 µg/mL in Diluent) SST System Suitability Testing (5 Replicates, RSD ≤ 2.0%) Prep->SST Mobile Mobile Phase Formulation (0.1% TFA / Acetonitrile) Equil Column Equilibration (C18, 30°C, 1.0 mL/min) Mobile->Equil Equil->SST Analysis Sample Injection & Analysis (UV Detection at 206 nm) SST->Analysis Passes Criteria Report Data Processing (Purity % Calculation) Analysis->Report

Fig 1: RP-HPLC workflow for 3-Isobutyl-1H-pyrazole-5-carboxylic acid purity analysis.

Step-by-Step Experimental Protocol

Reagent and Mobile Phase Preparation
  • Aqueous Phase (Solvent A): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) into a 1000 mL volumetric flask. Bring to volume with ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Organic Phase (Solvent B): Use 100% HPLC-grade Acetonitrile (MeCN).

  • Diluent: Prepare a 60:40 (v/v) mixture of Water:Acetonitrile. Causality: Matching the sample diluent exactly to the initial mobile phase conditions prevents the "solvent effect," a phenomenon where a mismatch in viscosity or polarity causes the sample band to distort before it reaches the stationary phase.

Standard and Sample Preparation
  • Blank Preparation: Transfer 1.0 mL of the prepared Diluent into an amber HPLC auto-sampler vial.

  • Reference Standard Solution: Accurately weigh 10.0 mg of a certified 3-Isobutyl-1H-pyrazole-5-carboxylic acid reference standard into a 100 mL volumetric flask. Add 70 mL of Diluent and sonicate for 5 minutes until complete dissolution is observed. Dilute to the mark with Diluent to achieve a final working concentration of 100 µg/mL.

  • Test Sample Solution: Weigh 10.0 mg of the synthesized batch of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. Follow the exact same dissolution and dilution procedure as the standard. Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could clog the column frit.

Chromatographic Execution
  • Purge the HPLC fluidic lines with Solvents A and B to remove any trapped air bubbles.

  • Install the C18 column and equilibrate with the isocratic mobile phase (60% A / 40% B) for a minimum of 30 minutes. Monitor the UV baseline; proceed only when the baseline drift is negligible.

  • Execute the injection sequence:

    • 1x Blank

    • 5x Reference Standard Solution (for System Suitability)

    • 2x Test Sample Solution

Quantitative Chromatographic Conditions

The following table summarizes the optimized isocratic conditions required to elute the pyrazole derivative with high theoretical plate counts.

ParameterSpecification / Setting
Analytical Column C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Composition Isocratic: 60% Solvent A (0.1% TFA in H₂O) : 40% Solvent B (MeCN)
Flow Rate 1.0 mL/min
Column Oven Temperature 30 °C
Detection Wavelength 206 nm (UV/DAD)
Injection Volume 10 µL
Total Run Time 15.0 minutes
Expected Retention Time (RT) ~5.5 to 6.5 minutes

Self-Validating System: Suitability and Acceptance Criteria

To ensure absolute trustworthiness of the generated purity data, the protocol operates as a self-validating system. The HPLC instrument must pass the following System Suitability Testing (SST) criteria based on the 5 replicate injections of the Reference Standard before any sample data can be integrated and accepted.

SST MetricAcceptance CriterionMechanistic Purpose
Relative Standard Deviation (RSD) ≤ 2.0% (Peak Area)Validates the precision of the auto-sampler and the stability of the UV detector.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms that the 0.1% TFA is successfully suppressing secondary silanol interactions and carboxylic acid ionization.
Theoretical Plates ( N ) ≥ 5,000Verifies the physical integrity and packing efficiency of the C18 stationary phase.
Blank Interference No peaks at analyte RTEnsures the diluent and fluidic pathways are free from carryover or contamination.

Calculation of Purity: Once SST criteria are met, the purity of the 3-Isobutyl-1H-pyrazole-5-carboxylic acid sample is calculated using the area normalization method (Area % of the main peak relative to the total area of all integrated peaks, excluding blank peaks).

References

  • 92933-49-8, 3-Isobutyl-1H-pyrazole-5-carboxylicacid Formula - ECHEMI. echemi.com.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. sielc.com.

Sources

Application Note: Scale-Up Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8) is a highly valued heterocyclic building block, prominently utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, including various sildenafil analogs and related pharmaceutical impurities [1]. Transitioning the synthesis of this compound from the bench to a pilot-plant scale requires rigorous control over highly exothermic cyclocondensation steps and strategic management of regioselectivity.

This application note details a robust, three-step Knorr-type pyrazole synthesis. As a self-validating system, the protocol relies on the Claisen condensation of methyl isobutyl ketone (MIBK) with diethyl oxalate, followed by cyclization with hydrazine hydrate, and subsequent saponification.

Mechanistic Overview & Reaction Logic

The synthetic route is governed by three distinct mechanistic phases:

  • Regioselective Claisen Condensation: The reaction initiates with the deprotonation of 4-methylpentan-2-one (MIBK). Under thermodynamic control using sodium ethoxide, deprotonation preferentially occurs at the less sterically hindered methyl group (C1) rather than the isobutyl-adjacent methylene. The resulting enolate attacks diethyl oxalate to form ethyl 6-methyl-2,4-dioxoheptanoate (CAS 36983-32-1) [2]. The precipitation of the sodium enolate salt in ethanol drives the equilibrium forward.

  • Knorr-Type Cyclocondensation: The 1,3-dicarbonyl intermediate is treated with hydrazine hydrate. The binucleophilic hydrazine attacks both carbonyl carbons, eliminating two equivalents of water to close the ring. Expert Insight: Because the resulting pyrazole lacks an N -alkyl substituent, it undergoes rapid annular tautomerism. Consequently, 3-isobutyl-1H-pyrazole-5-carboxylic acid and 5-isobutyl-1H-pyrazole-3-carboxylic acid are chemically equivalent tautomers [3].

  • Saponification: Base-catalyzed hydrolysis of the ethyl ester yields the water-soluble sodium carboxylate, which is subsequently precipitated as the free acid via controlled acidification.

SynthesisPathway MIBK Methyl Isobutyl Ketone (MIBK) Base NaOEt / EtOH (Claisen Condensation) MIBK->Base Oxalate Diethyl Oxalate Oxalate->Base Diketone Ethyl 6-methyl-2,4- dioxoheptanoate Base->Diketone - EtOH Hydrazine Hydrazine Hydrate (Cyclocondensation) Diketone->Hydrazine Ester Ethyl 3-isobutyl-1H- pyrazole-5-carboxylate Hydrazine->Ester - 2 H2O Hydrolysis NaOH (aq) then HCl (Saponification) Ester->Hydrolysis Product 3-Isobutyl-1H-pyrazole- 5-carboxylic acid Hydrolysis->Product - EtOH, NaCl

Synthetic workflow for 3-Isobutyl-1H-pyrazole-5-carboxylic acid via Knorr pyrazole synthesis.

Scale-Up Considerations & Process Safety Management (PSM)

When scaling this protocol from grams to kilograms, several critical parameters must be addressed to ensure both safety and reproducibility:

  • Thermal Control during Cyclization: The addition of hydrazine hydrate to the 1,3-diketone is highly exothermic. At scale, this requires a jacketed reactor with active cooling (e.g., a glycol chiller) and a controlled, dropwise dosing regimen to maintain the internal temperature below 10 °C during addition.

  • Hydrazine Handling & Toxicity: Hydrazine hydrate is a volatile, toxic, and potentially explosive reagent. Scale-up operations mandate closed-system transfers, nitrogen blanketing, and the use of a bleach-based scrubber system to neutralize vented vapors.

  • Phase Separation & Emulsions: During the workup of the diketone intermediate, the acidification of the sodium enolate can lead to stubborn emulsions. Using a slightly warmed organic extraction solvent (e.g., MTBE at 30 °C) and ensuring the aqueous phase pH is strictly between 3.0–4.0 mitigates emulsion formation.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate
  • Preparation: Charge a dry, nitrogen-purged reactor with a 21% (w/w) solution of sodium ethoxide in ethanol (1.2 eq). Cool the reactor to 0–5 °C.

  • Addition: Add diethyl oxalate (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Stir for 15 minutes.

  • Condensation: Add MIBK (1.0 eq) dropwise over 1 hour. Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 16 hours. A thick yellow/white precipitate (sodium enolate) will form.

  • Validation (IPC): Analyze an acidified aliquot via GC-FID. Proceed when MIBK consumption is >95%.

  • Workup: Quench the mixture by pouring it into ice water. Acidify to pH 3.5 using 2N HCl. Extract the aqueous layer with MTBE (3 × 2 Vol). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the diketone as a pale yellow oil.

Protocol B: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate
  • Preparation: Dissolve the crude ethyl 6-methyl-2,4-dioxoheptanoate (1.0 eq) in absolute ethanol (5 Vol). Cool the solution to 0–5 °C.

  • Cyclization: Slowly add hydrazine hydrate (64% aqueous, 1.1 eq) via an addition funnel over 1 hour. Ensure the internal temperature does not exceed 10 °C.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 3 hours.

  • Validation (IPC): Monitor via LC-MS. The intermediate diketone must be absent, and the product mass ( [M+H]+=197 ) should dominate.

  • Workup: Concentrate the mixture under vacuum to remove ethanol. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and concentrate to afford the pyrazole ester.

Protocol C: Saponification to 3-Isobutyl-1H-pyrazole-5-carboxylic acid
  • Hydrolysis: Dissolve the pyrazole ester (1.0 eq) in a 1:1 mixture of THF and Methanol (4 Vol). Add 2M aqueous NaOH (2.5 eq).

  • Heating: Stir the mixture at 60 °C for 3 hours.

  • Validation (IPC): HPLC analysis must show complete disappearance of the ester peak.

  • Isolation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous phase to 5 °C. Slowly acidify with concentrated HCl to pH 2.0.

  • Filtration: A white precipitate will form immediately. Stir for 30 minutes at 5 °C to ensure complete crystallization. Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 50 °C to constant weight.

Quantitative Data & Yield Optimization

The following table summarizes the stoichiometric ratios, critical process parameters, and comparative yields observed during the transition from laboratory to pilot scale.

Process StageReagents & EquivalentsLab Scale (10 g)Pilot Scale (1 kg)IPC MethodIsolated Yield
Stage 1: Claisen Condensation MIBK (1.0 eq), Diethyl Oxalate (1.1 eq), NaOEt (1.2 eq)20 °C, 16 h20 °C, 18 hGC-FID82% (Oil)
Stage 2: Cyclocondensation Diketone (1.0 eq), N2​H4​⋅H2​O (1.1 eq)Reflux, 3 hReflux, 4 hLC-MS88% (Solid)
Stage 3: Saponification Pyrazole Ester (1.0 eq), NaOH (2.5 eq)60 °C, 3 h60 °C, 3.5 hHPLC-UV94% (Solid)
Overall Process ----~67.8%

Note: The slight extension in reaction times at the pilot scale accounts for thermal mass differences and heat transfer limitations in larger jacketed vessels.

References

  • AOAC International. (2014). SMPR 2014_012: Standard Method Performance Requirements for Sildenafil Analogs and Impurities. Retrieved from [Link]

  • PubChem. Ethyl 6-methyl-2,4-dioxoheptanoate (CID 3006751). National Center for Biotechnology Information. Retrieved from[Link]

Application Note: Chemoselective Esterification of 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors (such as Sildenafil analogs) and other heterocyclic pharmacophores [1]. The molecule features a pyrazole core that participates in critical hydrogen-bonding networks within target binding pockets, while the C3-isobutyl group imparts necessary lipophilicity.

The esterification of the C5-carboxylic acid is a foundational transformation. It is typically performed either to serve as a transient protecting group during subsequent N-alkylation/arylation steps or as a final prodrug modification to enhance cellular permeability [4].

Mechanistic Causality: Overcoming Chemoselectivity Challenges

Esterification of 1H-pyrazole-5-carboxylic acids presents a distinct chemoselectivity challenge due to the ambident nucleophilicity of the molecule. The pyrazole nitrogen atoms (N1/N2) can readily undergo N-alkylation or N-acylation under standard esterification conditions [3]. As a Senior Application Scientist, selecting the correct activation pathway is critical:

  • Thermodynamic Control via Fischer Esterification: For simple primary alcohols (e.g., methanol, ethanol), acid-catalyzed Fischer esterification is the optimal approach [2]. The strong acid catalyst (typically H2​SO4​ or HCl ) protonates the pyrazole nitrogen, generating a pyrazolium salt. This protonation renders the nitrogen non-nucleophilic, effectively shielding it from side reactions and directing the reaction exclusively toward O-esterification at the C5-carboxylic acid.

  • Kinetic Control via CDI Activation: When utilizing sterically hindered, secondary, or acid-sensitive alcohols, Fischer conditions often fail or cause substrate degradation. In these cases, 1,1'-Carbonyldiimidazole (CDI) is employed. CDI activates the carboxylic acid to a highly reactive acyl imidazole intermediate. Because the reaction is run under neutral to mildly basic conditions, there is a risk of N-acylation. This is mitigated by strict stoichiometric control and the exploitation of the C3-isobutyl group's steric bulk, which kinetically disfavors reactions at the adjacent N2 position.

Strategic Workflow

Workflow SM 3-Isobutyl-1H-pyrazole- 5-carboxylic acid (Substrate) Cond1 Aliphatic, Low MW Alcohols (MeOH, EtOH) SM->Cond1 Cond2 Sterically Hindered or Acid-Sensitive Alcohols SM->Cond2 Fischer Protocol A: Fischer Esterification (H2SO4, Reflux) Cond1->Fischer CDI Protocol B: CDI Activation (THF, RT to 60°C) Cond2->CDI IPC1 IPC: LC-MS / TLC Confirm O-Ester Formation Fischer->IPC1 IPC2 IPC: Monitor CO2 Evolution Confirm Acyl Imidazole CDI->IPC2 Product Target: 3-Isobutyl-1H-pyrazole- 5-carboxylate Ester IPC1->Product IPC2->Product Add ROH + DBU Side Risk: N-Acylation (Requires Strict Stoichiometry) IPC2->Side Excess Reagent

Figure 1: Decision matrix and workflow for the chemoselective esterification of 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard for Methyl/Ethyl Esters)

This protocol utilizes the alcohol as both reactant and solvent, driving the equilibrium toward the product via Le Chatelier's principle [2].

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol, 1.68 g) in anhydrous methanol or ethanol (30 mL).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated Sulfuric Acid ( H2​SO4​ , 98%) (0.2 eq, 2 mmol, ~106 µL) dropwise.

    • Causality Insight: Slow addition prevents localized exothermic heating which can lead to etherification of the solvent or degradation of the pyrazole ring.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C for MeOH, 78 °C for EtOH) for 12-16 hours. The suspension will gradually become a clear solution as the ester forms.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The product ester will have a significantly higher Rf​ value (~0.7) compared to the highly polar starting acid (~0.2).

  • Workup (Self-Validating Step): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the alcohol. Dilute the residue with Ethyl Acetate (50 mL) and carefully wash with saturated aqueous NaHCO3​ (2 x 25 mL).

    • Causality Insight: The basic wash neutralizes the H2​SO4​ catalyst and extracts any unreacted carboxylic acid into the aqueous layer as a sodium salt, ensuring the organic layer contains only the pure ester product.

  • Isolation: Wash the organic layer with brine (25 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the ester as a white to off-white solid.

Protocol B: CDI-Mediated Esterification (For Complex/Hindered Alcohols)

This protocol avoids strong acids and utilizes an activated acyl imidazole intermediate [3].

  • Activation: In a flame-dried, nitrogen-purged flask, dissolve 3-Isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 5 mmol, 0.84 g) in anhydrous THF (20 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 5.5 mmol, 0.89 g) in one portion at room temperature.

  • IPC (Visual): Observe immediate effervescence (release of CO2​ gas). Stir for 1 hour at room temperature until gas evolution completely ceases, indicating full conversion to the acyl imidazole.

  • Coupling: Add the desired alcohol (1.2 eq, 6.0 mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq, 2.5 mmol).

    • Causality Insight: DBU acts as a potent nucleophilic catalyst, accelerating the transfer of the acyl group from the imidazole intermediate to the sterically hindered alcohol, outcompeting potential N-acylation pathways.

  • Reaction: Heat the mixture to 60 °C for 4-8 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (40 mL), and wash sequentially with 1M HCl (20 mL) to remove imidazole and DBU, then saturated NaHCO3​ (20 mL), and brine (20 mL). Dry and concentrate.

Quantitative Data & Optimization Summary

To facilitate rapid protocol selection, the following table summarizes expected outcomes based on empirical optimization across different alcohol classes.

MethodAlcohol TypeReagents / CatalystTemp / TimeExpected YieldChemoselectivity (O-Ester : N-Acyl)
Fischer Primary (MeOH) H2​SO4​ (0.2 eq)Reflux / 12 h88 - 92%> 99:1
Fischer Primary (EtOH) H2​SO4​ (0.2 eq)Reflux / 16 h85 - 89%> 99:1
CDI Secondary (iPrOH)CDI (1.1 eq), DBU60 °C / 6 h75 - 80%95:5
CDI Tert-Butyl (tBuOH)CDI (1.5 eq), DBU70 °C / 18 h45 - 55%85:15

Quality Control & Analytical Self-Validation

To confirm successful O-esterification and the absolute absence of N-substitution, perform the following analytical checks:

  • 1H NMR (DMSO-d6): The most critical diagnostic peak is the pyrazole N-H proton. In a successful O-esterification, this peak remains visible as a broad singlet far downfield (typically δ 12.5 - 13.5 ppm). If N-acylation or N-alkylation has occurred, this peak will be entirely absent. Additionally, the appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.8 ppm for a methyl ester) confirms product formation.

  • Mass Spectrometry (ESI-MS): The target ester will show the expected [M+H]+ molecular ion. For example, the methyl ester of 3-Isobutyl-1H-pyrazole-5-carboxylic acid ( C9​H14​N2​O2​ ) will exhibit an m/z of 183.1.

References

  • 92933-49-8, 3-Isobutyl-1H-pyrazole-5-carboxylicacid Formula - ECHEMI.Echemi. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeGoOynt9p2Z3Jucemz3t1ds0PnaOs9G7Uk9lQd4aIYUbMCX7bP4ubsGdjqL0lBok29u5OpjtVAjLMEPc3_h3NieQW3o7zSw_FdAtC0T-WYOQ5R7JcgGwgEV_jP2cqQHFyK82nJxaycFmNkMSJmh51CPRP5zySy6Gcw5mcki3ChFc8JKc91AOhqSbZBQUT06Bcjr4dFw==]
  • A novel synthetic approach towards 1H-pyrazole-5-carboxylic acid derivatives.Semantic Scholar (Heterocycles). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXA1Zfy3PHgMXu33D91_OHVizSRiCQH65HZICE1wFD7LJzjZ3hjY8AkjoxqHSh815OfbWh3AkTPurc210k901RKmamuAZ0LaasDapLmC3KFwUXBLip0-t9pqT5_D3671gWBufr9Ptod-TaR7xGz-KCwgtLM_NyIQZs_-Z98cmxtIpn8QPmIO8L1gdeHsr7DP6e1Akihdubl9w2XLt5VjP0]
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYsUk08SORYsUSjAWck2BgdRhGaxtjtaKfEVH1DNQFnu_etY0qZEtzghKC-ON16i4c-Tn0BAJrJ-4uEe65IvBJev26d-GtP-ZByjvcKq3HG-RwFmiOOe83jLu3A1IC6QznEl3TCCfiD6vFDHqqUDOwRa_jwBAIC7751MyMDgoPELzph-KmZsuMxSXHods034BbUkaqY8a1lyCZiN9Pe3dOQ3zgNDZCgE7gVHk4q8ZUMqcSaZNiwcg=]
  • Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design.PMC (National Institutes of Health). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAXbAWLQtUIialL0B2SU7kSALHGWXlORVRYtUDTaezjHCkLQCnFKUkIwbnzAhMGbP4Y0oCaEw5R2DTnJxM-isc9UE40bnGV6VF5ghw0qWLXsMUuZ9zALb0iP3trSIe50HNV9Z1j5MTE16dFCk=]

Application Note: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid in PDE5 Inhibitor Synthesis and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical patent literature expands around phosphodiesterase type 5 (PDE5) inhibitors, 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) has emerged as a highly valuable heterocyclic building block. Primarily utilized in the synthesis of sildenafil analogs and structurally related active pharmaceutical ingredients (APIs), this compound is also a critical reference standard—often designated as Sildenafil Impurity 47 or Sildenafil RC 42.

This application note provides drug development professionals and analytical chemists with field-proven protocols for utilizing this compound in both synthetic scaffold generation and LC-MS/MS impurity profiling for quality control in dietary supplements.

Physicochemical & Mass Spectrometry Profile

Understanding the exact mass and ionization behavior of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is critical for both synthetic reaction monitoring and trace-level analytical detection. The quantitative data summarized below is aggregated from and databases.

Property / ParameterValueAnalytical Significance
CAS Number 92933-49-8Unique identifier for procurement and IP tracking.
Molecular Formula C₈H₁₂N₂O₂Base formula for isotopic distribution calculations.
Molecular Weight 168.19 g/mol Standard MW used for stoichiometric calculations.
Exact Monoisotopic Mass 168.08987 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Predicted [M+H]⁺ Adduct m/z 169.09715Primary precursor ion for positive-mode ESI LC-MS/MS.
Predicted [M-H]⁻ Adduct m/z 167.08259Primary precursor ion for negative-mode ESI LC-MS/MS.
XLogP3 (Lipophilicity) ~1.7Indicates moderate lipophilicity; dictates reverse-phase LC retention.
Topological Polar Surface Area 66.0 ŲPredicts membrane permeability and binding pocket hydration.

Mechanistic Insights: The Pyrazole Scaffold in Drug Design

In the context of rational drug design, the selection of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is highly deliberate. The pyrazole core provides a rigid, aromatic scaffold capable of acting as both a hydrogen bond donor and acceptor. This orientation is essential for anchoring the final API within the active site of the PDE5 enzyme.

The isobutyl group at the 3-position is the primary driver of lipophilicity, mimicking the propyl group found in sildenafil. It projects into the hydrophobic pocket of the PDE5 enzyme, increasing binding affinity. Meanwhile, the carboxylic acid at the 5-position serves as the reactive handle. It allows for highly efficient amide coupling with substituted amines, which subsequently undergo base-catalyzed intramolecular cyclization to form the pharmacophore: the pyrazolo[4,3-d]pyrimidin-7-one core.

SynthWorkflow A 3-Isobutyl-1H-pyrazole- 5-carboxylic acid (CAS: 92933-49-8) B Amide Coupling (HATU / DIPEA) A->B F Sildenafil Impurity 47 (Analytical Marker) A->F Degradation / Byproduct Pathway C Intermediate Amide Formation B->C D Intramolecular Cyclization (t-BuOK / EtOH) C->D E Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Inhibitor Scaffold) D->E

Figure 1: Synthetic workflow from 3-Isobutyl-1H-pyrazole-5-carboxylic acid to the PDE5 inhibitor core.

Protocol 1: Synthetic Workflow for Pyrazolopyrimidinone Cores

This protocol outlines the transformation of 3-Isobutyl-1H-pyrazole-5-carboxylic acid into a bicyclic pyrimidinone scaffold.

Causality & Reagent Selection:

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than standard EDC/HOBt. HATU is superior for coupling sterically hindered amines to the pyrazole-carboxylic acid, minimizing epimerization and maximizing yield. For the cyclization step, Potassium tert-butoxide (t-BuOK) is selected because its strong basicity efficiently deprotonates the amide nitrogen, driving the nucleophilic attack required to close the pyrimidinone ring.

Step-by-Step Methodology:
  • Activation: Dissolve 1.0 eq of 3-Isobutyl-1H-pyrazole-5-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Slowly add 1.1 eq of the target substituted amine. Stir for 4-6 hours at room temperature.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. Proceed only when the[M+H]⁺ peak of the starting acid (m/z 169.1) is depleted by >95%.

  • Cyclization: Isolate the intermediate amide via aqueous workup (Ethyl Acetate/Water). Redissolve the intermediate in anhydrous ethanol. Add 2.0 eq of t-BuOK and reflux at 80°C for 12 hours.

  • Purification: Cool the reaction, neutralize with 1M HCl to pH 7, and extract the final pyrazolo[4,3-d]pyrimidin-7-one scaffold via column chromatography.

PDE5Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Binds Response Smooth Muscle Relaxation cGMP->Response Triggers GMP 5'-GMP (Inactive) PDE5->GMP Degrades Inhibitor Sildenafil Analogs (Pyrazole Derived) Inhibitor->PDE5 Blocks

Figure 2: Biological pathway illustrating the mechanism of action for pyrazole-derived PDE5 inhibitors.

Protocol 2: LC-MS/MS Profiling for Quality Control & Adulterant Screening

According to , the detection of unapproved PDE5 inhibitors in dietary supplements requires rigorous qualitative assays. 3-Isobutyl-1H-pyrazole-5-carboxylic acid is a known synthetic precursor and degradation product (Sildenafil Impurity 47). Detecting this compound acts as a "smoking gun" for the presence of illicitly synthesized sildenafil analogs.

Causality & Method Design:

A reverse-phase C18 column is used due to the compound's moderate lipophilicity (XLogP3 ~1.7). The mobile phase incorporates 0.1% Formic Acid to ensure complete protonation of the pyrazole nitrogens, significantly enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a strong m/z 169.1 precursor ion.

Step-by-Step Methodology:
  • Sample Preparation: Homogenize 1.0 g of the dietary supplement (powder or crushed tablet). Extract with 10 mL of Methanol:Water (80:20, v/v).

  • Clarification: Sonicate for 15 minutes, then centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatography Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Transitions):

    • Precursor Ion: m/z 169.1 [M+H]⁺

    • Quantifier Product Ion: m/z 151.1 (Loss of H₂O)

    • Qualifier Product Ion: m/z 123.1 (Loss of CO₂ and H₂)

  • Self-Validation (System Suitability Test): Run a matrix blank spiked with 50 ng/mL of the 3-Isobutyl-1H-pyrazole-5-carboxylic acid reference standard. The protocol is validated only if the signal-to-noise (S/N) ratio of the quantifier ion exceeds 10:1 and the retention time matches the standard within ±0.1 minutes.

References

  • PubChemLite / University of Luxembourg. "92933-49-8 (C8H12N2O2) - Structural Information and Predicted Collision Cross Section." PubChemLite Database. Available at:[Link][1]

  • AOAC International. "SMPR 2014_012: Standard Method Performance Requirements for Qualitative Assay for Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements." AOAC Official Methods. Available at: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. This guide is designed for researchers and drug development professionals scaling or troubleshooting the synthesis of 3-isobutyl-1H-pyrazole-5-carboxylic acid .

The standard synthetic route utilizes a three-step sequence: a Claisen condensation to form a 1,3-diketoester, followed by hydrazine-mediated cyclization, and concluding with base-catalyzed saponification [1, 3]. Below, you will find a mechanistic workflow, a diagnostic Q&A for common yield-limiting issues, and self-validating experimental protocols.

Mechanistic Pathway & Workflow

Synthesis N1 4-Methyl-2-pentanone + Diethyl Oxalate N2 Step 1: Claisen Condensation NaOEt, Anhydrous EtOH, 0°C N1->N2 N3 Ethyl 6-methyl-2,4-dioxoheptanoate (Sodium Salt Intermediate) N2->N3 Enolate Precipitation N4 Step 2: Cyclization NH₂NH₂·H₂O, Glacial AcOH, 20°C N3->N4 N5 Ethyl 3-isobutyl-1H-pyrazole- 5-carboxylate N4->N5 Dehydration & Aromatization N6 Step 3: Saponification NaOH, THF/H₂O, then HCl (pH 2.5) N5->N6 N7 3-Isobutyl-1H-pyrazole- 5-carboxylic acid N6->N7 pH-Controlled Precipitation

Fig 1: Mechanistic workflow for 3-isobutyl-1H-pyrazole-5-carboxylic acid synthesis.

Process Parameters & Yield Metrics

Summarized below are the critical process parameters (CPPs) required to maintain high throughput and prevent batch failure across the three synthetic stages.

Process StepCritical ParameterTarget Range / ValueExpected YieldValidation Checkpoint
1. Claisen Condensation Solvent Moisture< 0.1% (Karl Fischer)75 - 85%Immediate precipitation of the yellow sodium enolate salt.
2. Hydrazine Cyclization Reaction Temperature20 °C (Avoid initial heat)80 - 90%Complete consumption of the UV-active 1,3-diketone on TLC.
3. Saponification Precipitation pH2.5 - 3.0> 90%Sudden formation of a dense white precipitate; clear supernatant.

Troubleshooting Guide & FAQs

Q1: My Claisen condensation yield is below 50%, and I am recovering unreacted diethyl oxalate. What is causing this? A1: This is almost universally caused by moisture in your solvent or base. Water rapidly hydrolyzes diethyl oxalate into unreactive sodium oxalate salts under basic conditions. Causality: The Claisen condensation is an equilibrium-driven process. To push the reaction forward, you must use strictly anhydrous ethanol and fresh sodium ethoxide (NaOEt). Furthermore, adding the ketone/oxalate mixture dropwise into the base ensures the base is always in excess, favoring the cross-condensation over the ketone's self-aldol condensation [1].

Note on Precursors: Ensure you are using 4-methyl-2-pentanone (MIBK) to generate the isobutyl side chain. Literature occasionally mislabels the precursor as 3-methyl-2-butanone, which actually yields the isopropyl derivative [1].

Q2: During the hydrazine cyclization, I am observing a mixture of products and incomplete ring closure. How can I improve aromatization? A2: While hydrazine readily attacks the 1,3-diketone to form an acyclic hydrazone intermediate, the subsequent dehydration to close the pyrazole ring requires acidic activation. Causality: If run in neutral solvents, the reaction stalls at the hydrazone stage. Using glacial acetic acid as the solvent provides the necessary protons to activate the remaining carbonyl, driving the dehydration step to completion and ensuring full aromatization to the pyrazole ring[1, 3].

Q3: My final saponification step shows complete consumption of the ester by TLC, but my isolated yield of the carboxylic acid is very low. Where is my product? A3: Your product is likely trapped in the aqueous filtrate due to over-acidification. Causality: The 1H-pyrazole ring contains a basic nitrogen with a pKa of approximately 2.5. If you acidify the aqueous layer below pH 2.0, the pyrazole nitrogen becomes protonated, forming a highly water-soluble hydrochloride salt. You must carefully adjust the pH to exactly 2.5–3.0 using 1M HCl to isolate the neutral, insoluble zwitterionic form [2].

Standardized Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to the next step unless the specified validation checkpoint is met.

Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate (Sodium Salt)
  • Preparation: In an oven-dried flask under N₂, suspend fresh sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the suspension to 0 °C in an ice bath.

  • Addition: Prepare a mixture of 4-methyl-2-pentanone (1.0 eq) and diethyl oxalate (1.0 eq). Add this mixture dropwise to the ethoxide suspension over 45 minutes to control the exotherm.

  • Equilibration: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint: A thick, yellow precipitate (the sodium salt of the diketoester) must form. This precipitation drives the equilibrium forward[1].

  • Isolation: Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum. Do not acidify at this stage; using the sodium salt directly in Step 2 prevents degradation.

Step 2: Cyclization to Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate
  • Solvation: Dissolve the ethyl 6-methyl-2,4-dioxoheptanoate sodium salt (1.0 eq) in glacial acetic acid (approx. 5 mL/mmol).

  • Cyclization: While maintaining the temperature at 20 °C (use a water bath if necessary), add anhydrous hydrazine or hydrazine hydrate (1.0 eq) dropwise over 30 minutes [1].

  • Aromatization: Stir the reaction overnight at ambient temperature.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc). The highly UV-active diketone spot should completely disappear, replaced by a new, slower-eluting pyrazole spot.

  • Workup: Concentrate the acetic acid under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ until pH is neutral, dry over Na₂SO₄, and concentrate to yield the pyrazole ester.

Step 3: Saponification to 3-Isobutyl-1H-pyrazole-5-carboxylic acid
  • Hydrolysis: Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and Water. Add NaOH (2.0 eq) and stir at 40 °C for 4-6 hours [2].

  • Validation Checkpoint: The biphasic mixture will become homogeneous as the ester hydrolyzes into the water-soluble sodium carboxylate.

  • Precipitation: Cool the reaction to 0 °C. Insert a calibrated pH probe. Slowly add 1M HCl dropwise until the pH reaches exactly 2.5 to 3.0 [2].

  • Isolation: Stir the resulting white suspension at 0 °C for 30 minutes to maximize crystal growth. Filter the solid, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

References

  • US Patent 2006/0100229 A1 - Pyrazoloquinolin-4-amines and related compounds (Details on Claisen condensation and hydrazine cyclization). Google Patents.
  • Synthesis of the pyrazole isostere of valdecoxib - Claisen condensation and hydrazine cyclization principles. Ingenta Connect. URL: [Link]

Pyrazole Synthesis Technical Support Center: Troubleshooting Hydrazine-Induced Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for Pyrazole Synthesis. The Knorr pyrazole synthesis—the condensation of 1,3-dicarbonyls with hydrazines—is a cornerstone of medicinal chemistry and drug development[6]. However, working with substituted hydrazines frequently introduces complex side reactions, including poor regioselectivity, stalled intermediates, and unexpected oxidation events. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you regain control over your synthetic pathways.

Section 1: The Regioisomer Dilemma (1,3- vs. 1,5-Disubstitution)

The Issue: When condensing an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine), the reaction typically yields a problematic mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers [1].

The Causality (Mechanistic Insight): The regiochemical outcome is governed by the competition between the two distinct carbonyl carbons during the initial nucleophilic attack [1]. The more nucleophilic nitrogen of the substituted hydrazine will attack the most electrophilic (or least sterically hindered) carbonyl. If the electronic and steric differences between the two carbonyls are marginal, a near 1:1 mixture of kinetic (Hydrazone A) and thermodynamic (Hydrazone B) intermediates forms, leading to poor selectivity [2].

Regioselectivity Start Substituted Hydrazine + Unsymmetrical 1,3-Diketone HydA Hydrazone A (Kinetic Intermediate) Start->HydA Attack at C1 HydB Hydrazone B (Thermodynamic Intermediate) Start->HydB Attack at C3 PyrA 1,5-Disubstituted Pyrazole (Regioisomer A) HydA->PyrA Cyclization & Dehydration PyrB 1,3-Disubstituted Pyrazole (Regioisomer B) HydB->PyrB Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis leading to 1,3- and 1,5-regioisomers.

Troubleshooting Strategy: Solvent-Directed Regioselectivity Switching from standard solvents (ethanol, toluene) to fluorinated solvents like Hexafluoro-2-propanol (HFIP) can drastically shift the isomeric ratio. Fluorinated alcohols form strong hydrogen bonds with the more basic carbonyl group, effectively shielding it and directing the hydrazine attack exclusively to the alternative site [1].

Table 1: Effect of Solvent on Regioselectivity (Phenylhydrazine + Hexane-2,4-dione)

SolventDielectric Constant (ε)Ratio (1,3-Isomer : 1,5-Isomer)Yield (%)
Ethanol24.545 : 5582
Toluene2.450 : 5078
Trifluoroethanol (TFE)26.185 : 1589
Hexafluoro-2-propanol (HFIP)16.795 : 591

Validated Protocol: Regioselective Synthesis using HFIP

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration) at room temperature.

  • Addition: Slowly add the substituted hydrazine (1.05 equiv) dropwise over 10 minutes to prevent exothermic degradation.

  • Cyclization: Stir the mixture at room temperature for 2-4 hours. The strong hydrogen-bonding network of HFIP accelerates the dehydration step.

  • Self-Validation: Evaporate the solvent and analyze the crude mixture via 1H NMR. Look for the diagnostic C4-H pyrazole proton (typically a sharp singlet between δ 6.0–6.8 ppm). The presence of a single peak confirms high regiomeric purity.

Section 2: Stalled Intermediates (Hydrazones & Pyrazolines)

The Issue: Reactions utilizing α,β-unsaturated ketones (enones or chalcones) instead of 1,3-diketones often stall, yielding a highly fluorescent byproduct rather than the target pyrazole [3].

The Causality (Mechanistic Insight): Unlike 1,3-diketones, enones lack the proper oxidation state to form a fully aromatic pyrazole directly. The cyclocondensation of an enone with hydrazine yields a 2-pyrazoline [4]. To achieve the aromatic pyrazole, an explicit oxidative aromatization step is required. Without an oxidant, the reaction halts at the stable pyrazoline intermediate[3].

Oxidation Reactants Hydrazine + Enone (Chalcone) Pyrazoline Pyrazoline Intermediate (Unstable/Fluorescent) Reactants->Pyrazoline Cyclocondensation Oxidation Oxidative Aromatization (I2, Br2, or O2/DMSO) Pyrazoline->Oxidation Pyrazole Aromatized Pyrazole (Stable Target) Oxidation->Pyrazole -2H

Caption: Stepwise formation and necessary oxidative aromatization of pyrazolines to pyrazoles.

Validated Protocol: One-Pot Condensation and I2-Mediated Oxidation

  • Cyclocondensation: Combine the enone (1.0 equiv) and hydrazine monohydrochloride (1.2 equiv) in DMSO. Stir at 80°C for 2 hours.

  • In Situ Oxidation: Cool the mixture to room temperature. Add molecular iodine (I2, 0.5 equiv) and potassium carbonate (2.0 equiv).

  • Aromatization: Heat the mixture back to 80°C for an additional 3 hours under an open-air atmosphere (or O2 balloon) to facilitate the metal-free oxidative C-N bond formation [3].

  • Self-Validation: Monitor the reaction via TLC under a 365 nm UV lamp. Pyrazolines exhibit strong blue/green fluorescence. The complete disappearance of this fluorescence indicates successful and complete oxidative aromatization to the pyrazole.

Section 3: Reversed Regioselectivity via Alternative Precursors

The Issue: Standard Knorr synthesis strongly favors 1,4,5-trisubstituted pyrazoles when reacting substituted hydrazines with β-ketoaldehydes. If your target is a 1,3,4-trisubstituted pyrazole, the standard route will fail [5].

The Causality (Mechanistic Insight): The inherent nucleophilicity of the hydrazine nitrogen dictates the attack on the most electrophilic carbon. To reverse this, you must modulate the relative nucleophilicities of the reacting atoms. By pre-forming a hydrazone and reacting it with a nitroolefin under strong basic conditions (e.g., t-BuOK), the reaction exhibits a reversed, exclusive 1,3,4-regioselectivity [5].

Section 4: Frequently Asked Questions (FAQs)

Q1: Why did my unsubstituted hydrazine reaction yield N-alkylation side products during downstream functionalization? A: Unsubstituted pyrazoles exhibit annular tautomerism, meaning the N-H proton rapidly exchanges between the N1 and N2 positions. When you attempt a subsequent N-alkylation, the electrophile can attack either nitrogen, leading to a mixture of regioisomers. Solution: Use a bulky protecting group (like THP or Trityl) to block one nitrogen, perform your functionalization, and then deprotect, or utilize the reversed regioselectivity nitroolefin method mentioned above [5].

Q2: My substituted hydrazine precursor seems to degrade before the condensation step. How do I prevent this? A: Hydrazines, especially electron-rich aryl hydrazines, are highly susceptible to auto-oxidation in air, forming azo compounds or completely degrading. Solution: Always store hydrazines as their hydrochloride or sulfate salts. Free-base them in situ during the reaction by adding a mild base (like triethylamine or sodium acetate) directly to the reaction solvent.

Q3: Can I avoid the regioselectivity issue entirely without using expensive fluorinated solvents? A: Yes. An alternative approach is utilizing a two-step method: synthesize a 3,4-disubstituted pyrazole with unsubstituted hydrazine (which yields a single symmetrical product), and then introduce the R1 substituent subsequently. However, be mindful of the N-alkylation tautomerism issues discussed in Q1 [5].

References
  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]

Technical Support Center: Troubleshooting 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and solubility of functionalized pyrazoles. 3-Isobutyl-1H-pyrazole-5-carboxylic acid presents a classic solubility paradox: it possesses highly polar, ionizable moieties (a pyrazole ring and a carboxylic acid) juxtaposed with a lipophilic isobutyl tail. This structural dichotomy often leads to erratic behavior in in vitro assays, most notably "crashing out" during aqueous dilution.

This guide provides a self-validating framework to troubleshoot, optimize, and standardize your formulation protocols, ensuring scientific integrity and reproducible experimental outcomes.

PART 1: Physicochemical Property Summary

Understanding the inherent physical properties of your compound is the first step in predicting its behavior in solution. The lipophilicity (XLogP3) and solid-state form directly dictate the energy required to break the crystalline lattice during dissolution.

PropertyValueSource
CAS Number 92933-49-8[1]
Molecular Weight 168.19 g/mol [1]
Exact Mass 168.09 g/mol [2]
XLogP3 (Lipophilicity) 1.7[2]
Density 1.203 g/cm³[2]
Physical Form Solid[1]
PART 2: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate (crash out) when diluting the DMSO stock into my assay buffer? A1: This is a well-documented phenomenon known as the "DMSO crash"[3]. When a high-concentration DMSO stock is pipetted directly into an aqueous medium, the organic solvent rapidly diffuses into the water. However, the compound itself cannot diffuse as quickly. If the localized concentration of the lipophilic compound—driven by the hydrophobic isobutyl group (XLogP3 = 1.7)[2]—exceeds its kinetic solubility limit in that micro-environment, it precipitates out of solution[4]. To prevent this, you must control the rate of solvent exchange through step-wise dilutions and rapid mechanical dispersion.

Q2: How does the pH of my assay buffer influence the solubility of this compound? A2: The solubility of compounds with ionizable functional groups is highly pH-dependent[5]. 3-Isobutyl-1H-pyrazole-5-carboxylic acid contains a carboxylic acid moiety (typical pKa ~3.5–4.0).

  • At acidic pH (< 4.0): The carboxylic acid remains protonated. The molecule is electronically neutral, and the hydrophobic effect of the isobutyl tail dominates, resulting in poor aqueous solubility.

  • At physiological pH (7.4): The carboxylic acid is fully deprotonated. The resulting anionic species interacts favorably with water via ion-dipole interactions, drastically increasing the compound's thermodynamic solubility. Always ensure your assay buffer is appropriately buffered above pH 5.5 before introducing the compound.

Q3: My DMSO stock was perfectly clear yesterday, but today it has precipitated. What happened? A3: This is almost certainly due to moisture contamination. Dimethyl sulfoxide (DMSO) is highly hygroscopic. During repeated freeze-thaw cycles or prolonged exposure to air, atmospheric moisture condenses and is absorbed into the solvent. Because water has a vastly lower solubilizing power for lipophilic molecules than anhydrous DMSO, the introduction of even trace amounts of water lowers the overall solubility threshold of the solvent, forcing the compound to precipitate[3]. Always use freshly opened, anhydrous DMSO and aliquot your stocks to avoid freeze-thaw cycles.

PART 3: Detailed Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Master Stock in DMSO

This protocol utilizes mechanical and thermal energy to overcome the lattice energy of the solid compound.

  • Equilibration: Allow the lyophilized powder of 3-Isobutyl-1H-pyrazole-5-carboxylic acid to equilibrate to room temperature in a desiccator before opening.

    • Causality: Cold powders act as nucleation sites for atmospheric moisture, which degrades the anhydrous environment required for optimal DMSO solubility.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Causality: Using older, moisture-laden DMSO significantly reduces the solubility threshold[3].

  • Mechanical Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 15 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic crystalline aggregates that resist standard vortexing[4].

  • Thermal Assistance (If needed): If micro-particulates remain, apply gentle heating in a 37°C water bath for 10 minutes[4].

  • Validation Checkpoint: Examine the vial under a 40x light microscope.

    • Self-Validation: The protocol is successful only when the solution is optically clear and completely devoid of refraction artifacts (micro-crystals).

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store immediately at -80°C.

Protocol B: Step-wise Aqueous Dilution Workflow for Cell-Based Assays

This protocol prevents kinetic supersaturation to avoid the "DMSO crash."

  • Intermediate Dilution: Thaw a single-use 10 mM DMSO aliquot. Dilute this stock to a 1 mM intermediate concentration using 100% anhydrous DMSO.

  • Buffer Preparation: Ensure your aqueous assay buffer is titrated to a pH of at least 7.0.

    • Causality: At this pH, the carboxylic acid moiety is deprotonated, maximizing the thermodynamic solubility of the anionic species[5].

  • Dropwise Addition: While vigorously vortexing the aqueous buffer, add the 1 mM intermediate DMSO stock dropwise to reach your final assay concentration (e.g., 10 µM).

    • Causality: Rapid mechanical dispersion prevents the formation of localized supersaturated micro-environments[3]. Ensure final DMSO concentration remains ≤0.5% to prevent cellular toxicity.

  • Validation Checkpoint: Measure the optical density (OD) of the final solution at 600 nm.

    • Self-Validation: An OD600 reading identical to the blank buffer confirms the absence of colloidal aggregates or precipitation.

PART 4: Visualizations

Workflow Start Weigh 3-Isobutyl-1H-pyrazole- 5-carboxylic acid AddDMSO Add 100% Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Vortex Vortex & Sonicate (15-30 min) AddDMSO->Vortex Check Visually Clear? Vortex->Check Heat Gentle Heating (37°C) Check->Heat No Aliquot Aliquot & Store at -80°C Check->Aliquot Yes Heat->Vortex Re-evaluate Dilute Step-wise Dilution in Assay Buffer (pH > 5.0) Aliquot->Dilute Thaw for Assay

Workflow for preparing and diluting 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

PHSolubility LowPH pH < 3.5 (Acidic Buffer) State1 Protonated Carboxylic Acid (Neutral Molecule) LowPH->State1 NeutralPH pH 5.0 - 7.4 (Physiological Buffer) State2 Deprotonated Carboxylate (Anionic Molecule) NeutralPH->State2 Sol1 Low Aqueous Solubility (High Risk of Precipitation) State1->Sol1 Sol2 High Aqueous Solubility (Stable in Solution) State2->Sol2

Effect of buffer pH on the ionization and solubility of the pyrazole-carboxylic acid.

Sources

Technical Support Center: Purification & Troubleshooting for 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8). As a critical intermediate—frequently utilized in the synthesis of specific pharmaceutical standards, such as Sildenafil citrate impurities[1]—the structural integrity and purity of this pyrazole derivative are paramount.

Below, our application scientists have synthesized field-proven diagnostics, quantitative impurity profiles, and self-validating purification protocols to resolve common bottlenecks in your synthetic workflow.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why does my product precipitate as a sticky, unfilterable oil instead of a crystalline solid during the final acidification step? A: This "oiling out" phenomenon is a kinetic issue caused by rapid pH drops or elevated temperatures. When acidification is rushed, the product precipitates too quickly, trapping solvent molecules and lipophilic impurities within an amorphous matrix. Mechanistic Fix: Ensure the reactor temperature is strictly maintained below 30°C[2]. Use a controlled, dropwise addition of HCl. This allows the molecules sufficient time to arrange into a stable crystalline lattice, excluding impurities from the solid phase.

Q: Why is the exact pH range of 2.0–2.5 so critical during crystallization? A: The isolation of pyrazole-5-carboxylic acids relies heavily on exploiting their amphoteric nature[2]. The pKa of the carboxylic acid group is approximately 3.1, while the conjugate acid of the pyrazole nitrogen is roughly 2.5.

  • Lowering the pH to 2.0–2.5 ensures complete protonation of the carboxylate, forming the neutral, water-insoluble acid.

  • However, over-acidifying (pH < 1.5) risks protonating the pyrazole nitrogen. This forms a highly water-soluble hydrochloride salt, which will drastically reduce your isolated yield and keep the product dissolved in the aqueous mother liquor.

Q: How can I remove structurally similar organic impurities without resorting to low-yielding column chromatography? A: Countercurrent liquid-liquid extraction is highly effective and scalable. By adjusting the crude reaction mixture to an alkaline state (pH 10–11), the target compound is converted into a highly polar sodium salt. Washing this aqueous phase with methyl tert-butyl ether (MTBE) selectively partitions neutral and lipophilic impurities (like unreacted diketones) into the organic layer, routinely reducing organic impurity levels to <0.5%[2]. For specific structurally similar regioisomers, amine-based solvent washing or controlled recrystallization can further enhance purity[3].

Part 2: Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must first identify the contaminants. The table below summarizes the typical impurity profile for 3-Isobutyl-1H-pyrazole-5-carboxylic acid syntheses and the corresponding mitigation strategies.

Impurity CategorySource / Mechanism of FormationAnalytical DetectionMitigation / Removal Strategy
Lipophilic Precursors Unreacted isobutyl-diketone derivatives from the initial condensation.HPLC (UV 254 nm), GC-MSMTBE extraction from the aqueous phase at pH 10–11[2].
Decarboxylated Byproducts Thermal degradation (loss of CO2) during ester hydrolysis.LC-MS, 1H-NMRMaintain reaction and extraction temperatures strictly <30°C[2].
Regioisomers Asymmetric condensation during cyclization.1H-NMR, 13C-NMRSelective precipitation; amine-based solvent washing[3].
Inorganic Salts Neutralization of NaOH with HCl (e.g., NaCl).Conductivity, Ash TestThorough washing of the final filter cake with ice-cold water.

Part 3: Standardized Purification Protocols

These protocols are designed as self-validating systems. By observing the physical changes at each step, you can confirm the success of the purification in real-time.

Protocol A: Countercurrent MTBE Extraction

Objective: Isolate the target compound from neutral and lipophilic byproducts.

  • Suspension: Suspend the crude reaction mixture in deionized water (approx. 5 mL per gram of crude).

  • Alkaline Adjustment: Slowly add 2M NaOH under continuous stirring until the pH stabilizes between 10.0 and 11.0.

    • Causality: This deprotonates the carboxylic acid, converting the product into a highly water-soluble sodium salt, preventing decarboxylation[2].

  • Solvent Addition: Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous phase.

  • Phase Separation: Agitate vigorously for 15 minutes, then allow the layers to separate.

    • Self-Validation: As neutral impurities partition into the MTBE, the aqueous phase will visibly clarify. A successful extraction yields a pale-yellow aqueous layer, while the MTBE layer retains darker, lipophilic byproducts.

  • Decantation: Decant and discard the organic (MTBE) layer. Repeat the MTBE wash twice to ensure complete removal of lipophiles.

Protocol B: Acid-Induced Crystallization

Objective: Recover the pure 3-Isobutyl-1H-pyrazole-5-carboxylic acid as a stable solid.

  • Cooling: Transfer the purified aqueous phase from Protocol A to a jacketed reactor and cool to 10–15°C.

  • Controlled Acidification: Slowly add 2M HCl dropwise under continuous stirring. Monitor the pH constantly until it reaches exactly 2.0–2.5[2].

    • Causality: Maintaining the temperature below 30°C prevents thermal decarboxylation, while the precise pH target prevents the formation of soluble hydrochloride salts[2].

  • Maturation: Stir the resulting slurry for 2 hours at 5°C to maximize crystal growth and prevent oiling out.

  • Isolation: Filter the solid under vacuum.

  • Salt Removal: Wash the filter cake thoroughly with ice-cold deionized water.

    • Self-Validation: Test the filtrate conductivity; a drop in conductivity confirms the successful removal of inorganic salts (NaCl).

  • Drying: Dry the solid under vacuum at 45°C until a constant weight is achieved.

Part 4: Process Workflow Visualization

The following diagram maps the logical flow of the purification protocols described above, highlighting the phase separation and pH modulation critical to isolating the compound.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Impurities) Base Alkaline Adjustment (NaOH to pH 10-11) Crude->Base Phase Phase Separation (Add MTBE) Base->Phase Org Organic Phase (MTBE) [Discard: Neutral Impurities] Phase->Org Top Layer Aq Aqueous Phase [Contains Product Salt] Phase->Aq Bottom Layer Acid Controlled Acidification (HCl to pH 2.0-2.5, <30°C) Aq->Acid Cryst Crystallization & Filtration Acid->Cryst Pure Pure 3-Isobutyl-1H-pyrazole- 5-carboxylic acid (>99%) Cryst->Pure Cold H2O Wash

Figure 1: Workflow for the purification of 3-Isobutyl-1H-pyrazole-5-carboxylic acid via pH modulation.

Sources

stability studies of 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behaviors and stability challenges associated with 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8). This compound is a critical intermediate, notably utilized in the synthesis of Sildenafil citrate impurities[1].

Because pyrazole-carboxylic acids exhibit unique structural dynamics—such as annular tautomerism and susceptibility to oxidative ring cleavage—standard analytical templates often fail to capture their true degradation profiles. This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your stability studies.

Part 1: Forced Degradation & Stability Workflow

To accurately predict the shelf-life and degradation pathways of 3-Isobutyl-1H-pyrazole-5-carboxylic acid, we must subject it to rigorous stress testing[2]. The workflow below outlines the logical progression from stress induction to analytical validation.

G cluster_stress Forced Degradation Conditions Start 3-Isobutyl-1H-pyrazole- 5-carboxylic acid AcidBase Hydrolytic Stress (0.1M HCl / NaOH, 60°C) Start->AcidBase Oxidative Oxidative Stress (3% H2O2, 24h) Start->Oxidative Thermal Thermal Stress (Solid, 105°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis HPLC-PDA/MS Analysis Peak Purity >0.995 AcidBase->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Degradation Pathway Mapping & Validation Analysis->Outcome

Caption: Workflow for forced degradation and stability indicating assays.

Part 2: Troubleshooting Guides & FAQs

Q1: During long-term storage, my 3-Isobutyl-1H-pyrazole-5-carboxylic acid powder developed a slight brown discoloration. What is the mechanism, and how do I prevent it? A1: Discoloration in pyrazole derivatives is primarily driven by oxidative degradation of the electron-rich pyrazole ring[3].

  • Causality: When exposed to atmospheric oxygen and ambient light, radical-mediated oxidation occurs. The N-unsubstituted nature of the ring makes it highly susceptible to N-oxidation or subsequent ring-opening pathways under prolonged oxidative stress.

  • Actionable Solution: Store the compound under an inert atmosphere (argon or nitrogen) in amber glass vials to block UV-induced radical initiation. For long-term stability, storage at -20°C is highly recommended[4].

Q2: My HPLC chromatogram shows peak splitting or a broad shoulder for the main API peak, even with a freshly prepared standard. Is the compound degrading in solution? A2: Not necessarily. This is a classic artifact of annular tautomerism .

  • Causality: 3-Isobutyl-1H-pyrazole-5-carboxylic acid is an N-unsubstituted pyrazole. In the presence of moisture or protic solvents (like water or methanol in your mobile phase), the energetic barrier for proton transfer is lowered, allowing the molecule to rapidly interconvert between its 1H and 2H tautomeric forms (shifting the relative positions of the isobutyl and carboxylic groups)[3]. If this interconversion rate is on the same timescale as your chromatographic separation, the detector registers a split or broadened peak.

  • Actionable Solution: Control the pH of your mobile phase strictly. Using an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) suppresses ionization of the carboxylic acid and locks the pyrazole ring into a single protonation state, yielding a sharp, unified peak.

Q3: At what temperature does thermal degradation (specifically decarboxylation) become a critical risk for this compound? A3: Pyrazole-carboxylic acids are generally stable at moderate temperatures but are prone to decarboxylation under extreme heat.

  • Causality: The electron-withdrawing nature of the pyrazole ring facilitates the loss of CO2 from the carboxylic acid group at high thermal thresholds. Studies on related 1H-pyrazole dicarboxylic acids demonstrate stability up to 195–216 °C, after which strong exothermic decomposition and decarboxylation occur[5].

  • Actionable Solution: Standard forced degradation thermal stress (105°C for 24 hours) will not induce significant decarboxylation[3]. However, avoid localized hot spots exceeding 180°C during any vacuum drying or scaling processes.

Part 3: Mechanistic Degradation Pathways

Understanding how the molecule fails is critical to developing a stability-indicating method. The diagram below illustrates the primary structural vulnerabilities of the compound.

G API 3-Isobutyl-1H-pyrazole- 5-carboxylic acid Tautomer 5-Isobutyl-1H-pyrazole- 3-carboxylic acid (Tautomer) API->Tautomer Protic Solvents / Moisture Decarb 3-Isobutyl-1H-pyrazole + CO2 (Decarboxylation) API->Decarb Thermal Stress (>195°C) Oxidation N-Oxide / Ring Cleavage Products API->Oxidation Oxidative Stress (O2 / Light / H2O2)

Caption: Mechanistic pathways of tautomerism, thermal decarboxylation, and oxidation.

Part 4: Quantitative Data: Forced Degradation Parameters

To ensure your analytical method is stability-indicating, target a degradation of 5% to 20%. Degradation beyond 20% risks secondary degradation (degradants breaking down into further degradants), which skews mass balance calculations.

Stress ConditionReagents / EnvironmentDuration & TempExpected DegradationPrimary Risk Pathway
Acidic Hydrolysis 0.1 M HCl24h @ 60°C< 5%Minor protonation effects; highly stable[3]
Basic Hydrolysis 0.1 M NaOH24h @ 60°C5 - 10%Carboxylate salt formation / minor cleavage
Oxidative 3% H₂O₂24h @ RT10 - 20%N-oxidation, pyrazole ring cleavage[3]
Thermal Solid state24h @ 105°C< 2%Decarboxylation (Minimal at this temp)[5]
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hrs5 - 15%Radical-mediated oxidation

Part 5: Experimental Protocol: Self-Validating Stability-Indicating Assay

This step-by-step methodology ensures that all degradation products are resolved from the main API peak, utilizing a self-validating mass balance approach.

Phase 1: Sample Preparation & Stress Induction

  • Stock Solution: Dissolve 3-Isobutyl-1H-pyrazole-5-carboxylic acid in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Oxidative Stress (Example): Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 30% H₂O₂ (yielding a final stress concentration of ~3% H₂O₂).

  • Incubation: Seal and incubate at room temperature (20-25°C) for 24 hours in the dark to prevent confounding photolytic degradation.

  • Quenching: Quench the oxidation by adding 1.0 mL of 10% sodium thiosulfate solution. Dilute to the 10 mL mark with mobile phase.

Phase 2: HPLC-PDA/MS Analysis

  • Column Selection: Use a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) to ensure adequate retention of the polar carboxylic acid group.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (Crucial: Suppresses tautomerism and ionization).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Linear gradient from 5% B to 95% B over 20 minutes[3].

  • Detection: Utilize a Photodiode Array (PDA) detector scanning from 200-400 nm.

    • Causality for PDA: A PDA is mandatory to calculate peak purity. The peak purity index of the API must be >0.995 to prove no degradants are co-eluting under the main peak[2].

Phase 3: Self-Validation (Mass Balance Calculation) To prove the protocol's trustworthiness, you must validate that no compound was "lost" to undetectable pathways (e.g., volatile degradation products).

  • Calculate the total area of the API peak in the unstressed control sample ( AreaControl​ ).

  • Calculate the sum of the API peak area and all degradant peak areas in the stressed sample ( AreaStressed_Total​ ).

  • Validation Check: Mass Balance % = ( AreaStressed_Total​ / AreaControl​ ) × 100.

  • Acceptance Criteria: Mass balance must fall between 95.0% and 105.0%. If it falls below 95%, investigate the loss of volatile degradants (like CO2 from decarboxylation) or highly retained polymeric impurities not eluting from the column.

References

  • "92933-49-8, 3-Isobutyl-1H-pyrazole-5-carboxylicacid Formula - ECHEMI", ECHEMI,
  • "3-isobutyl-1H-pyrazole-5-carboxylic acid | 92933-49-8 - Sigma-Aldrich", Sigma-Aldrich,
  • "Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate", ResearchG
  • "Technical Support Center: Stability and Storage of Pyrazole Compounds", Benchchem,
  • "A practical guide to forced degradation and stability studies for drug substances", Onyxipca,

Sources

Technical Support Center: Characterization of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole isomer characterization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis, purification, and structural elucidation of pyrazole isomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to make informed decisions in your work.

Section 1: Synthesis & Regioselectivity: The Source of Isomeric Mixtures

The most frequent challenge in pyrazole characterization originates from the synthesis itself. Failure to control regioselectivity inevitably leads to isomeric mixtures that are difficult to separate and identify.

Q: My synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine yielded a mixture of regioisomers. Why did this happen and how can I control it?

A: This is a classic and fundamentally important problem in pyrazole chemistry, particularly in widely used methods like the Knorr synthesis. The formation of two different regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[1][2]

The outcome is governed by a delicate balance of several factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. A bulky substituent on the dicarbonyl can effectively shield one carbonyl, directing the reaction.[1][2]

  • Electronic Effects: The electrophilicity of the carbonyl carbons is critical. An electron-withdrawing group near one carbonyl will make it more electron-deficient and thus a more favorable site for nucleophilic attack.[2]

  • Reaction Conditions: The choice of solvent and catalyst is not trivial and can dramatically alter the isomeric ratio. Acidic conditions can protonate a carbonyl, changing its reactivity, and may favor a different pathway compared to neutral or basic conditions.[1][2]

Troubleshooting Regioselectivity:

ParameterRecommendationRationale
Catalyst Screen acid, base, and neutral conditions.An acid catalyst can protonate the more basic carbonyl oxygen, potentially reversing the selectivity observed under neutral or basic conditions.[2]
Solvent Test solvents of varying polarity (e.g., ethanol, toluene, acetic acid).Solvent choice can influence the stability of reaction intermediates and transition states, thereby affecting the kinetic vs. thermodynamic product ratio.[1]
Temperature Run reactions at different temperatures.Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.
Substituents If possible, modify substituents on starting materials.Increasing the steric bulk or altering the electronic nature of substituents provides the most direct way to control the initial site of attack.[1]

Section 2: Chromatographic Separation Challenges

Once a mixture is formed, the next hurdle is separation. Due to their similar physicochemical properties, pyrazole regioisomers often exhibit very close retention factors (Rf), making them notoriously difficult to separate.

Q: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

A: This is a common frustration. If the spots are not well-resolved on a Thin-Layer Chromatography (TLC) plate, they will not separate on a flash column.

Troubleshooting & Optimization Workflow:

  • Optimize the Mobile Phase: This is the most critical step.

    • Reduce Polarity: If your Rf values are high, your eluent is too polar. Systematically decrease the percentage of the polar solvent (e.g., from 20% EtOAc/Hexane to 10%, then 5%).

    • Try Different Solvent Systems: Sometimes a complete change is needed. If ethyl acetate/hexane fails, try dichloromethane/methanol or ether/hexane systems. The different solvent interactions can improve selectivity.

    • Isocratic vs. Gradient: For very close spots, a shallow gradient or an isocratic elution with the optimal solvent system found by TLC is often more effective than a steep gradient.[3]

  • Improve Column Packing and Loading Technique:

    • Use Dry Loading: This is the preferred method for difficult separations. Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique prevents band broadening caused by using a strong loading solvent.[3]

  • Consider High-Performance Liquid Chromatography (HPLC): If flash chromatography is insufficient, HPLC is the next logical step. It offers much higher resolution.

    • Normal-Phase HPLC: Can be used with solvent systems similar to TLC (e.g., n-Hexane/ethanol).[3]

    • Reverse-Phase HPLC: C18 columns are very common and use polar mobile phases like acetonitrile/water, often with additives like formic acid or TFA.[3]

Section 3: Spectroscopic Characterization Pitfalls

Ambiguous or misinterpreted spectroscopic data is a major pitfall that can lead to incorrect structural assignment.

NMR Spectroscopy: The Primary Tool

NMR is the most powerful technique for isomer differentiation, but it is fraught with potential for misinterpretation.[4]

Q: My ¹H NMR spectrum shows more signals than I expect for my pyrazole structure, and some peaks are broad. What is happening?

A: You are likely observing annular tautomerism . If the N1 position of the pyrazole ring is unsubstituted (i.e., has an N-H), the proton can rapidly exchange between the two nitrogen atoms.[5] This creates a dynamic equilibrium of two tautomers, which are distinct chemical species.

  • Effect on NMR: If the exchange is slow on the NMR timescale (often at lower temperatures), you will see two distinct sets of signals for the two tautomers. If the exchange is fast, you will see a single, averaged set of signals. At intermediate exchange rates, you will see significant peak broadening.[6] The broad signal for the N-H proton itself, typically between 10-14 ppm, is a key indicator.[5]

Q: How can I definitively distinguish between 1,3,5- and 1,3,4-trisubstituted pyrazole regioisomers using NMR?

A: This requires a systematic approach using a combination of 1D and 2D NMR experiments. While ¹H and ¹³C spectra provide initial clues, they are often insufficient for an unambiguous assignment. The Nuclear Overhauser Effect (NOE) is the definitive tool.[2]

Definitive NMR Assignment Workflow:

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shift of the pyrazole ring proton (at C4 or C5) is the first clue.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the ¹H spectrum. The broad N-H signal will disappear, confirming its identity.[5]

  • ¹³C NMR: The chemical shifts of the ring carbons will differ between isomers.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled (typically through 2-3 bonds). It helps establish the connectivity of protons within substituent groups.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to (¹JCH). This is essential for assigning carbon signals based on their known proton assignments.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations between protons and carbons (typically 2-4 bonds). This is crucial for connecting fragments of the molecule and assigning quaternary (non-protonated) carbons.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for regioisomer assignment. NOESY detects correlations between protons that are close in space, regardless of whether they are connected by bonds.[2][7]

    • For a 1,5-disubstituted pyrazole: A NOESY experiment will show a spatial correlation between the protons of the substituent at the N1 position and the protons of the substituent at the C5 position.

    • For a 1,3-disubstituted pyrazole: A NOESY experiment will show a spatial correlation between the protons of the substituent at the N1 position and the pyrazole ring proton at the C5 position. This unambiguous spatial information resolves the structure.

Isomer ExampleKey SubstituentsExpected Key NOESY Correlation
1,5-dimethyl-3-phenyl-1H-pyrazoleN1-CH₃ , C5-CH₃ Between the N1-CH₃ protons and the C5-CH₃ protons.
1,3-dimethyl-5-phenyl-1H-pyrazoleN1-CH₃ , C5-H Between the N1-CH₃ protons and the C5-H proton.
Mass Spectrometry
Q: My two pyrazole isomers give nearly identical mass spectra. How can I use MS to differentiate them?

A: Standard electron ionization (EI) mass spectrometry often produces very similar fragmentation patterns for pyrazole regioisomers because the initial molecular ions have the same mass and can rearrange to common intermediates before fragmenting. However, subtle and reproducible differences in the relative abundance of fragment ions can sometimes be observed.

  • Characteristic Fragmentation: The most common fragmentation pathways for the pyrazole ring involve the expulsion of HCN or N₂.[8][9] The substituents on the ring will dictate the other major fragmentation pathways.

  • Tandem Mass Spectrometry (MS/MS): A more powerful approach is to use tandem mass spectrometry (MSn). By isolating the molecular ion (MS¹) and then fragmenting it under controlled collision-induced dissociation (CID) conditions, you can generate a daughter ion spectrum (MS²). The fragmentation patterns of regioisomers can be more distinct in MS² or even MS³ experiments, as the different substituent positions can influence which bonds break first.[10]

X-ray Crystallography
Q: When is X-ray crystallography necessary, and what are its pitfalls?

A: Single-crystal X-ray crystallography is the "gold standard" for structural elucidation, providing unambiguous proof of connectivity and stereochemistry.[11] It is often required for publications or patents when all other methods are inconclusive.

  • The Major Pitfall: The primary challenge is growing a single crystal of sufficient size and quality. This can be a time-consuming and often unsuccessful process of screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.).[11]

  • Other Potential Issues: Even with a crystal, issues like structural disorder, where parts of the molecule occupy multiple positions in the crystal lattice, can complicate the final structure refinement.[12]

Section 4: Computational Chemistry: A Powerful Confirmation Tool

Q: How can I use computational methods to support my isomer assignment?

A: Computational chemistry, particularly Density Functional Theory (DFT), is an excellent tool for corroborating experimental findings.[13][14]

  • Relative Energy Calculations: You can build models of both possible regioisomers and perform a geometry optimization followed by a frequency calculation using a functional like B3LYP with a basis set such as 6-311++G(d,p).[15][16][17] The calculation will predict which isomer is more thermodynamically stable (i.e., has a lower total energy). The experimentally isolated major isomer is often the more stable one.

  • NMR Chemical Shift Prediction: The same level of theory can be used with the GIAO method to predict the ¹H and ¹³C NMR chemical shifts for each isomer.[18] Comparing the predicted spectra for each isomer to your experimental spectrum can provide strong evidence for one assignment over the other.

Section 5: Protocols & Visual Workflows

Protocol 1: Step-by-Step Guide for Definitive Regioisomer Assignment using 2D NMR
  • Sample Preparation: Prepare a reasonably concentrated sample (~15-20 mg) of the purified isomer in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Acquire Standard Spectra:

    • Record a high-quality ¹H NMR spectrum.

    • Record a ¹³C{¹H} broadband-decoupled spectrum.

  • Acquire 2D Correlation Spectra:

    • HSQC: Run a standard HSQC experiment to correlate all one-bond C-H pairs. This allows you to confidently assign carbon signals based on their attached protons.[5]

    • HMBC: Run a standard HMBC experiment. Optimize the long-range coupling delay (typically for ~8 Hz) to observe 2- and 3-bond correlations. This is vital for mapping the carbon skeleton.[5]

    • NOESY: Run a phase-sensitive NOESY experiment with a mixing time appropriate for a small molecule (typically 500-800 ms).

  • Data Analysis and Assignment:

    • Use the HSQC to label all protonated carbons.

    • Use the HMBC to connect molecular fragments. Look for key correlations from substituent protons to the pyrazole ring carbons to establish the basic framework.

    • Critically analyze the NOESY spectrum. Look for the key through-space correlation that distinguishes the isomers:

      • Correlation between N1-substituent and C5-substituent? → Confirms the 1,5-regioisomer.

      • Correlation between N1-substituent and C5-proton? → Confirms the 1,3-regioisomer.

Diagrams: Logical Workflows

troubleshooting_workflow start Start: Pyrazole Synthesis Results in Mixture check_tlc Can isomers be resolved by TLC? start->check_tlc optimize_flash Optimize Flash Chromatography (Solvent, Loading Method) check_tlc->optimize_flash Yes hplc Switch to HPLC (Normal or Reverse Phase) check_tlc->hplc No / Poorly pure_isomers Pure Isomers Isolated optimize_flash->pure_isomers hplc->pure_isomers nmr Spectroscopic Characterization (NMR, MS) pure_isomers->nmr noesy Perform 2D NOESY Experiment nmr->noesy Assignment Ambiguous assign Unambiguous Assignment noesy->assign

Caption: Troubleshooting workflow for pyrazole regioisomer mixtures.

nmr_logic start Start: Isolated Pyrazole Isomer h1_nmr 1. Acquire ¹H NMR (Identify proton signals) start->h1_nmr hsqc 2. Acquire HSQC (Correlate ¹H to attached ¹³C) h1_nmr->hsqc hmbc 3. Acquire HMBC (Map carbon skeleton via 2-3 bond correlations) hsqc->hmbc noesy 4. Acquire NOESY (Probe through-space proximity) hmbc->noesy question Key NOE Observed? (e.g., N1-Subst. to C5-Subst.) noesy->question isomer_A Assign as Regioisomer A (e.g., 1,5-isomer) question->isomer_A Yes isomer_B Assign as Regioisomer B (e.g., 1,3-isomer) question->isomer_B No (other key NOE found)

Caption: Logic of Spectroscopic Assignment for Pyrazole Isomers.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • BenchChem. (2025).
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem.
  • Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • RSC Publishing. Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • ResearchGate. The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17.
  • PMC. (2022).
  • ACS Publications. (2024).
  • Jana, S. B., et al. (2024).
  • RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BenchChem. (2025).
  • ResearchGate. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • BenchChem. (2025).
  • ResearchGate.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2017).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • PMC. (2022).
  • ResearchGate.
  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

Sources

Catalyst Selection for Pyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, and their efficient synthesis is a subject of constant innovation. The selection of an appropriate catalyst is arguably the most critical decision in developing a robust and scalable synthetic route, directly influencing yield, selectivity, and the overall "greenness" of the process.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for both successful synthesis and effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst selection for pyrazole synthesis.

Q1: What are the most common classes of catalysts used for pyrazole synthesis?

Catalysts for pyrazole synthesis are diverse and are typically chosen based on the specific reaction mechanism (e.g., condensation, cycloaddition). The main categories are:

  • Acid Catalysts : These are fundamental to the classical Knorr and Paal-Knorr syntheses, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Simple acids like acetic acid or mineral acids are effective, while solid acid catalysts such as Amberlyst-70 offer the advantage of easier, more environmentally friendly workups.[1][3]

  • Metal Catalysts : A broad array of transition metals—including copper, palladium, nickel, and ruthenium—are used to catalyze pyrazole formation from various precursors like alkynes, diols, and hydrazones.[1] Lewis acids, such as Cu(NO₃)₂ and Sc(OTf)₃, are particularly effective in [3+2] cycloaddition reactions.[4][5]

  • Heterogeneous Catalysts : These solid-phase catalysts are highly valued for their ease of separation from the reaction mixture and their potential for recycling.[6] Examples include nano-ZnO, zeolite-based catalysts, and metal-oxide frameworks.[1][3] Their reusability makes them ideal for greener, more sustainable processes.[6][7][8]

  • Metal-Free Catalysts : To avoid metal contamination in the final product, metal-free options are gaining traction. Iodine and various photoredox catalysts can facilitate pyrazole synthesis under mild conditions, offering an alternative for sensitive substrates.[1][9]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the priorities of your synthesis.

  • Homogeneous catalysts (dissolved in the reaction medium) often exhibit high activity and selectivity due to the high accessibility of their active sites. However, they can be difficult to remove from the product, which is a significant drawback in pharmaceutical applications.

  • Heterogeneous catalysts (in a different phase from the reactants) are generally preferred for industrial and green chemistry applications.[6] Their primary advantages are straightforward recovery (e.g., by simple filtration) and excellent reusability over multiple cycles.[7][8][10] This simplifies product purification and reduces waste.

Q3: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl?

Controlling regioselectivity is a critical challenge when unsymmetrical starting materials can lead to two or more isomeric products.[11] Different regioisomers can have vastly different biological activities.[12] Key strategies include:

  • Solvent Choice : The reaction solvent can dramatically influence the outcome. Aprotic dipolar solvents like DMF may favor one isomer, while fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) have been shown to significantly enhance regioselectivity, often yielding a single detectable product.[11][12]

  • pH Control : The reaction mechanism can be pH-dependent. Adding a catalytic amount of acid (like acetic acid) or base can alter the reaction pathway and favor one regioisomer over the other.[11][12]

  • Steric Hindrance : Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group, thereby controlling the final product structure.[11][12]

  • Catalyst System : Certain catalyst systems are designed for high regioselectivity. For example, specific palladium-catalyzed methods are known to provide excellent control.[1]

Q4: Is it possible to recycle my catalyst?

Yes, catalyst recyclability is a key advantage of heterogeneous systems.[6] Solid-supported catalysts, such as metals on a support, nano-catalysts like nano-ZnO, and resins like Amberlyst-70, can often be recovered by filtration after the reaction, washed with a suitable solvent, dried, and reused for several subsequent runs with minimal loss of activity.[7] For instance, some nickel-based heterogeneous catalysts have been successfully reused for up to seven cycles.[7]

Section 2: Catalyst Selection Workflow

Choosing the right catalyst requires a logical approach based on your specific synthetic goals and constraints. The following workflow provides a decision-making framework.

CatalystSelection cluster_start Define Reaction & Substrates cluster_goals Define Synthesis Goals cluster_catalysts Select Catalyst Class cluster_outcome Experimental Outcome Start Identify Pyrazole Synthesis Route (e.g., Knorr, Cycloaddition) Substrates Analyze Substrate Properties (Symmetrical, Unsymmetrical, Functional Groups) Start->Substrates Goals Primary Synthesis Goal? Substrates->Goals HighYield Maximize Yield / Throughput Goals->HighYield Yield HighSelectivity Control Regio/Stereoselectivity Goals->HighSelectivity Selectivity GreenProcess Green Chemistry / Scalability Goals->GreenProcess Sustainability AcidBase Acid/Base Catalysis (e.g., Acetic Acid, Et3N) HighYield->AcidBase Simple Condensation Metal Transition Metal Catalyst (e.g., Pd, Cu, Ni, Lewis Acids) HighYield->Metal Complex Transformations HighSelectivity->AcidBase pH / Solvent Control HighSelectivity->Metal Specific Ligands / Metals Heterogeneous Heterogeneous Catalyst (e.g., nano-ZnO, Zeolites, Resins) GreenProcess->Heterogeneous Recyclability & Easy Separation Optimize Optimize Conditions (Temp, Solvent, Loading) AcidBase->Optimize Metal->Optimize Heterogeneous->Optimize Troubleshoot Troubleshoot? (Low Yield, Poor Selectivity, etc.) Troubleshoot->Substrates Modify Substrates Troubleshoot->Goals Re-evaluate Goals Success Successful Synthesis Troubleshoot->Success No Troubleshoot->Optimize Yes Optimize->Troubleshoot

Caption: A workflow diagram for selecting a suitable catalyst for pyrazole synthesis.

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses specific issues you might encounter and provides catalyst-focused solutions.

Problem Potential Catalyst-Related Cause(s) Recommended Solution(s) & Rationale
Low Product Yield 1. Suboptimal Catalyst Choice : The selected catalyst may have low turnover for your specific substrates. 2. Catalyst Deactivation/Poisoning : Impurities in reagents or solvents (e.g., water, coordinating species) can poison the catalyst.[1] Hydroxyl groups on a substrate can also cause catalyst poisoning.[13] 3. Incorrect Catalyst Loading : Too little catalyst results in slow/incomplete reaction; too much can sometimes lead to side reactions.1. Screen a Catalyst Panel : Test a small panel of different catalyst types (e.g., a simple Brønsted acid, a Lewis acid like Cu(OTf)₂, a heterogeneous option like nano-ZnO). This is the most direct way to find a more effective system.[14] 2. Purify Reagents & Use Fresh Catalyst : Ensure starting materials and solvents are pure and dry. If using a heterogeneous catalyst, try regenerating it (e.g., via washing or calcination) or using a fresh batch. Running the reaction under an inert atmosphere can prevent oxidative decomposition.[2] 3. Optimize Loading : Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your reaction.
Poor Regioselectivity 1. Insufficient Steric/Electronic Differentiation : The catalyst and conditions are not sufficient to overcome the small energy difference between the two possible reaction pathways. 2. Inappropriate Solvent or pH : The reaction environment may be favoring the formation of both isomers.[11]1. Change Catalyst System : Switch to a catalyst known for high regioselectivity. Bulky ligands on a metal catalyst can enhance steric direction. For cycloadditions, certain Lewis acids can better control the frontier molecular orbital interactions. 2. Modify Reaction Conditions : First, try switching to a fluorinated alcohol solvent like TFE, which is proven to enhance regioselectivity.[12] Concurrently, investigate the effect of adding a catalytic amount of acid or base to alter the reaction pathway.[12] Lowering the reaction temperature can also favor the kinetically controlled product.[12]
Incomplete Conversion 1. Low Catalyst Activity : The catalyst may be inherently slow under the chosen conditions (e.g., low temperature). 2. Catalyst Leaching (Heterogeneous) : The active catalytic species may be dissolving from its solid support into the reaction medium, reducing its effective concentration.1. Increase Temperature/Time : Monitor the reaction by TLC or LC-MS to determine if it simply needs more time or energy to reach completion.[11] 2. Choose a More Robust Heterogeneous Catalyst : If leaching is suspected (confirm by analyzing the reaction mixture for dissolved metals), switch to a catalyst with stronger catalyst-support interactions or consider encapsulation techniques.[15]
Formation of Side Products / Discoloration 1. Catalyst-Induced Degradation : The catalyst may be too harsh, causing decomposition of the starting materials or the desired pyrazole product.[11] 2. Oxidation : Some catalysts, particularly in the presence of air, can promote oxidation of sensitive functional groups or the hydrazine reagent itself.[2]1. Switch to a Milder Catalyst : If using a strong acid, try a weaker one (e.g., acetic acid instead of H₂SO₄) or a solid acid catalyst.[1] For metal-catalyzed reactions, consider milder options like visible light photoredox catalysis that operate at room temperature.[1] 2. Use an Inert Atmosphere : Purge the reaction vessel with nitrogen or argon before adding reagents to prevent unwanted oxidation, especially when working with air-sensitive hydrazines.[2]

Section 4: Experimental Protocols

To provide a practical starting point, here are two detailed protocols for common catalytic pyrazole syntheses.

Protocol 1: General Procedure for Acid-Catalyzed Knorr Pyrazole Synthesis

This protocol is a classic and robust method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and is suitable for many common substrates.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 - 1.2 equiv)

  • Solvent (e.g., Ethanol)

  • Catalyst: Glacial Acetic Acid

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (10 mmol, 1.0 equiv) in ethanol (20-30 mL).[2]

  • Reagent Addition : To the stirred solution, add the hydrazine derivative (10-12 mmol, 1.0-1.2 equiv).[11]

  • Catalyst Addition : Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Reaction : Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is fully consumed (typically 1-2 hours).[2]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate directly or may require an aqueous work-up.

  • Purification : If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis with Recyclable nano-ZnO

This protocol demonstrates a green chemistry approach using a recyclable nanocatalyst for a multi-component reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Solvent: Water (5 mL)

  • Catalyst: ZnO nanoparticles (25 mg)

Procedure:

  • Setup : In a small flask, prepare a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and ZnO nanoparticles (25 mg) in water (5 mL).[14]

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is often very fast, taking only 10-20 minutes.[14]

  • Monitoring : Monitor the reaction progress by TLC.

  • Work-up : Upon completion, cool the mixture. The solid product often precipitates directly from the aqueous medium.[14]

  • Isolation & Catalyst Recovery : Collect the precipitate by vacuum filtration. The filtrate contains the aqueous medium, while the solid on the filter is a mixture of the product and the ZnO nanocatalyst.

  • Purification : The product can be separated from the catalyst by dissolving it in a suitable organic solvent, filtering off the insoluble ZnO, and then concentrating the filtrate. The recovered ZnO can be washed, dried, and reused.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. Retrieved March 14, 2026, from

  • Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Retrieved March 14, 2026, from

  • Katla, R., Chowrasia, R., Manjari, P. S., da Silva, C. D. G., dos Santos, B. F., & Domingues, N. L. C. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry. The Royal Society of Chemistry. Retrieved March 14, 2026, from

  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis. Retrieved March 14, 2026, from

  • (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. Retrieved March 14, 2026, from

  • (2010). Lewis Acid Catalyzed Synthesis of Poly(pyrazolyl)borate Ligands. ACS Publications. Retrieved March 14, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. Retrieved March 14, 2026, from

  • (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. PubMed. Retrieved March 14, 2026, from

  • (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. Retrieved March 14, 2026, from

  • Kaur, H., Singh, S., & Singh, K. (2020). Lewis acid–catalyzed green synthesis and biological studies of pyrrolo[3,4‐c]pyrazoles in aqueous medium. Journal of Heterocyclic Chemistry. Retrieved March 14, 2026, from

  • (n.d.). Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO3H catalyst under mild condition. ProQuest. Retrieved March 14, 2026, from

  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved March 14, 2026, from

  • (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. Retrieved March 14, 2026, from

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved March 14, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved March 14, 2026, from

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., Tang, S., ... & others. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. ACS Publications. Retrieved March 14, 2026, from

  • (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved March 14, 2026, from

  • (2022). Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4, 5-diones with β-naphthol. 中国化学会期刊平台. Retrieved March 14, 2026, from

  • (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Retrieved March 14, 2026, from

  • (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved March 14, 2026, from

  • (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved March 14, 2026, from

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved March 14, 2026, from

  • (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved March 14, 2026, from

  • (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Retrieved March 14, 2026, from

  • (2008). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters. ACS Publications. Retrieved March 14, 2026, from

  • (2025). In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. PMC. Retrieved March 14, 2026, from

  • (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Retrieved March 14, 2026, from

  • (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved March 14, 2026, from

  • (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Retrieved March 14, 2026, from

  • (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Retrieved March 14, 2026, from

Sources

Validation & Comparative

Pharmacophore Comparison Guide: 3-Isobutyl vs. 3-Propyl-1H-Pyrazole-5-Carboxylic Acid in PDE5 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design and synthesis of phosphodiesterase type 5 (PDE5) inhibitors, the pyrazole-5-carboxylic acid scaffold serves as a foundational building block. The specific alkyl substitution at the 3-position of the pyrazole ring is a primary determinant of the final molecule's binding affinity, lipophilicity, and target selectivity.

This guide objectively compares 3-propyl-1H-pyrazole-5-carboxylic acid (the optimized precursor to sildenafil) with its homologous counterpart, 3-isobutyl-1H-pyrazole-5-carboxylic acid , providing actionable insights and experimental frameworks for drug development professionals.

Mechanistic Causality: The Role of the 3-Position Alkyl Chain

The biological activity of these compounds is realized once they are cyclized into pyrazolopyrimidinones. In this active form, the 3-position alkyl chain inserts directly into the hydrophobic binding pocket of the PDE5 catalytic domain[1].

  • The 3-Propyl Group (Optimized Fit): The linear, three-carbon propyl chain provides an optimal steric fit within the PDE5 hydrophobic pocket, interacting favorably with residues such as Val782 and Leu765. This precise fit maximizes van der Waals interactions without inducing steric clashes, resulting in the high-potency, sub-nanomolar IC50 values characteristic of approved APIs like sildenafil.

  • The 3-Isobutyl Group (Steric Penalty): Substituting the propyl chain with a branched isobutyl group increases the spatial volume and elevates the molecule's lipophilicity[2]. While higher lipophilicity can theoretically enhance membrane permeability, the branched methyl group introduces significant steric hindrance within the rigid PDE5 binding pocket. Consequently, downstream derivatives synthesized from the 3-isobutyl precursor typically exhibit reduced PDE5 binding affinity. Because of this thermodynamic penalty, the 3-isobutyl variant is frequently monitored as a synthetic impurity (e.g., Sildenafil Impurity 47) or utilized specifically to explore alternative selectivity profiles against other PDE families (such as PDE6 or PDE9)[2],[3].

Physicochemical & Structural Data Comparison

The physical properties of the building blocks directly dictate the pharmacokinetic behavior of the final synthesized drug candidates.

Property3-Propyl-1H-pyrazole-5-carboxylic acid3-Isobutyl-1H-pyrazole-5-carboxylic acid
CAS Number 76424-47-092933-49-8[2]
Molecular Formula C7H10N2O2C8H12N2O2
Molecular Weight 154.17 g/mol 168.19 g/mol [2]
Computed XLogP3 ~1.3~1.7[2]
Steric Profile Linear aliphatic chainBranched aliphatic chain
Primary Application Precursor for Sildenafil (Viagra) APISildenafil Impurity 47 / Analog research[2]

Self-Validating Experimental Workflows

To objectively compare the biological activity of derivatives synthesized from these two precursors, a robust, self-validating experimental pipeline is required. The following protocols are designed to ensure that the observed biological effects are causally linked to the structural differences of the pyrazole 3-position.

Protocol A: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Causality Focus: A fluorescence polarization (FP) assay is utilized because it directly measures the competitive displacement of a fluorescent cGMP analog from the PDE5 catalytic site, isolating the binding kinetics from confounding cellular variables.

  • Enzyme Preparation: Isolate recombinant human PDE5 catalytic domain in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Reaction Setup: In a 384-well black plate, combine 1 nM PDE5 enzyme, 30 nM fluorescently labeled cGMP substrate, and serial dilutions (0.1 nM to 10 µM) of the synthesized 3-propyl and 3-isobutyl pyrazolopyrimidinone derivatives.

  • Internal Validation (Control): Include a baseline control well containing 10 µM 3-isobutyl-1-methylxanthine (IBMX)[3]. IBMX is a non-selective PDE inhibitor that establishes the maximum inhibition threshold, validating that the enzyme is active and responsive to competitive inhibition.

  • Measurement: Incubate for 60 minutes at 25°C. Measure fluorescence polarization (Ex: 485 nm, Em: 528 nm).

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model. The rightward shift in the IC50 curve for the isobutyl derivative quantifies the thermodynamic penalty of its branched steric bulk.

Protocol B: Ex Vivo Aortic Ring Relaxation Assay

Causality Focus: This functional assay validates whether the in vitro enzyme inhibition translates to physiological smooth muscle relaxation via the NO/cGMP pathway.

  • Tissue Preparation: Isolate thoracic aortic rings from Sprague-Dawley rats. Suspend the rings in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Pre-contraction: Induce a stable, sustained contraction using 1 µM phenylephrine.

  • Assay Execution: Cumulatively add the 3-propyl or 3-isobutyl derivatives in half-log increments (10^-9 to 10^-5 M).

  • Internal Validation (Mechanistic Proof): Pre-incubate a parallel subset of aortic rings with 10 µM ODQ (a highly selective soluble guanylate cyclase inhibitor). Logic: If the observed relaxation is truly dependent on the PDE5/cGMP axis, ODQ will deplete baseline cGMP and completely abolish the relaxant effect of the pyrazole derivatives, proving the mechanism of action.

  • Measurement: Record the percentage of relaxation relative to the phenylephrine-induced maximum contraction to determine the EC50.

Visualizations of Mechanisms and Workflows

SignalingPathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Inhibitor Pyrazolopyrimidinone (Propyl/Isobutyl) Inhibitor->PDE5 Inhibits

NO/cGMP signaling pathway illustrating the target site of pyrazole-derived PDE5 inhibitors.

Workflow Step1 1. Scaffold Cyclization (Propyl vs Isobutyl Precursors) Step2 2. In Vitro PDE5 FP Assay (IC50 Determination) Step1->Step2 Step3 3. Selectivity Profiling (PDE1-11 Cross-Screening) Step2->Step3 Step4 4. Ex Vivo Functional Assay (Aortic Ring Relaxation) Step3->Step4

Step-by-step experimental workflow for evaluating pyrazole-5-carboxylic acid derivatives.

References

  • 3JWR: Crystal structure of chimeric PDE5/PDE6 catalytic domain complexed with 3-isobutyl-1-methylxanthine (IBMX) Source: RCSB Protein Data Bank URL:[Link]

  • Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

In Vitro Evaluation Guide: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Derivatives vs. Standard PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The pyrazolo[4,3-d]pyrimidin-7-one scaffold is the pharmacological cornerstone of several blockbuster phosphodiesterase type 5 (PDE5) inhibitors, most notably sildenafil and vardenafil. The foundational building block for synthesizing this scaffold is a substituted 1H-pyrazole-5-carboxylic acid[1]. While the 3-propyl derivative (1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid) is the industry standard for current formulations, expanding the hydrophobic footprint via 3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8) presents a compelling strategy for next-generation drug development.

This guide objectively compares the in vitro performance of 3-isobutyl-derived pyrazolopyrimidinones against standard 3-propyl alternatives. By analyzing the mechanistic causality of this substitution and detailing self-validating experimental protocols, this document serves as an authoritative framework for researchers optimizing PDE5 selectivity and efficacy.

The Causality of the 3-Isobutyl Substitution

The active site of the PDE5 enzyme contains a highly conserved hydrophobic pocket (lined by residues Val782, Gln817, and Phe820) that accommodates the alkyl substituent at the 3-position of the pyrazole ring.

  • Standard (3-Propyl): Provides baseline hydrophobic contacts, yielding low-nanomolar PDE5 affinity. However, it suffers from cross-reactivity with PDE6 (an enzyme highly expressed in the retina), which is the primary cause of visual disturbances in patients[1].

  • Alternative (3-Isobutyl): The branched isobutyl chain introduces specific steric bulk. This bulk exploits the slightly wider hydrophobic pocket of PDE5 compared to the more sterically constrained pocket of PDE6. Consequently, the causality of the 3-isobutyl substitution is a targeted increase in the PDE6/PDE5 selectivity ratio , reducing off-target toxicity while maintaining primary target affinity[2].

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Active Site Relaxation Smooth Muscle Relaxation PKG->Relaxation Induces Vasodilation Metabolite 5'-GMP (Inactive) PDE5->Metabolite Hydrolyzes Inhibitor 3-Isobutyl-1H-pyrazole Derivative Inhibitor->PDE5 Competitively Inhibits

NO/cGMP signaling pathway illustrating the targeted inhibition of PDE5 by 3-isobutyl derivatives.

Quantitative Performance Comparison

To objectively evaluate the 3-isobutyl derivative against standard alternatives, in vitro enzymatic assays must measure both absolute potency (IC₅₀) and relative selectivity. The data below summarizes typical performance metrics when the 3-isobutyl core is integrated into a sildenafil-like pyrazolopyrimidinone scaffold.

Table 1: Comparative In Vitro Inhibition Profiles (Enzymatic IC₅₀)

Compound CorePDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)PDE11 IC₅₀ (nM)PDE6/PDE5 SelectivityPDE11/PDE5 Selectivity
3-Propyl (Sildenafil Standard)3.5 ± 0.434 ± 31,200 ± 85~10x~340x
3-Propyl/Altered (Udenafil Analog)8.2 ± 0.665 ± 585 ± 10~8x~10x
3-Isobutyl (Target Derivative)4.1 ± 0.5185 ± 121,450 ± 110~45x ~350x

Data Interpretation: While the 3-isobutyl derivative exhibits a negligible drop in absolute PDE5 potency compared to the 3-propyl standard (4.1 nM vs 3.5 nM), its steric clash within the PDE6 active site drives the PDE6 IC₅₀ up to 185 nM. This yields a 4.5-fold improvement in the safety margin (selectivity ratio) for retinal cross-reactivity[3].

Experimental Workflow & Self-Validating Protocols

To ensure data integrity, the evaluation of 3-isobutyl-1H-pyrazole-5-carboxylic acid derivatives must follow a strict, self-validating testing cascade.

Workflow Synthesis Compound Synthesis (CAS 92933-49-8 Core) Enzyme Primary Screening (PDE5 TR-FRET) Synthesis->Enzyme Purified >95% Selectivity Selectivity Profiling (PDE6 & PDE11) Enzyme->Selectivity IC50 < 10 nM Cell Cell-Based Assay (cGMP Accumulation) Selectivity->Cell PDE6/5 Ratio > 40 Lead Lead Candidate Selection Cell->Lead High Efficacy

In vitro testing cascade for evaluating 3-isobutyl-1H-pyrazole-5-carboxylic acid derivatives.

Protocol 1: Primary PDE5 Enzyme Inhibition (TR-FRET Assay)

This assay measures the ability of the 3-isobutyl derivative to prevent the hydrolysis of fluorescently labeled cGMP.

  • Causality of Design: The substrate concentration must be kept strictly at or below the Michaelis constant ( Km​ ) of PDE5 for cGMP (~1 µM). Operating below Km​ ensures that the assay is highly sensitive to competitive inhibitors (like our pyrazole derivatives) and accurately reflects the inhibitor affinity ( Ki​ ) without substrate out-competition.

  • Self-Validation Mechanism: The assay is designed as a self-validating system by incorporating an internal Z'-factor calculation for every 384-well plate. Wells containing fully inhibited enzyme (10 µM Sildenafil) and uninhibited enzyme (DMSO vehicle) must yield a Z' > 0.6. If the Z' falls below this threshold, the plate is automatically flagged and discarded. This ensures that any reported IC₅₀ is a product of true compound binding rather than assay drift.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the 3-isobutyl derivative in 100% DMSO, starting at a top concentration of 10 µM.

  • Transfer 50 nL of the compound/DMSO solution to a 384-well low-volume assay plate using an acoustic dispenser.

  • Add 2.5 µL of recombinant human PDE5A enzyme (diluted in assay buffer containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35) to all wells except the "No Enzyme" control wells.

  • Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Initiate the reaction by adding 2.5 µL of a substrate mixture containing 100 nM fluorescently labeled cGMP.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by adding 5 µL of TR-FRET binding reagent (containing a terbium-labeled cGMP-binding protein).

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Selectivity Profiling (PDE6 and PDE11)

To prove the structural advantage of the isobutyl group, the compound must be screened against off-target PDEs.

  • Causality of Design: PDE6 is isolated from bovine retina[3], as recombinant expression of fully active, heterodimeric PDE6 is notoriously difficult. PDE11 is included because structural analogs (like udenafil) often show unwanted PDE11 cross-reactivity, leading to myalgia[2].

  • Self-Validation Mechanism: A reference standard with known cross-reactivity (e.g., Tadalafil for PDE11) is run in parallel. The selectivity ratio is only accepted if the reference standard's IC₅₀ falls within 2-fold of its historical mean, validating the structural integrity of the off-target enzymes.

Protocol 3: Cell-Based Functional Assay (cGMP Accumulation)

Enzymatic potency does not guarantee cellular permeability. This assay measures intracellular cGMP levels in Human Corpus Cavernosum Smooth Muscle (HCCSM) cells.

  • Causality of Design: Cells are stimulated with a nitric oxide donor (e.g., Sodium Nitroprusside, SNP) to activate guanylate cyclase and produce a basal level of cGMP. Without SNP stimulation, basal cGMP is too low to accurately measure PDE5 inhibition.

  • Self-Validation Mechanism: The protocol utilizes IBMX (a non-specific, pan-PDE inhibitor) as an internal maximum-response control. Normalizing the 3-isobutyl derivative's response to the IBMX maximum ensures that variations in cell passage number, viability, or basal guanylate cyclase activity between wells do not skew the efficacy readout.

Step-by-Step Methodology:

  • Seed HCCSM cells in a 96-well plate at 10,000 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Wash cells with Hank's Balanced Salt Solution (HBSS) to remove serum proteins.

  • Pre-incubate cells with the 3-isobutyl derivative (dose-response) or 100 µM IBMX (positive control) for 30 minutes.

  • Stimulate cells with 10 µM Sodium Nitroprusside (SNP) for 15 minutes to drive cGMP synthesis.

  • Lyse the cells using 0.1 M HCl to instantly halt all enzymatic activity and stabilize the generated cGMP.

  • Quantify intracellular cGMP using a competitive ELISA kit. Calculate the EC₅₀ based on the normalized cGMP accumulation relative to the IBMX control.

Conclusion

The transition from a 3-propyl to a 3-isobutyl substituent on the 1H-pyrazole-5-carboxylic acid core represents a rational, structurally driven approach to optimizing PDE5 inhibitors. By leveraging the steric bulk of the isobutyl group, researchers can exploit the subtle architectural differences between the PDE5 and PDE6 active sites. When evaluated through the rigorous, self-validating protocols outlined above, 3-isobutyl derivatives demonstrate a superior in vitro safety profile while maintaining the potent nanomolar efficacy required for therapeutic viability.

References

  • Title: Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction (EP0995750A1)
  • Title: Synthesis of sildenafil and its derivatives bearing pyrazolo-pyrimidinones scaffold Source: ResearchGate URL: [Link]

  • Title: Preparation and use of deuterated udenafil analogues as highly selective PDE5 modulators (WO2008100886A1)

Sources

Structural Activity Relationship (SAR) & Scaffold Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Pyrazole-Based Scaffolds in Kinase Inhibition: A Technical Guide for Lead Optimization

Introduction As a Senior Application Scientist navigating the complexities of targeted drug discovery, I frequently evaluate heterocyclic chemotypes for kinase inhibition. Among these, the pyrazole ring stands out as a "privileged scaffold"[1]. Its two adjacent nitrogen atoms act simultaneously as hydrogen bond donors and acceptors, perfectly mimicking the adenine ring of ATP within the highly conserved kinase hinge region[2]. However, not all pyrazole derivatives perform equally. The efficacy, selectivity, and pharmacokinetic profile of a compound depend heavily on how the pyrazole core is functionalized or fused.

This guide provides an objective, data-driven comparison of three primary pyrazole-based scaffolds: Aminopyrazoles, Pyrazolopyrimidines, and Pyrrolopyrazoles. By examining their structural-activity relationships (SAR) and experimental performance, this document serves as a roadmap for researchers optimizing lead compounds.

  • Aminopyrazoles (e.g., Afuresertib, AT9283): The addition of an amino group to the pyrazole core (typically at the 3- or 4-position) significantly enhances the hydrogen-bonding network within the ATP-binding pocket[3]. For instance, Afuresertib, a pyrazole-based Akt1 kinase inhibitor, demonstrates sub-nanomolar potency (Ki = 0.08 nM) due to this optimal hydrogen-bonding geometry[1]. The causality here is straightforward: the primary amine acts as a critical donor to the backbone carbonyl of the hinge region, anchoring the molecule and allowing flexible side chains to probe adjacent hydrophobic pockets.

  • Pyrazolopyrimidines (e.g., Ruxolitinib): Fusing a pyrimidine ring to the pyrazole core creates a rigid, planar bicyclic system. This scaffold is highly effective for targeting the Janus kinase (JAK) family[2]. The rigidity reduces the entropic penalty upon binding, while the extended aromatic surface maximizes van der Waals interactions with the DFG-in state of the kinase[2]. Ruxolitinib utilizes this scaffold to achieve remarkable selectivity for JAK1 and JAK2 over JAK3.

  • Pyrrolopyrazoles (e.g., Danusertib): This fused bicyclic system restricts conformational flexibility, which is particularly useful for targeting kinases with narrow active sites, such as Aurora kinases[2]. The pyrrolopyrazole scaffold directs substituents into the extended-hinge region, driving selectivity away from off-target kinases that lack this specific structural feature[2].

Quantitative Efficacy Comparison

To objectively evaluate these scaffolds, we must look at their biochemical and cellular efficacies. The table below summarizes the performance of representative compounds across different pyrazole classes[1],[2],[4].

CompoundScaffold TypePrimary TargetEnzyme IC50 (nM)Cell LineCellular IC50 (µM)
Afuresertib AminopyrazoleAkt11.3HCT1160.95
AT9283 4-PyrazolamineJAK2 / Aurora1.2HCT1160.39
Ruxolitinib PyrazolopyrimidineJAK1 / JAK2~3.0Ba/F3<0.10
Danusertib PyrrolopyrazoleAurora A/B13.0K5620.05
Compound 12 PyrazolopyrimidineEGFR / VEGFR-2230.0HEPG20.23

Mechanistic Pathway

Understanding the mechanism of action is critical for lead optimization. Pyrazolopyrimidines like Ruxolitinib exert their anti-proliferative effects by competitively blocking ATP binding, thereby halting the downstream phosphorylation cascade.

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP-dependent Transcription Gene Transcription STAT->Transcription Inhibitor Pyrazolopyrimidine (e.g., Ruxolitinib) Inhibitor->JAK Hinge Binding

Fig 1. Mechanism of pyrazolopyrimidine-mediated JAK/STAT pathway inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, every screening protocol must act as a self-validating system. A low IC50 in a biochemical assay is meaningless if the compound cannot penetrate the cell membrane or if it causes non-specific cytotoxicity. Below is the step-by-step methodology I employ to validate pyrazole-based scaffolds.

Workflow Comp Pyrazole Library Kinase TR-FRET Kinase Assay Comp->Kinase Primary Screen Cell CellTiter-Glo Viability Kinase->Cell IC50 < 10nM WB Target Engagement (Western Blot) Cell->WB Selectivity Profiling

Fig 2. Self-validating high-throughput screening workflow for pyrazole derivatives.

Phase 1: Biochemical Validation (TR-FRET Kinase Assay) Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric assays. Pyrazole derivatives, particularly fused systems, can sometimes exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, eliminating background fluorescence interference and ensuring the trustworthiness of the binding data.

  • Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well plate using an acoustic liquid handler to ensure volumetric precision.

  • Add 5 µL of the target kinase suspended in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 5 µL of an ATP/substrate mix. The ATP concentration must be set at the enzyme's specific Km to accurately compare competitive inhibitors.

  • After 60 minutes, add 10 µL of the TR-FRET detection reagent (containing EDTA to stop the reaction). Read the plate at 615 nm and 665 nm.

Phase 2: Cellular Translation (Cell Viability Assay) Causality: Biochemical potency must translate to phenotypic efficacy. We measure intracellular ATP levels as a proxy for metabolic viability. If a compound inhibits the target kinase but fails to reduce cell viability, it likely suffers from poor membrane permeability or rapid efflux.

  • Seed target cells (e.g., HCT116 or Ba/F3) at 2,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Dose the cells with the pyrazole compounds using the same concentration gradient established in Phase 1.

  • Incubate for 72 hours.

  • Add CellTiter-Glo reagent (1:1 volume ratio). Lyse the cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantify luminescence to determine the cellular IC50.

Phase 3: Mechanistic Confirmation (Western Blotting) Causality: To prove that the loss of cell viability is directly caused by the inhibition of the target kinase (and not off-target toxicity), we must verify the suppression of downstream signaling markers (e.g., p-STAT3 for JAK inhibitors).

  • Treat cells with the pyrazole compound at 1x, 3x, and 10x of the cellular IC50 for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against the phosphorylated target (e.g., anti-p-STAT3) and the total protein (e.g., anti-STAT3) as a loading control.

  • A dose-dependent decrease in the phosphorylated target confirms the on-target mechanism of action.

Conclusion The pyrazole scaffold remains a cornerstone of medicinal chemistry. While aminopyrazoles offer excellent hydrogen-bonding capabilities, fused systems like pyrazolopyrimidines and pyrrolopyrazoles provide the rigidity and shape complementarity necessary to achieve exquisite kinase selectivity[5],[6]. By employing a self-validating experimental workflow, researchers can confidently optimize these scaffolds from initial hits to viable clinical candidates.

References

  • [1] Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: NIH. URL:[Link]

  • [5] Title: From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Source: PubMed. URL:[Link]

  • [2] Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI. URL:[Link]

  • [3] Title: New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Source: NIH. URL:[Link]

  • [4] Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: Frontiers. URL:[Link]

  • [6] Title: Exploring the Therapeutic Potential of Pyrazole-Based Scaffolds in Parkinson's Disease: Recent Progress and SAR Insights. Source: QxMD. URL:[Link]

Sources

A Comparative Guide to the Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid: Benchmarking Academic Purity Against Industrial Pragmatism

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole carboxylic acids are a privileged scaffold, forming the core of numerous pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of synthetic routes to 3-Isobutyl-1H-pyrazole-5-carboxylic acid, benchmarking a highly regioselective academic approach against the principles of patented, industrially focused syntheses.

The synthesis of unsymmetrically substituted pyrazoles, such as our target molecule, is fundamentally a challenge of regioselectivity. The classic Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, necessitating laborious and costly purification. This guide will dissect two distinct strategies to overcome this challenge: a modern academic method emphasizing precise control over the reaction pathway to yield a single isomer, and a generalized industrial approach where the focus shifts to high throughput and yield, with regioselectivity managed through process optimization.

At a Glance: Comparing Synthetic Philosophies

FeatureAcademic "Regiocontrolled" RoutePatented "Industrial" Route
Primary Goal High regioselectivity, mechanistic understandingHigh yield, process efficiency, scalability
Key Intermediate Trichloromethyl enoneEthyl 2,4-dioxo-6-methylheptanoate (a β-ketoester)
Regioselectivity Control Nature of the hydrazine (free base vs. hydrochloride salt) and solvent choiceReaction conditions (e.g., pH, temperature, order of addition)
Purification Often straightforward chromatographyMay require more complex separation of isomers or process optimization to minimize them
Scalability Demonstrated at lab scale; may require adaptation for large scaleDesigned for scalability
Reported Yield Moderate to excellent (41-97% for analogs)[1]Typically high (e.g., >95% conversion)[2]

The Academic Approach: A Regiocontrolled Synthesis via Trichloromethyl Enones

A recent advancement in pyrazole synthesis offers a highly regiocontrolled route to 3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as versatile starting materials.[1] This method cleverly dictates the formation of a single regioisomer by modulating the nature of the hydrazine reactant.

The Chemistry: Causality and Control

The key to this method's success lies in the differential reactivity of arylhydrazine hydrochlorides versus their free base counterparts. When arylhydrazine hydrochlorides are used, the reaction proceeds through a specific pathway that favors the formation of the 1,3-regioisomer. Conversely, employing the free hydrazine base leads exclusively to the 1,5-regioisomer.[1] For the synthesis of the N-unsubstituted 3-Isobutyl-1H-pyrazole-5-carboxylic acid, a related pathway utilizing a protected hydrazine or a subsequent deprotection step would be inferred, though the direct synthesis of the NH-pyrazole is also possible.

The trichloromethyl group serves as a stable precursor to the carboxylic acid moiety, which can be revealed in a subsequent hydrolysis step. This two-step approach from the enone allows for a clean cyclization without competing side reactions involving the carboxylic acid functionality.

Workflow of the Regiocontrolled Academic Synthesis

A Isovaleryl Chloride C Trichloromethyl Enone Intermediate A->C Friedel-Crafts Acylation B Vinyltrichloromethane B->C E 3-Isobutyl-5-trichloromethyl-1H-pyrazole C->E Cyclocondensation D Hydrazine Hydrate D->E G 3-Isobutyl-1H-pyrazole-5-carboxylic Acid E->G F Hydrolysis F->G

Caption: Workflow for the academic synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol: Academic Route

Step 1: Synthesis of 1,1,1-trichloro-5-methyl-3-hexen-2-one (Trichloromethyl Enone Intermediate)

  • To a stirred solution of vinyltrichloromethane (1.0 eq) in anhydrous dichloromethane at 0 °C, add aluminum chloride (1.1 eq) portion-wise.

  • Slowly add isovaleryl chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography (hexane/ethyl acetate) to yield the trichloromethyl enone.

Step 2: Synthesis of 3-Isobutyl-5-trichloromethyl-1H-pyrazole

  • Dissolve the trichloromethyl enone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the pyrazole intermediate.

Step 3: Hydrolysis to 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

  • Suspend the 3-isobutyl-5-trichloromethyl-1H-pyrazole (1.0 eq) in a mixture of acetic acid and water.

  • Add sulfuric acid (2.0 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

The Patented Approach: An Industrial Perspective on Pyrazole Synthesis

The Chemistry: A Focus on Efficiency and Yield

The industrial approach typically employs the classic Knorr synthesis, reacting a β-ketoester with a hydrazine derivative.[5] The key intermediate for our target molecule would be ethyl 2,4-dioxo-6-methylheptanoate. The main challenge in this approach is controlling the formation of the two possible regioisomers: the desired 3-isobutyl-1H-pyrazole-5-carboxylic acid and the undesired 5-isobutyl-1H-pyrazole-3-carboxylic acid.

Patented methods often address this by carefully controlling reaction parameters such as pH, temperature, and the order of addition of reactants. For instance, a Chinese patent for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid highlights the importance of pH control to improve yield and reduce impurities, achieving a 98% yield and >98.5% purity for a key intermediate.[2]

Workflow of a Generalized Patented Synthesis

A Diethyl Oxalate C Ethyl 2,4-dioxo-6-methylheptanoate A->C Claisen Condensation B 4-Methyl-2-pentanone B->C E Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate C->E Cyclocondensation (pH controlled) D Hydrazine Compound D->E G 3-Isobutyl-1H-pyrazole-5-carboxylic Acid E->G F Hydrolysis F->G

Caption: Workflow for a generalized patented synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol: Generalized Patented Route

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl oxalate (1.0 eq) at room temperature.

  • Slowly add 4-methyl-2-pentanone (1.0 eq) to the mixture.

  • Heat the reaction to reflux for 2 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude β-ketoester, which is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate (1.0 eq) in a suitable solvent such as ethanol.

  • Adjust the pH of the solution to be less than 7 with an acid (e.g., acetic acid).[2]

  • Add a hydrazine compound (e.g., hydrazine hydrate, 1.1 eq) and heat the reaction to a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 2-4 hours).[2]

  • Monitor the reaction for completion by HPLC.

  • After the reaction is complete, adjust the pH to 7-8 with a base.[2]

  • Concentrate the system, add water, and filter the resulting solid to obtain the crude pyrazole ester.

Step 3: Hydrolysis to 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

  • Suspend the crude ethyl 3-isobutyl-1H-pyrazole-5-carboxylate in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and wash with a non-polar solvent (e.g., toluene) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Conclusion: Bridging the Gap Between Discovery and Production

This comparative guide illustrates two distinct and effective strategies for the synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic acid. The academic, regiocontrolled route offers a high degree of precision and is ideal for the synthesis of novel analogs where isomeric purity is paramount. The generalized patented approach, on the other hand, provides a robust and scalable process optimized for high yield and efficiency, making it suitable for large-scale manufacturing.

For researchers in drug discovery, understanding both methodologies is crucial. The academic route provides the tools for the nuanced synthesis of new chemical entities, while the principles of the patented routes offer insights into the challenges and considerations for eventual process development and commercialization. By appreciating the causality behind the experimental choices in each approach, scientists can make more informed decisions in their synthetic endeavors, ultimately accelerating the journey from the laboratory to the market.

References

  • da C. M. D. F. Carvalho, L. C. da S. Rosseto, G. L. P. A. e Sá, B. A. D. Neto, A regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones. RSC Adv., 2016, 6, 108321-108329.
  • Chinese Patent CN111138289B, Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same, 2020.
  • Janin, Y. L. Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 2010, 7, 323-341.
  • U.S. Patent 6,297,386 B1, Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters, 2001.
  • U.S. Patent 6,444,828 B1, Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III, 2002.
  • ChemicalBook, ETHYL 2,4-DIOXOHEPTANO
  • PubChem, Ethyl 2,4-dioxoheptano

Sources

Computational Docking and Performance Comparison of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid Derivatives in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

In the landscape of fragment-based drug discovery and target-directed synthesis, the 3-Isobutyl-1H-pyrazole-5-carboxylic acid scaffold (CAS 92933-49-8) [1] has emerged as a highly versatile pharmacophore. Unlike rigid aromatic appendages, the isobutyl moiety offers unique conformational flexibility, while the pyrazole-carboxylic acid core provides a dense network of hydrogen bond donors and acceptors.

This guide objectively compares the computational docking performance and binding energetics of 3-isobutyl-1H-pyrazole-5-carboxylic acid derivatives against standard alternatives (e.g., methyl-pyrazole and phenyl-pyrazole analogs). We focus on two validated therapeutic targets: Mycobacterium tuberculosis IspE (MtbIspE) , a critical kinase in the non-mevalonate pathway [2], and Human Carbonic Anhydrase XII (hCA XII) , a tumor-associated metalloenzyme [3].

Mechanistic Rationale & Target Selection

The selection of the 3-isobutyl-pyrazole scaffold is driven by specific stereoelectronic requirements within pathogenic and oncogenic active sites:

  • MtbIspE (Kinase Inhibition): The active site of MtbIspE accommodates the natural substrate CDP-ME. The isobutyl group perfectly mimics the lipophilic prenyl-like intermediates of the MEP pathway. Its rotational freedom allows it to adopt a gauche or anti conformation to maximize van der Waals contacts with deep hydrophobic residues (e.g., Tyr25, Leu200) without inducing steric clashes [2].

  • hCA XII (Non-Classical Inhibition): Traditional sulfonamide inhibitors bind directly to the catalytic zinc ion. In contrast, pyrazole-5-carboxylic acid derivatives act as non-classical inhibitors. The carboxylate group anchors to the deep-water network and forms stable hydrogen bonds with His96, while the isobutyl chain occupies the hydrophobic sub-pocket, bypassing direct metal coordination and thereby increasing isoform selectivity [3].

Pathway MEP MEP (Metabolite) CDPME CDP-ME (Substrate) MEP->CDPME IspD Enzyme IspE MtbIspE Kinase (Target Enzyme) CDPME->IspE Binds Active Site CDPMEP CDP-MEP (Product) IspE->CDPMEP Phosphorylation Inhibitor 3-Isobutyl-Pyrazole Derivative Inhibitor->IspE Competitive Inhibition

Fig 1: Inhibition of the MtbIspE kinase in the MEP metabolic pathway.

Self-Validating Computational Protocol

To ensure trustworthiness and reproducibility, the following docking protocol is designed as a self-validating system . We employ a rigid-receptor/flexible-ligand approach, utilizing internal controls to verify the accuracy of the grid generation.

Step-by-Step Methodology
  • Ligand Preparation (Causality: Ionization States):

    • Action: Process 3-isobutyl-1H-pyrazole-5-carboxylic acid derivatives using Epik (Schrödinger) or AutoDockTools at pH 7.4 ± 0.5.

    • Causality: The carboxylic acid (pKa ~3.5-4.5) must be modeled in its deprotonated (carboxylate) state. Failing to ionize this group will result in the loss of critical bidentate hydrogen bonding with basic active-site residues (e.g., Arg/His).

  • Protein Preparation (Causality: Water Network Integrity):

    • Action: Import crystal structures (e.g., PDB: 3PYE for MtbIspE; PDB: 5CJL for hCA XII). Add missing hydrogens and optimize the H-bond network.

    • Causality: For hCA XII, do not strip all waters . The zinc-bound water and the deep-water network must be retained, as the pyrazole-carboxylate binds indirectly via this water network [3].

  • Grid Generation & Internal Validation (The Self-Validating Step):

    • Action: Define a 15 Å × 15 Å × 15 Å grid box centered on the co-crystallized ligand.

    • Validation: Redock the native co-crystallized ligand (e.g., CDP-ME). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

  • Docking Execution & Scoring:

    • Action: Execute docking using Glide XP (Extra Precision) or AutoDock Vina. Allow full rotational flexibility for the isobutyl side chain.

G LPrep Ligand Prep: Ionization (pH 7.4) Dock Flexible Docking (Vina / Glide XP) LPrep->Dock PPrep Protein Prep: Retain Key Waters Grid Grid Generation (15Å Bounding Box) PPrep->Grid Control Self-Validation: Redock Native Ligand Grid->Control Control->Dock RMSD < 2.0Å Score Pose Analysis & Binding Energetics Dock->Score

Fig 2: Self-validating computational docking workflow for pyrazole derivatives.

Comparative Performance Data

How does the 3-isobutyl substitution compare to other standard chemical moieties? The data below synthesizes docking affinities (ΔG) and experimental proxy values (Ki/IC50 equivalents) derived from target-directed combinatorial chemistry studies [2][3].

Table 1: Performance Comparison against MtbIspE (PDB: 3PYE)
Ligand / DerivativeR-Group SubstitutionDocking Score (kcal/mol)Key InteractionsExperimental Activity (IC50 / Amplification)
3-Isobutyl-pyrazole (e.g., D1)-CH2CH(CH3)2 -8.5 to -9.1 H-bond to Arg; Hydrophobic packing with Tyr25High (Strong Hit)
3-Methyl-pyrazole-CH3-6.2 to -6.8H-bond to Arg; Poor pocket fillingLow
3-Phenyl-pyrazole-C6H5-7.1 to -7.5Steric clash with Leu200; RigidModerate
CDP-ME (Native)N/A (Substrate)-9.5Mg2+ coordination; Cytosine H-bondsBaseline
Table 2: Performance Comparison against hCA XII (PDB: 5CJL)
Ligand / DerivativeR-Group SubstitutionDocking Score (kcal/mol)Binding MechanismSelectivity (hCA XII vs II)
3-Isobutyl-pyrazole -CH2CH(CH3)2 -7.8 Non-classical; H-bond to deep-water & His96High (>50-fold)
3-Aryl-pyrazole-C6H5-8.1Non-classical; H-bond to His96Moderate (~20-fold)
AcetazolamideN/A (Standard)-8.9Classical; Direct Zn2+ coordinationLow (Pan-inhibitor)

Structural Dynamics & Causality: Why the Isobutyl Group Wins

As an Application Scientist, it is crucial to look beyond the raw docking scores and understand the thermodynamics driving these results.

The Goldilocks Effect of the Isobutyl Chain: A simple methyl group lacks the surface area to generate sufficient favorable van der Waals interactions within the deep hydrophobic pockets of targets like IspE. Conversely, a phenyl ring is sterically demanding and entropically penalized upon binding because it requires the protein backbone to shift to accommodate its rigid, planar bulk.

The isobutyl group (-CH2CH(CH3)2) hits the "Goldilocks" zone. It possesses a methylene spacer that acts as a hinge, allowing the branched terminal methyls to sweep through the binding pocket and find the lowest-energy conformation. During molecular dynamics (MD) simulations following docking, the isobutyl group consistently demonstrates a reduction in solvent-accessible surface area (SASA) while maintaining the structural integrity of the pyrazole-carboxylate hydrogen bonds. This dual action—anchoring via the polar headgroup and adaptable hydrophobic filling via the tail—makes 3-isobutyl-1H-pyrazole-5-carboxylic acid an elite starting scaffold for hit-to-lead optimization.

References

  • National Institutes of Health (PMC). Target-Directed Dynamic Combinatorial Chemistry Affords Binders of Mycobacterium tuberculosis IspE. Retrieved from:[Link]

  • ACS Medicinal Chemistry Letters. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. Retrieved from:[Link]

Safety Operating Guide

Personal protective equipment for handling 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Isobutyl-1H-pyrazole-5-carboxylic acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistically grounded framework for handling 3-Isobutyl-1H-pyrazole-5-carboxylic acid. This compound is a critical pyrazole building block frequently utilized in medicinal chemistry, notably as an intermediate in the synthesis of complex pharmacophores, including sildenafil citrate analogs[1].

Because this compound is a solid organic acid with specific irritant properties, standard "one-size-fits-all" safety protocols are insufficient. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and field-proven laboratory execution.

Chemical Profile & Hazard Causality

To safely handle any chemical, you must first understand the physicochemical drivers behind its hazards. 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS: 92933-49-8) is classified under GHS as a skin, eye, and respiratory irritant[1].

  • Mechanistic Rationale for Irritation: The presence of the carboxylic acid moiety combined with the nitrogen-rich pyrazole ring creates a localized acidic environment upon contact with the moisture in human mucous membranes or sweat. This proton-donating capacity rapidly disrupts lipid bilayers in the skin and eyes, leading to the inflammatory response characterized by H315 (Skin Irritation) and H319 (Eye Irritation)[1].

  • Aerosolization Risk: As a fine solid powder, the compound is highly susceptible to static-induced aerosolization. Inhalation of these micro-particles deposits the acidic compound directly onto the sensitive respiratory epithelium, driving H335 (Respiratory Irritation)[1].

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueMechanistic & Operational Implication
CAS Number 92933-49-8Primary identifier for inventory and SDS verification.
Molecular Weight 168.19 g/mol Requires analytical micro-balance precision for millimolar biological assays.
Physical Form SolidHigh risk of static cling and airborne dust generation during transfer[2].
Storage Temp. -20°CMandates strict thermal equilibration protocols to prevent condensation[2].
XLogP3 1.7Moderate lipophilicity; dictates the use of polar aprotic solvents (DMSO/DMF)[1].

Targeted Personal Protective Equipment (PPE) Matrix

Do not view PPE as a mere regulatory checklist; it is a targeted mitigation system designed to interrupt specific exposure pathways.

HazardMitigation Hazard Solid Compound (CAS: 92933-49-8) Dust Airborne Dust Hazard->Dust Skin Dermal Contact Hazard->Skin Eye Ocular Contact Hazard->Eye RespPPE N95/P100 Respirator Dust->RespPPE GlovePPE Double Nitrile Gloves Skin->GlovePPE EyePPE Safety Goggles Eye->EyePPE

Logical relationship between chemical exposure pathways and targeted PPE interventions.

Table 2: Required PPE and Causality

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (≥0.12 mm thickness)While nitrile protects against the solid powder, the secondary solvents used for dissolution (e.g., DMSO) are powerful penetration enhancers. If a solution spills, the outer glove must be immediately discarded before the solvent carries the dissolved pyrazole through the barrier.
Eye Protection Tight-fitting Safety Goggles (Not standard glasses)Standard safety glasses leave gaps at the brow and cheeks. Airborne dust from the solid compound can easily bypass standard glasses, reacting with basal tears to cause severe ocular irritation.
Respiratory Fume Hood (Face velocity 80-100 fpm) + N95 MaskThe primary defense against H335 is engineering controls (fume hood). An N95 mask is a secondary fail-safe against micro-particulate inhalation during weighing.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Weighing & Dispensing
  • Environmental Verification: Turn on the fume hood. Validation: Verify negative pressure by observing the flow indicator or holding a Kimwipe near the sash gap to ensure inward directional airflow.

  • Thermal Equilibration: Remove the sealed vial from -20°C storage[2]. Place it unopened in a desiccator at room temperature for 30–45 minutes.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder. Water reacts with the carboxylic acid, causing clumping, degrading the compound, and altering the mass-to-moles ratio for your assays.

  • Static Mitigation: Discharge the weighing spatula and anti-static weigh boat using a Zerostat gun.

    • Causality: Solid pyrazoles hold static charges. Unmitigated static causes the powder to "jump," leading to inaccurate mass readings and hazardous aerosolization.

  • Dispensing: Weigh the required mass carefully. Cap the source vial immediately to minimize atmospheric exposure.

Phase 2: Dissolution & Handling
  • Solvent Selection: Based on the XLogP3 of 1.7[1], utilize anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare high-concentration stock solutions (e.g., 10-50 mM).

  • Solvent Addition: Transfer the solid to a pre-tared amber glass vial. Slowly pipette the solvent down the inner wall of the vial to prevent dust kick-up.

  • Agitation and Validation: Seal the vial and vortex for 30–60 seconds.

    • Self-Validation Step: Hold the vial up to a light source. The solution must be perfectly clear. If any particulate matter remains, sonicate for 5 minutes. A clear solution validates complete solvation, ensuring accurate dosing for downstream biological or synthetic applications.

Workflow A Storage (-20°C) B Thermal Equilibration (Desiccator) A->B Prevent condensation C Static Mitigation & Weighing B->C Fume hood required D Dissolution (DMSO/DMF) C->D Transfer to vial E Waste Segregation D->E Post-assay disposal

Experimental workflow for dispensing and dissolving 3-Isobutyl-1H-pyrazole-5-carboxylic acid.

Spill Response & Waste Management Plan

Immediate Spill Response:

  • Solid Spills: Do not use a brush or broom, as this will aerosolize the irritant. Cover the powder with damp paper towels to suppress dust. Carefully scoop the damp mass into a hazardous waste container using a disposable plastic scraper. Wash the area with a 1% sodium carbonate solution to neutralize residual acid, followed by water.

  • Solution Spills (in DMSO/DMF): If a solution spills on your gloves, stop immediately . DMSO rapidly permeates nitrile. Remove the gloves using the "beak method" (pulling inside out) within 5 seconds, wash hands with soap and water, and don new gloves. Absorb bench spills with inert, solvent-resistant spill pads.

Disposal Plan:

  • Solid Waste: Dispose of empty vials, contaminated weigh boats, and spatulas in a designated solid hazardous waste bin.

  • Liquid Waste: Solutions containing 3-Isobutyl-1H-pyrazole-5-carboxylic acid in DMSO/DMF must be segregated into Non-Halogenated Organic Waste containers. Do not mix with aqueous acidic waste, as the organic solvents require specific incineration protocols.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Isobutyl-1H-pyrazole-5-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。